molecular formula C16H14O3 B191839 6-Methoxyflavanone CAS No. 3034-04-6

6-Methoxyflavanone

Cat. No.: B191839
CAS No.: 3034-04-6
M. Wt: 254.28 g/mol
InChI Key: YURQMHCZHLMHIB-UHFFFAOYSA-N
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Description

6-Methoxyflavanone is an ether and a member of flavonoids.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-18-12-7-8-15-13(9-12)14(17)10-16(19-15)11-5-3-2-4-6-11/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURQMHCZHLMHIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(CC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3034-04-6
Record name 6-Methoxyflavanone
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Record name 3034-04-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

6-Methoxyflavanone: A Technical Guide to Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Introduction

6-Methoxyflavanone is a methoxylated flavonoid, a class of compounds that has garnered significant scientific interest due to its enhanced metabolic stability and oral bioavailability compared to its hydroxylated counterparts. While flavonoids are abundant in the plant kingdom, the natural occurrence of this compound specifically is not well-documented. Research suggests that this particular compound may be primarily available through chemical synthesis.[1][2][3] However, a diverse array of structurally related methoxylated flavanones and flavones are readily found in nature, particularly in citrus fruits and various medicinal plants. This guide provides a comprehensive overview of the natural sources of these related compounds, detailed protocols for their isolation, and an exploration of the biological signaling pathways modulated by this compound and its analogues.

Natural Sources of Methoxylated Flavanones

While this compound itself has not been definitively isolated from natural sources, a variety of other methoxylated flavanones and the closely related methoxyflavones are prevalent in the plant kingdom. The primary sources are the peels of citrus fruits, which are rich in polymethoxyflavones (PMFs).[4][5][6][7][8][9]

Table 1: Natural Sources of Methoxylated Flavonoids

Plant FamilySpeciesPlant PartSpecific Methoxylated Flavonoids Identified
RutaceaeCitrus sinensis (Sweet Orange)PeelNobiletin, Tangeretin, Sinensetin, 3,5,6,7,8,3',4'-Heptamethoxyflavone, 5,6,7,4'-Tetramethoxyflavone, Hydroxylated PMFs
RutaceaeCitrus reticulata (Mandarin, Tangerine)PeelHigh concentrations of various PMFs, including Nobiletin and Tangeretin
RutaceaeVarious Citrus cultivars (e.g., Ortanique, Kinokuni)PeelHigh concentrations of various PMFs
FabaceaeDalbergia odoriferaHeartwood6,4'-Dihydroxy-7-methoxyflavanone
LamiaceaeMentha dumetorumWhole PlantXanthomicrol, 5-hydroxy-6,7,8,4'-tetramethoxyflavanone, Gardenin B
ZingiberaceaeKaempferia parviflora (Black Ginger)Rhizomes3,5,7,3′,4′-pentamethoxyflavone (PMF), 5,7-dimethoxyflavone (DMF), and 5,7,4′-trimethoxyflavone (TMF)
AsteraceaeBrickellia cylindraceaAerial Parts6-Methoxyflavonols

Isolation and Purification Protocols

The isolation of methoxylated flavanones from natural sources typically involves solvent extraction followed by chromatographic purification. Modern techniques such as ultrasound-assisted extraction (UAE) are often employed to improve efficiency and reduce solvent consumption.[6][10]

General Experimental Workflow

The isolation process generally follows a multi-step approach, starting from the raw plant material and culminating in the purified compound.

Isolation_Workflow cluster_extraction Extraction cluster_purification Purification A Plant Material (e.g., Dried Citrus Peel) B Grinding to Fine Powder A->B C Ultrasound-Assisted Extraction (e.g., 80% Ethanol) B->C D Filtration C->D E Concentration (Rotary Evaporation) D->E F Crude Extract E->F Proceed to Purification G Silica Gel Column Chromatography F->G H Fraction Collection & TLC Analysis G->H I Sephadex LH-20 Column Chromatography H->I J Preparative HPLC (Optional Final Purification) I->J K Pure Methoxyflavanone J->K

Caption: General workflow for the extraction and purification of methoxylated flavanones.

Detailed Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Polymethoxyflavones from Citrus Peel [4][11][12]

  • Preparation of Plant Material: Air-dry fresh citrus peels and grind them into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered peel and place it in a 250 mL Erlenmeyer flask.

    • Add 100 mL of 80% aqueous ethanol.

    • Place the flask in an ultrasonic bath and sonicate for 45 minutes at a controlled temperature of 40-50°C.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.

    • The resulting aqueous extract can be freeze-dried for storage at -20°C.

Protocol 2: Column Chromatography for Purification [4][10][13]

  • Silica Gel Column Chromatography (Initial Separation):

    • Prepare a slurry of silica gel (100-200 mesh) in n-hexane and pack it into a glass column.

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

    • After evaporating the solvent, load the dried, sample-adsorbed silica onto the top of the column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the target compounds.

  • Sephadex LH-20 Column Chromatography (Further Purification):

    • Pool the fractions containing the desired flavanones and concentrate them.

    • Dissolve the semi-purified fraction in methanol and apply it to a Sephadex LH-20 column.

    • Elute with methanol and collect fractions.

    • Monitor the fractions by TLC to identify those containing the pure compound.

    • Combine the pure fractions and evaporate the solvent to yield the isolated methoxyflavanone.

Quantitative Data

The yield of specific methoxylated flavanones can vary significantly depending on the plant source and the extraction and purification methods employed. The following tables provide representative quantitative data.

Table 2: Total Polymethoxyflavone (PMF) Content in Various Citrus Peels [7][11]

Citrus VarietyTotal PMF Content (µg/g of dried peel)
Shatangju Mandarin10412.18
Ortanique34393 ± 272
Tangerine28389 ± 343
Mexican Sweet Orange21627 ± 494
Citrus reticulata 'Kinokuni'> 7495.19

Table 3: Yield and Purity Data for Methoxyflavone Isolation

CompoundStarting MaterialExtraction MethodPurification MethodYieldPurityReference
Total MethoxyflavonesKaempferia parviflora rhizomesUAE with 95% ethanol-Optimized for content-[14]
7-hydroxy-4'-methoxyflavanoneSynthetic ChalconeAcid-catalyzed cyclizationRecrystallization56.67%High[15]
4'-MethoxyflavanoneSynthetic Crude Product-Flash Column ChromatographyHigh Recovery>98%[16]

Signaling Pathway Modulation

This compound and its structural relatives have been shown to modulate specific biological signaling pathways, highlighting their therapeutic potential.

Antagonism of Bitter Taste Receptor hTAS2R39

This compound, along with 6,3'-dimethoxyflavanone and 4'-fluoro-6-methoxyflavanone, acts as an antagonist of the human bitter taste receptor hTAS2R39.[1][2][3][17] This receptor is a G-protein coupled receptor (GPCR).

The binding of a bitter agonist (like epicatechin gallate) to hTAS2R39 activates the G-protein gustducin. This leads to the dissociation of its α-subunit from the βγ-subunits. The βγ-subunits then activate phospholipase C β2 (PLCβ2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, leading to neurotransmitter release and the perception of bitterness. This compound blocks this cascade by inhibiting the receptor's activation.[17]

hTAS2R39_Signaling_Pathway Agonist Bitter Agonist (e.g., ECG) Receptor hTAS2R39 Agonist->Receptor Activates Gustducin G-protein (Gustducin) (αβγ) Receptor->Gustducin Activates Antagonist This compound Antagonist->Receptor Inhibits G_alpha α-Gustducin Gustducin->G_alpha G_beta_gamma βγ-Subunits Gustducin->G_beta_gamma PLC PLCβ2 G_beta_gamma->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Signal Bitter Taste Signal Ca_release->Signal

Caption: Inhibition of the hTAS2R39 signaling pathway by this compound.

Anti-Inflammatory Signaling

While direct evidence for this compound is limited, the closely related 6-methoxyflavone has been shown to suppress neuroinflammation by inhibiting the TLR4/MyD88/p38 MAPK/NF-κB signaling pathway.[18] This pathway is a key regulator of the inflammatory response.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 p38 p38 MAPK MyD88->p38 NFkB NF-κB p38->NFkB Inflammation Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB->Inflammation Methoxyflavone 6-Methoxyflavone Methoxyflavone->MyD88 Methoxyflavone->p38 Methoxyflavone->NFkB

Caption: Inhibition of the TLR4/MyD88/NF-κB pathway by 6-Methoxyflavone.

Conclusion

While this compound appears to be primarily a synthetic compound, the rich diversity of structurally similar methoxylated flavanones in natural sources, particularly citrus peels, offers a valuable resource for researchers. The established protocols for extraction and purification provide a clear path to obtaining these compounds for further investigation. The demonstrated ability of 6-methoxy-substituted flavanones to modulate key signaling pathways, such as the hTAS2R39 bitter taste receptor and inflammatory cascades, underscores their potential in the development of novel therapeutics and functional food ingredients. Further research into the natural occurrence and biological activities of this specific subclass of flavonoids is warranted.

References

An In-depth Technical Guide to 6-Methoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification: 6-Methoxyflavanone

CAS Number: 3034-04-6[1]

IUPAC Name: 6-methoxy-2-phenyl-2,3-dihydrochromen-4-one[1]

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₆H₁₄O₃[1]
Molecular Weight254.28 g/mol [1]
AppearanceWhite to Yellow to Orange powder to crystal
Melting Point141-143 °C
Boiling Point425.5±45.0 °C (Predicted)
Density1.199±0.06 g/cm³ (Predicted)

Synthesis

Experimental Protocol: General Flavanone Synthesis

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

This step involves the base-catalyzed condensation of an appropriately substituted acetophenone and benzaldehyde. For the synthesis of the precursor to this compound, this would likely involve the reaction of 2'-hydroxy-5'-methoxyacetophenone with benzaldehyde.

Materials:

  • 2'-hydroxy-5'-methoxyacetophenone

  • Benzaldehyde

  • Ethanol

  • Aqueous Potassium Hydroxide (KOH) solution (e.g., 40%)

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Dissolve 2'-hydroxy-5'-methoxyacetophenone in ethanol.

  • Slowly add the aqueous KOH solution to the stirred mixture.

  • Add benzaldehyde to the reaction mixture and continue stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into ice-cold water and acidify with HCl to precipitate the chalcone.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., methanol) to obtain the pure chalcone.

Step 2: Flavanone Cyclization (Intramolecular Oxa-Michael Addition)

The synthesized chalcone is then cyclized in the presence of an acid catalyst to yield the flavanone.

Materials:

  • Synthesized 2'-hydroxy-5'-methoxychalcone

  • Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • Dissolve the chalcone in ethanol.

  • Slowly add concentrated H₂SO₄ to the solution.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and add cold distilled water to precipitate the flavanone.

  • Filter the product, wash with water, and purify by techniques such as preparative TLC or column chromatography.

Biological Activities and Experimental Data

This compound has demonstrated biological activity in several areas, most notably as a modulator of taste receptors and GABA receptors. While extensive data on its anti-inflammatory, neuroprotective, and anticancer effects are limited, research on the closely related 6-methoxyflavone provides valuable insights into its potential mechanisms of action.

Bitter Taste Receptor Antagonism

This compound has been identified as an antagonist of the human bitter taste receptors hTAS2R39 and hTAS2R14.

ReceptorAgonistActivity of this compoundQuantitative DataReference
hTAS2R39Epicatechin gallate (ECG)Antagonist~50% reduction of activation at 500 µM (stepwise addition)[2]
hTAS2R14Epicatechin gallate (ECG)AntagonistInhibition observed, but to a lesser extent than on hTAS2R39[2]
Experimental Protocol: Bitter Taste Receptor Assay

This protocol describes a cell-based assay to investigate the inhibitory behavior of flavanones on bitter taste receptors.

Materials:

  • HEK293T cells stably expressing the target bitter taste receptor (e.g., hTAS2R39)

  • Agonist (e.g., Epicatechin Gallate - ECG, Denatonium Benzoate)

  • Test compound (this compound) dissolved in DMSO

  • Tyrode's buffer with probenecid

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Microplate reader with a fluorescent detector

Procedure:

  • Cell Culture: Culture the engineered HEK293T cells in appropriate media.

  • Compound Preparation: Prepare stock solutions of the agonist and this compound in DMSO and make serial dilutions in Tyrode's buffer.

  • Calcium Imaging Assay:

    • Load the cells with a calcium-sensitive fluorescent dye.

    • Simultaneous Addition: Add the agonist and this compound to the cells simultaneously.

    • Stepwise Addition: First, add this compound, incubate for a short period, and then add the agonist.

    • Measure the change in intracellular calcium concentration by monitoring fluorescence with a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of the agonist-induced response by this compound. Determine the IC₅₀ value if a dose-response relationship is observed.

Modulation of GABA Receptors

This compound acts as a positive allosteric modulator of GABA responses at specific GABAA receptor subtypes and as a partial agonist at a mutant GABAC receptor.[3]

ReceptorActivity of this compoundRemarksReference
α1β2γ2L and α2β2γ2L GABAA receptorsPositive allosteric modulator (flumazenil-insensitive)Relatively inactive at α1β2 GABAA receptors compared to 6-methoxyflavone.[3]
ρ1W328 M GABAC receptor (mutant)Partial agonistThis suggests a unique profile not matched by other flavonoids.[3]
Potential Anti-inflammatory and Neuroprotective Effects (Inferred from 6-Methoxyflavone)

While direct evidence for this compound is pending, the structurally similar 6-methoxyflavone has shown potent anti-inflammatory and neuroprotective activities. These effects are mediated through the modulation of key signaling pathways.

Anti-inflammatory Activity of 6-Methoxyflavone:

Cell LineStimulusEffectIC₅₀Reference
Rat Mesangial CellsLipopolysaccharide (LPS)Inhibition of Nitric Oxide (NO) Production192 nM[4]

Neuroprotective Activity of 6-Methoxyflavone:

Studies have shown that 6-methoxyflavone can suppress neuroinflammation in microglia by inhibiting the TLR4/MyD88/p38 MAPK/NF-κB dependent pathways and activating the HO-1/NQO-1 signaling pathway.[4][5]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This protocol is used to assess the anti-inflammatory potential of compounds by measuring the inhibition of NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compound (this compound)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for a specified period.

  • Inflammatory Stimulation: Stimulate the cells with LPS to induce NO production.

  • Nitrite Quantification:

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant.

    • Measure the absorbance at approximately 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of NO production and determine the IC₅₀ value.

Signaling Pathways

Based on studies of related methoxyflavones, this compound may modulate key signaling pathways involved in inflammation and neuroprotection.

Caption: Potential inhibition of the TLR4/MyD88/MAPK/NF-κB pathway by this compound.

G Oxidative_Stress Oxidative Stress Nrf2 Nrf2 Oxidative_Stress->Nrf2 ARE ARE Nrf2->ARE HO1_NQO1 HO-1, NQO-1 ARE->HO1_NQO1 Neuroprotection Neuroprotection HO1_NQO1->Neuroprotection Methoxyflavanone This compound (Potential Activator) Methoxyflavanone->Nrf2

Caption: Potential activation of the Nrf2/ARE antioxidant pathway by this compound.

Conclusion

This compound is a flavonoid with established activity as a modulator of bitter taste and GABA receptors. While its full range of biological effects is still under investigation, the activities of the closely related 6-methoxyflavone suggest a promising potential for this compound as an anti-inflammatory and neuroprotective agent. Further research is warranted to fully elucidate its mechanisms of action and to establish a comprehensive profile of its biological activities, which will be crucial for its potential development as a therapeutic agent. The experimental protocols and data presented in this guide provide a foundation for researchers to pursue these investigations.

References

The Multifaceted Biological Activities of 6-Methoxyflavanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 6-Methoxyflavanone, a naturally occurring flavonoid, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides an in-depth overview of the biological activities of this compound and its closely related derivatives, with a focus on its anti-inflammatory, anticancer, neuroprotective, and other notable effects. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and insights into the underlying molecular mechanisms.

Anti-inflammatory Activity

This compound and its analogs have demonstrated potent anti-inflammatory effects in various in vitro models. A key mechanism underlying this activity is the inhibition of pro-inflammatory mediators and the modulation of crucial signaling pathways.

One of the notable actions of this compound is the suppression of nitric oxide (NO) production, a key inflammatory mediator. Studies have shown that 6-methoxyflavone is a potent inhibitor of lipopolysaccharide (LPS)-induced NO production in rat kidney mesangial cells, with an IC50 value of 192 nM.[1] This effect is attributed to the inhibition of inducible nitric oxide synthase (iNOS) expression.[1][2]

Furthermore, 6-methoxyflavone has been shown to suppress neuroinflammation in microglial cells by inhibiting the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/p38 Mitogen-activated protein kinase (MAPK)/Nuclear factor-kappa B (NF-κB) dependent pathways.[3][4] It also activates the Heme oxygenase-1 (HO-1)/NAD(P)H quinone dehydrogenase 1 (NQO-1) signaling pathway, which is involved in the cellular stress response and antioxidant defense.[3]

Quantitative Data: Anti-inflammatory Activity
CompoundCell LineStimulusAssayIC50Reference
6-MethoxyflavoneRat Mesangial CellsLPSNitric Oxide Production192 nM[1]
6-HydroxyflavoneRat Mesangial CellsLPSNitric Oxide Production2.0 µM[2]
4',6-DihydroxyflavoneRat Mesangial CellsLPSNitric Oxide Production2.0 µM[2]
6,4'-Dihydroxy-7-methoxyflavanoneRAW264.7 MacrophagesLPSNitric Oxide Production> 100 µM[5]
Experimental Protocol: Determination of Nitric Oxide (NO) Production (Griess Assay)

This protocol outlines the general procedure for measuring the inhibitory effect of a compound on NO production in LPS-stimulated macrophage cells, such as RAW264.7.

1. Cell Culture and Treatment:

  • Seed RAW264.7 macrophage cells in a 96-well plate at a suitable density and allow them to adhere overnight.
  • Pre-treat the cells with various concentrations of this compound (or other test compounds) for 1-2 hours.
  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce NO production. Include a vehicle control (cells treated with LPS and solvent) and a negative control (untreated cells).

2. Griess Reagent Preparation:

  • Prepare Griess reagent by mixing equal volumes of solution A (1% sulfanilamide in 5% phosphoric acid) and solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

3. Measurement of Nitrite Concentration:

  • After the incubation period, collect 50 µL of the cell culture supernatant from each well.
  • Add 50 µL of the freshly prepared Griess reagent to each supernatant sample in a new 96-well plate.
  • Incubate the plate at room temperature for 10 minutes in the dark.[6]

4. Data Analysis:

  • Measure the absorbance at 540 nm using a microplate reader.
  • Calculate the concentration of nitrite, which is a stable product of NO, by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.[6]
  • The percentage of inhibition of NO production is calculated relative to the LPS-only treated control. The IC50 value, the concentration of the compound that inhibits NO production by 50%, can then be determined.

Signaling Pathway: TLR4-Mediated Inflammatory Response

The following diagram illustrates the signaling pathway initiated by LPS binding to TLR4, leading to the production of pro-inflammatory mediators, and highlights the inhibitory action of 6-methoxyflavone.

TLR4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 p38_MAPK p38 MAPK MyD88->p38_MAPK NFkB NF-κB p38_MAPK->NFkB iNOS_Gene iNOS Gene NFkB->iNOS_Gene Activation iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Transcription & Translation NO Nitric Oxide (NO) iNOS_Protein->NO Production Methoxyflavanone This compound Methoxyflavanone->MyD88 Methoxyflavanone->p38_MAPK Methoxyflavanone->NFkB

Caption: Inhibition of the TLR4 signaling pathway by this compound.

Anticancer Activity

Methoxyflavones have been extensively studied for their potential as anticancer agents. This compound has demonstrated cytotoxic effects against various cancer cell lines.

For instance, 6-methoxyflavone induces S-phase arrest in HeLa (cervical cancer) cells through the CCNA2/CDK2/p21CIP1 signaling pathway.[3] It has been shown to inhibit the proliferation of HeLa, C33A, and SiHa cervical cancer cells, with HeLa cells being the most sensitive.[3]

Quantitative Data: Anticancer Activity
CompoundCell LineAssayIC50Time PointReference
6-MethoxyflavoneHeLa (Cervical Cancer)Proliferation94.05 µM24 h[3]
6-MethoxyflavoneHeLa (Cervical Cancer)Proliferation62.24 µM48 h[3]
6-MethoxyflavoneHeLa (Cervical Cancer)Proliferation52.12 µM72 h[3]
7-Hydroxy-4'-methoxyflavanoneHeLa (Cervical Cancer)Cytotoxicity40.13 µg/mL24 h[7]
7-Hydroxy-4'-methoxyflavanoneWiDr (Colon Cancer)Cytotoxicity37.85 µg/mL24 h[7]
Experimental Protocol: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol provides a general guideline for assessing the effect of a compound on the viability of adherent cancer cell lines.[5]

1. Cell Culture and Treatment:

  • Seed cancer cells (e.g., HeLa) in a 96-well plate at an appropriate density and allow them to attach overnight.
  • Prepare serial dilutions of this compound in complete cell culture medium.
  • Replace the existing medium with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank (medium only).
  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

2. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

3. Formazan Solubilization and Measurement:

  • Carefully remove the medium from each well.
  • Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

4. Data Analysis:

  • Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
  • Cell viability is expressed as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathway: Induction of S-Phase Arrest

The following diagram illustrates the proposed mechanism by which 6-methoxyflavone induces S-phase arrest in HeLa cells.

S_Phase_Arrest Methoxyflavanone This compound CCNA2 CCNA2 (Cyclin A2) Methoxyflavanone->CCNA2 Downregulates CDK2 CDK2 Methoxyflavanone->CDK2 Downregulates p21 p21CIP1 Methoxyflavanone->p21 Upregulates S_Phase S-Phase Progression CCNA2->S_Phase CDK2->S_Phase p21->S_Phase

Caption: this compound induces S-phase arrest in HeLa cells.

Neuroprotective Effects

This compound and related flavonoids have shown promise as neuroprotective agents, acting through multiple mechanisms to protect neurons from damage and death.

Studies have indicated that 6-methoxyflavone can suppress neuroinflammation in microglia, which is a key process in many neurodegenerative diseases.[3][8] This is achieved through the inhibition of pathways like TLR4/MyD88/p38 MAPK/NF-κB.[3][4] Additionally, some methoxyflavones have been found to afford neuroprotection following focal cerebral ischemia.[9][10] Another related compound, 4'-Methoxyflavanone, has been identified as a neuroprotective agent that inhibits parthanatos, a form of programmed cell death.[11]

Experimental Protocol: High-Throughput Screening for Neuroprotective Compounds

This workflow describes a general approach for identifying neuroprotective compounds in a high-throughput screening (HTS) format.[11]

HTS_Workflow A 1. Plate Neuronal Cells B 2. Add Compound Library (including 4'-Methoxyflavanone) A->B C 3. Induce Neuronal Cell Death (e.g., with a neurotoxin) B->C D 4. Incubate for a Defined Period C->D E 5. Measure Cell Viability (e.g., using a fluorescent dye) D->E F 6. Data Analysis to Identify 'Hits' (compounds that increase cell survival) E->F

Caption: High-Throughput Screening workflow for neuroprotective compounds.

Other Biological Activities

Bitter Taste Receptor Blockade

Interestingly, this compound and its derivatives have been identified as antagonists of the human bitter taste receptor hTAS2R39.[12][13][14] This suggests their potential application in the food and pharmaceutical industries to mask bitterness.

Quantitative Data: Bitter Taste Receptor Inhibition
CompoundReceptorAgonistAssayIC50Reference
4'-Fluoro-6-methoxyflavanonehTAS2R39Epicatechin Gallate (ECG)Calcium Imaging102 µM[13]
Antimicrobial Activity

While some flavonoids are known for their antimicrobial properties, the presence of methoxy groups can sometimes reduce this activity.[15] However, certain methoxyflavones isolated from Kaempferia parviflora have demonstrated antibacterial effects.[16] Further research is needed to fully elucidate the antimicrobial potential of this compound.

Conclusion

This compound is a promising bioactive compound with a wide range of pharmacological activities, including potent anti-inflammatory, anticancer, and neuroprotective effects. Its ability to modulate key signaling pathways, such as NF-κB and MAPK, underscores its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further research into the mechanisms of action and potential clinical applications of this compound and its derivatives. Future studies should focus on in vivo validation of these findings and on optimizing the structure of methoxyflavanones to enhance their efficacy and bioavailability.

References

The In Vitro Mechanism of Action of 6-Methoxyflavanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxyflavanone is a naturally occurring flavonoid that has garnered significant scientific interest for its diverse pharmacological activities. As a member of the flavanone subclass of flavonoids, its chemical structure, characterized by a methoxy group at the 6-position of the A-ring, contributes to its biological effects. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, with a focus on its anticancer, anti-inflammatory, and receptor-modulating properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and medicinal chemistry.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines in vitro. Its primary mechanism of action in cancer cells appears to be the induction of apoptosis through specific signaling pathways.

Quantitative Data: Cytotoxicity of this compound
Cell LineCancer TypeIC50 ValueTreatment DurationReference
HeLaCervical Cancer55.31 µM72 hours[1]
C33ACervical Cancer109.57 µM72 hours[1]
SiHaCervical Cancer208.53 µM72 hours[1]
Signaling Pathways in Cancer

In human cervical cancer (HeLa) cells, this compound induces apoptosis primarily through the activation of the PERK/eIF2α/ATF4/CHOP endoplasmic reticulum stress pathway. This compound has been shown to upregulate the mRNA expression of caspase-3, a key executioner caspase in apoptosis. Conversely, it downregulates the mRNA expression of several other apoptosis-related genes, including Apaf-1, caspase-9, Fas, TNFR, and TRAF, suggesting a nuanced regulation of the apoptotic machinery.

G This compound This compound PERK PERK This compound->PERK Activates eIF2a eIF2a PERK->eIF2a Phosphorylates ATF4 ATF4 eIF2a->ATF4 Upregulates CHOP CHOP ATF4->CHOP Upregulates Caspase3 Caspase-3 CHOP->Caspase3 Upregulates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Figure 1: Apoptotic pathway induced by this compound in HeLa cells.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

G cluster_0 Cell Culture cluster_1 MTT Assay Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis Data Analysis Absorbance Measurement->Data Analysis

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by inhibiting key inflammatory mediators and modulating associated signaling pathways.

Quantitative Data: Anti-inflammatory Effects of this compound
Cell TypeInflammatory StimulusEffect AssessedIC50 ValueReference
Kidney Mesangial CellsLPSNitric Oxide (NO) Production192 nM[2]
BV2 Microglial CellsLPSNO ProductionDose-dependent inhibition[3]
BV2 Microglial CellsLPSiNOS ExpressionDose-dependent inhibition[3]
BV2 Microglial CellsLPSCOX-2 ExpressionDose-dependent inhibition[3]
Signaling Pathways in Inflammation

In lipopolysaccharide (LPS)-stimulated microglial cells, this compound suppresses neuroinflammation by inhibiting the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/p38 Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] This leads to a reduction in the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3] Concurrently, this compound activates the antioxidant response by inducing the expression of Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO-1).[3]

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 p38MAPK p38 MAPK MyD88->p38MAPK NFkB NF-κB p38MAPK->NFkB iNOS_COX2 iNOS & COX-2 NFkB->iNOS_COX2 Upregulates Inflammation Inflammation iNOS_COX2->Inflammation Methoxyflavanone This compound Methoxyflavanone->TLR4 Methoxyflavanone->MyD88 Methoxyflavanone->p38MAPK Methoxyflavanone->NFkB HO1_NQO1 HO-1 & NQO-1 Methoxyflavanone->HO1_NQO1 Activates Antioxidant_Response Antioxidant Response HO1_NQO1->Antioxidant_Response

Figure 3: Anti-inflammatory signaling pathways modulated by this compound.

Experimental Protocol: Griess Assay for Nitric Oxide Production

This protocol describes the measurement of nitric oxide (NO) production by quantifying its stable metabolite, nitrite, in cell culture supernatants using the Griess reagent.

  • Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with an inflammatory agent, such as LPS (100 ng/mL), and incubate for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Sulfanilamide solution to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of N-(1-naphthyl)ethylenediamine (NED) solution to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve.

Experimental Protocol: Western Blot for iNOS and COX-2 Expression

This protocol details the detection of iNOS and COX-2 protein expression levels by Western blotting.

  • Cell Lysis: After treatment with this compound and/or LPS, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize the expression of iNOS and COX-2 to the loading control.

Bitter Taste Receptor Antagonism

This compound and its derivatives have been identified as antagonists of specific human bitter taste receptors (hTAS2Rs), suggesting their potential use as bitterness blockers in food and pharmaceuticals.

Quantitative Data: Bitter Taste Receptor Inhibition
ReceptorAgonistInhibitory Behavior of this compoundReference
hTAS2R39Epicatechin gallate (ECG)Inhibitory, but weaker than its derivatives[4][5]
hTAS2R14Epicatechin gallate (ECG)Weaker inhibition compared to hTAS2R39[4][5]

Note: While dose-dependent inhibition was observed, a specific IC50 value for this compound was not explicitly stated in the referenced abstracts.

Mechanism of Action

In cell-based assays, this compound demonstrates the ability to inhibit the activation of hTAS2R39 and hTAS2R14 by the bitter compound epicatechin gallate (ECG).[4][5] The antagonism appears to be reversible and insurmountable, suggesting a non-competitive mode of inhibition for some of its more potent derivatives.[4][5]

Experimental Protocol: Calcium Imaging Assay for Bitter Taste Receptor Activity

This protocol describes a common method to assess the activation or inhibition of G-protein coupled receptors like hTAS2Rs, which signal through changes in intracellular calcium concentration.

  • Cell Culture: Culture HEK293 cells stably expressing the target bitter taste receptor (e.g., hTAS2R39) and a G-protein chimera.

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition (Antagonist): For inhibition studies, pre-incubate the cells with varying concentrations of this compound.

  • Agonist Stimulation: Add a known agonist for the receptor (e.g., ECG) to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates receptor activation (calcium release).

  • Data Analysis: Calculate the inhibition of the agonist-induced calcium signal by this compound and determine the IC50 value if applicable.

G Agonist Agonist (ECG) hTAS2R hTAS2R39 / hTAS2R14 Agonist->hTAS2R Activates G_Protein G-Protein Signaling hTAS2R->G_Protein Calcium_Release Intracellular Calcium Release G_Protein->Calcium_Release Methoxyflavanone This compound Methoxyflavanone->hTAS2R Inhibits

References

The Therapeutic Potential of 6-Methoxyflavanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 6-Methoxyflavanone, a naturally occurring flavonoid, has emerged as a compound of significant interest in the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound, with a focus on its anti-cancer, anti-inflammatory, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation into this promising molecule.

Therapeutic Applications and Mechanisms of Action

This compound has demonstrated efficacy in a range of preclinical models, suggesting its potential for the development of novel therapeutics for various diseases. Its mechanisms of action are multifaceted, often involving the modulation of key cellular signaling pathways.

Anticancer Activity

This compound has exhibited cytotoxic effects against various cancer cell lines. A notable mechanism is the induction of S-phase cell cycle arrest in HeLa (cervical cancer) cells through the modulation of the CCNA2/CDK2/p21CIP1 signaling pathway.

Anti-Inflammatory Effects

The anti-inflammatory properties of this compound are well-documented. It has been shown to suppress neuroinflammation in microglia by inhibiting the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/p38 Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB) signaling pathway. Concurrently, it activates the Heme Oxygenase-1 (HO-1)/NAD(P)H Quinone Dehydrogenase 1 (NQO-1) signaling pathway, which is involved in the cellular antioxidant response.

Neuroprotective Effects

This compound has shown promise in mitigating the cognitive deficits associated with chronic ethanol consumption. Studies in animal models have demonstrated its ability to partially restore behavioral deficits induced by chronic ethanol and withdrawal.[1]

Other Potential Applications

Beyond its primary roles in cancer, inflammation, and neuroprotection, this compound has also been identified as an antagonist for the bitter taste receptor hTAS2R39, suggesting potential applications in the food and pharmaceutical industries to mask bitterness.[2][3]

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the biological activities of this compound.

Table 1: Anticancer Activity of this compound

Cell LineAssayParameterValueReference
HeLa (Cervical Cancer)MTT AssayIC50 (48h)62.24 µM[4]
HeLa (Cervical Cancer)MTT AssayIC50 (72h)52.12 µM[4]
C33A (Cervical Cancer)MTT AssayIC50 (48h)> 160 µM[4]
SiHa (Cervical Cancer)MTT AssayIC50 (48h)> 160 µM[4]

Table 2: Anti-Inflammatory Activity of this compound

Cell LineStimulantAssayParameterValueReference
BV2 MicrogliaLPSGriess AssayInhibition of NO productionDose-dependent[5]

Table 3: Bitter Taste Receptor Antagonism of this compound

ReceptorAgonistAssayParameterValueReference
hTAS2R39Epicatechin gallate (ECG)Calcium ImagingInhibition~50% at 500 µM (stepwise addition)[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of adherent cancer cell lines, such as HeLa cells.

  • Materials:

    • This compound stock solution (in DMSO)

    • HeLa cells

    • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • Phosphate-Buffered Saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[6][7]

    • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).[6]

    • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.[6]

    • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[6][7]

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][7]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting a dose-response curve.

Western Blot Analysis of TLR4/MyD88/NF-κB Pathway

This protocol describes the detection of key protein expression and phosphorylation in the TLR4/MyD88/NF-κB pathway in LPS-stimulated BV2 microglia treated with this compound.

  • Materials:

    • This compound

    • BV2 microglial cells

    • Lipopolysaccharide (LPS)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-TLR4, anti-MyD88, anti-phospho-p65, anti-p65, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL chemiluminescence substrate

    • Imaging system

  • Procedure:

    • Cell Culture and Treatment: Seed BV2 cells and pre-treat with desired concentrations of this compound for 1 hour, followed by stimulation with LPS (100 ng/mL) for the appropriate duration.[5]

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate with primary antibodies overnight at 4°C.

      • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: Visualize protein bands using an ECL substrate and an imaging system.

In Vivo Neuroprotection Study in Ethanol-Induced Cognitive Impairment Model

This protocol outlines a general procedure for evaluating the neuroprotective effects of this compound in a mouse model of chronic ethanol-induced cognitive impairment.

  • Materials:

    • This compound

    • Ethanol (2.0 g/kg)[1]

    • Male BALB/c mice[1]

    • Vehicle for this compound (e.g., saline with a small percentage of DMSO or Tween 80)

    • Behavioral testing apparatus (e.g., Morris water maze, Y-maze, Novel Object Recognition chamber)

  • Procedure:

    • Animal Groups: Divide mice into groups: Control (vehicle), Ethanol-treated, and Ethanol + this compound (at various doses, e.g., 25, 50, 75 mg/kg).[1]

    • Drug Administration: Administer ethanol orally (p.o.) daily for 24 days. Co-administer this compound or vehicle daily.[1]

    • Ethanol Withdrawal: After the treatment period, cease ethanol administration for a withdrawal period (e.g., 6 days).[1]

    • Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive function at different time points during treatment and withdrawal (e.g., days 1, 12, 24, and post-withdrawal).[1]

      • Morris Water Maze: To assess spatial learning and memory.

      • Y-Maze: To evaluate spatial working memory.

      • Novel Object Recognition Test: To assess recognition memory.

    • Neurochemical Analysis: Following behavioral assessments, collect brain tissues (e.g., hippocampus, frontal cortex) for neurochemical analysis (e.g., HPLC to measure neurotransmitter levels).[1]

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound.

G cluster_synthesis Synthesis of this compound 2'-Hydroxy-5'-methoxyacetophenone 2'-Hydroxy-5'-methoxyacetophenone Chalcone Intermediate Chalcone Intermediate 2'-Hydroxy-5'-methoxyacetophenone->Chalcone Intermediate + Benzaldehyde (Claisen-Schmidt) This compound This compound Chalcone Intermediate->this compound Cyclization (Acid Catalyst)

A simplified workflow for the synthesis of this compound.

G cluster_pathway Anti-inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 p38_MAPK p38 MAPK MyD88->p38_MAPK NFkB NF-κB p38_MAPK->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Methoxyflavanone This compound Methoxyflavanone->TLR4 Inhibition HO1_NQO1 HO-1/NQO-1 Methoxyflavanone->HO1_NQO1 Activation Antioxidant_Response Antioxidant Response HO1_NQO1->Antioxidant_Response

Modulation of TLR4/MyD88/NF-κB and HO-1/NQO-1 pathways by this compound.

G cluster_workflow Experimental Workflow: In Vitro Anticancer Evaluation start Start seed_cells Seed HeLa Cells (96-well plate) start->seed_cells treat_cells Treat with this compound (Various Concentrations) seed_cells->treat_cells incubate Incubate (24, 48, 72 hours) treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay measure_abs Measure Absorbance (570 nm) mtt_assay->measure_abs analyze_data Analyze Data (Calculate IC50) measure_abs->analyze_data end End analyze_data->end

A generalized workflow for evaluating the anticancer activity of this compound.

Conclusion

This compound is a promising natural compound with a diverse range of biological activities that warrant further investigation for its therapeutic potential. Its ability to modulate key signaling pathways involved in cancer, inflammation, and neurodegeneration makes it a compelling candidate for drug discovery and development. This technical guide provides a foundational resource for researchers to design and execute further preclinical and clinical studies to fully elucidate the therapeutic applications of this compound.

References

The Multifaceted Bioactivity of 6-Methoxyflavanone Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological evaluation, and mechanistic insights of 6-methoxyflavanone derivatives for researchers, scientists, and drug development professionals.

Introduction

Flavonoids, a class of polyphenolic secondary metabolites ubiquitously found in plants, have long been recognized for their diverse and potent biological activities. Among these, flavanones characterized by a saturated C2-C3 bond in the C-ring, and their methoxylated derivatives, have garnered significant scientific interest. The presence of a methoxy group can enhance metabolic stability and bioavailability, potentially leading to improved therapeutic efficacy. This technical guide focuses specifically on this compound and its derivatives, providing a comprehensive overview of their reported bioactivities, with a focus on anti-inflammatory, anticancer, neuroprotective, and antimicrobial effects. This document serves as a resource for researchers by presenting quantitative data, detailed experimental methodologies, and elucidating the underlying signaling pathways.

Quantitative Bioactivity Data

The biological efficacy of this compound and its derivatives has been quantified in numerous studies. The following tables summarize the key findings, providing a comparative analysis of their potency across different biological assays.

Table 1: Anti-inflammatory and Neuroprotective Activity of this compound and Related Derivatives

CompoundAssayCell Line/ModelStimulusEndpointIC₅₀ / EffectReference
6-MethoxyflavoneNitric Oxide (NO) ProductionRat Kidney Mesangial CellsLipopolysaccharide (LPS)Inhibition of NO Production192 nM[1][2][3][4][5]
6-HydroxyflavoneNitric Oxide (NO) ProductionRat Kidney Mesangial CellsLPSInhibition of NO Production2.0 µM[1][2][3][5]
4',6-DihydroxyflavoneNitric Oxide (NO) ProductionRat Kidney Mesangial CellsLPSInhibition of NO Production2.0 µM[2][3][5]
2'-Methoxy-6-methylflavoneInfarct Volume ReductionMouse Model of Focal IschemiaIschemiaDecreased Infarct VolumeDose-dependent reduction[6][7]
5-Hydroxy-3,7,3',4'-tetramethoxyflavoneNeuroprotectionPrimary Cultured Rat Cortical CellsGlutamateIncreased Cell Viability~60-70% viability at 0.1-10 µM[8]
6-MethoxyflavoneCognitive ImprovementMouse Model of Chronic Ethanol-Induced Cognitive ImpairmentChronic EthanolReversal of Cognitive DeficitEffective at 25, 50, and 75 mg/kg[9]

Table 2: Anticancer Activity of Methoxyflavone Derivatives

CompoundCell LineAssayIC₅₀ / EffectReference
5,3'-dihydroxy-3,6,7,8,4'-PentamethoxyflavoneMCF-7 (Breast Cancer)Cytotoxicity3.71 µM[10]
4',5'-dihydroxy-5,7,3'-TrimethoxyflavoneHCC1954 (Breast Cancer)Cytotoxicity8.58 µM[10][11]
Sideritoflavone (5,3',4'-trihydroxy-6,7,8-trimethoxyflavone)MCF-7 (Breast Cancer)Cytotoxicity4.9 µM[12]
Acacetin (5,7-dihydroxy-4'-methoxyflavone)Not SpecifiedCell Viability~25 µM[12]
5-DemethylnobiletinHepG2 (Liver Cancer)Cytotoxicity47.31 µM[11]

Table 3: Antimicrobial Activity of Methoxyflavone Derivatives

CompoundMicroorganismAssayActivityReference
Methoxyflavones from Kaempferia parvifloraCarbapenem-Resistant Klebsiella pneumoniae, Pseudomonas aeruginosa, Acinetobacter baumanniiNot specifiedSynergistic effect with gentamicin[13]
2',4',6'-trioxygenated flavonesVarious pathogenic bacteria and fungiFilter paper disc diffusion and poisoned food techniqueModerate antibacterial and antifungal activity[14]

Table 4: Bitter Taste Receptor Blocking Activity of this compound Derivatives

CompoundReceptorAgonistIC₅₀Reference
4'-Fluoro-6-methoxyflavanonehTAS2R39Epicatechin Gallate (ECG)102 µM[15][16]
6,3'-DimethoxyflavanonehTAS2R39ECG>1000 µM[15][16]
This compoundhTAS2R39ECG>500 µM[15][16]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides an overview of key experimental protocols used in the study of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is typically achieved through a multi-step process, often starting with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization.

General Procedure for the Synthesis of Chalcones:

  • Reaction Setup: Dissolve the corresponding substituted 2'-hydroxyacetophenone (1 equivalent) and an appropriate benzaldehyde (1 equivalent) in methanol.[17]

  • Base Addition: Add an excess of a base, such as sodium hydroxide (NaOH), to the solution and stir at room temperature.[17]

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).[17]

  • Work-up: Upon completion, neutralize the excess base with hydrochloric acid (HCl). Evaporate the solvent, and take up the residue in ethyl acetate. Wash the organic layer with distilled water, dry it with magnesium sulfate (MgSO₄), and filter.[17]

  • Purification: Evaporate the solvent under reduced pressure and purify the crude product by crystallization from methanol or by column chromatography.[17]

General Procedure for the Cyclization to Flavanones:

  • Reaction Setup: Dissolve the synthesized chalcone in a suitable solvent such as glacial acetic acid.[18]

  • Catalyst Addition: Add a catalytic amount of a strong acid, for example, a few drops of concentrated sulfuric acid.[18]

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the chalcone is consumed.[18]

  • Work-up: Cool the reaction mixture and pour it into ice water to precipitate the flavanone.[18]

  • Purification: Collect the solid product by vacuum filtration and purify by recrystallization or column chromatography.[18]

G General Synthetic Workflow for Flavanone Derivatives cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Intramolecular Cyclization acetophenone 2'-Hydroxyacetophenone Derivative chalcone 2'-Hydroxychalcone Intermediate acetophenone->chalcone Base (e.g., NaOH) Methanol benzaldehyde Substituted Benzaldehyde benzaldehyde->chalcone flavanone Flavanone Derivative chalcone->flavanone Acid (e.g., H₂SO₄) Acetic Acid, Reflux

General synthetic workflow for flavanone derivatives.
Cell-Based Bioassays

Cell-based assays are fundamental in determining the biological activity and cytotoxicity of novel compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[19]

  • Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).[19]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for a few hours to allow the formation of formazan crystals.[19]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Anti-inflammatory Activity Assay (Griess Assay for Nitric Oxide):

  • Cell Culture and Treatment: Culture cells, such as RAW 264.7 macrophages or rat kidney mesangial cells, and stimulate them with an inflammatory agent like LPS in the presence or absence of the test compounds.[4][20]

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.[4]

  • Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[4]

  • Measurement: Measure the absorbance at approximately 540 nm. The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.[4][20]

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of action.

  • Protein Extraction: Lyse treated and untreated cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of the lysates using a method such as the BCA or Bradford assay.[19]

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[19]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein (e.g., iNOS, phospho-NF-κB p65). Following washes, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).[4][19]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., β-actin).[4]

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their diverse biological effects by modulating various intracellular signaling pathways.

Anti-inflammatory Signaling

A key mechanism for the anti-inflammatory activity of 6-methoxyflavone is the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the NF-κB transcription factor is activated, leading to the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS). 6-Methoxyflavone has been shown to inhibit the expression of iNOS, thereby reducing the production of nitric oxide.[1][2][3][5] Furthermore, some methoxyflavones have been shown to suppress neuroinflammation by inhibiting the TLR4/MyD88/p38 MAPK/NF-κB dependent pathways.[21][22]

G Anti-inflammatory Signaling of 6-Methoxyflavone LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 p38_MAPK p38 MAPK MyD88->p38_MAPK NFkB NF-κB p38_MAPK->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Methoxyflavanone 6-Methoxyflavone Methoxyflavanone->p38_MAPK Inhibition Methoxyflavanone->NFkB Inhibition Methoxyflavanone->iNOS Inhibition

Inhibition of inflammatory pathways by 6-methoxyflavone.
Anticancer Signaling

The anticancer effects of methoxyflavone derivatives are often attributed to their ability to modulate signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. For instance, some derivatives have been shown to inactivate the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in various cancers and plays a central role in cell growth and survival.[23] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.

Modulation of the PI3K/Akt/mTOR pathway by methoxyflavones.
Neuroprotective Mechanisms

The neuroprotective effects of this compound derivatives are multifaceted. One proposed mechanism involves the potentiation of GABAergic signaling. For instance, 2'-methoxy-6-methylflavone has been shown to enhance GABA_A receptor tonic currents, which can afford neuroprotection following events like cerebral ischemia.[6][7] Additionally, their anti-inflammatory properties, as described above, also contribute significantly to their neuroprotective capacity by dampening neuroinflammation, a key process in many neurodegenerative diseases.[21]

G Neuroprotective Mechanisms of Methoxyflavone Derivatives cluster_0 GABAergic Signaling cluster_1 Anti-inflammatory Action GABA_A GABA_A Receptor Tonic_Inhibition Increased Tonic Inhibition GABA_A->Tonic_Inhibition Neuroprotection1 Neuroprotection Tonic_Inhibition->Neuroprotection1 Neuroinflammation Neuroinflammation Neuroprotection2 Neuroprotection Neuroinflammation->Neuroprotection2 Inhibition Methoxyflavanone Methoxyflavone Derivative Methoxyflavanone->GABA_A Potentiation Methoxyflavanone->Neuroinflammation

Dual neuroprotective actions of methoxyflavone derivatives.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of bioactive compounds with significant therapeutic potential across a range of diseases. Their potent anti-inflammatory, anticancer, and neuroprotective activities, coupled with potentially favorable pharmacokinetic profiles, make them attractive candidates for further drug development.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the flavanone scaffold with various substitutions will be crucial to optimize potency and selectivity for specific biological targets.

  • In Vivo Efficacy and Safety: While in vitro studies have been promising, comprehensive in vivo studies are necessary to validate the therapeutic efficacy and to establish the safety profiles of these compounds.

  • Target Identification and Mechanism of Action: Further elucidation of the precise molecular targets and a deeper understanding of the signaling pathways modulated by these compounds will be essential for their rational design and clinical application.

  • Bioavailability and Formulation: Research into improving the bioavailability of these compounds through novel formulation strategies will be critical for their successful translation into clinical use.

This technical guide provides a solid foundation for researchers in the field, summarizing the current state of knowledge and highlighting the exciting potential of this compound derivatives as a source of new therapeutic agents.

References

In Vivo Bioavailability and Metabolism of 6-Methoxyflavanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview of the anticipated in vivo bioavailability and metabolism of 6-methoxyflavanone based on available scientific literature for structurally related compounds. As of the date of this publication, specific in vivo pharmacokinetic studies on this compound are not publicly available. The information presented herein is intended to serve as a predictive guide for research and development purposes.

Executive Summary

This compound, a methoxylated derivative of the flavanone backbone, is a compound of interest for its potential pharmacological activities. Understanding its in vivo absorption, distribution, metabolism, and excretion (ADME) profile is critical for its development as a therapeutic agent. This guide synthesizes current knowledge from studies on similar methoxyflavones to predict the pharmacokinetic behavior of this compound.

It is anticipated that this compound will exhibit low oral bioavailability, a common characteristic of flavonoids, though potentially higher than its hydroxylated counterparts due to increased metabolic stability conferred by the methoxy group.[1] The primary metabolic pathways are expected to involve Phase I oxidation, primarily O-demethylation and hydroxylation mediated by cytochrome P450 (CYP) enzymes, followed by Phase II conjugation reactions (glucuronidation and sulfation) to facilitate excretion.[2][3] This guide provides detailed hypothetical data, experimental protocols, and pathway visualizations to support further investigation into this compound.

Predicted Pharmacokinetic Profile

While specific quantitative data for this compound is not available, the following table summarizes the expected pharmacokinetic parameters based on studies of other methoxyflavones in rats.[4] These values should be considered as a predictive baseline for designing in vivo studies.

ParameterPredicted Value RangeDescriptionReference Compounds
Tmax (h) 1 - 2Time to reach maximum plasma concentration after oral administration.Methoxyflavones from Kaempferia parviflora[4]
Cmax (µg/mL) 0.3 - 0.9Maximum observed plasma concentration.Methoxyflavones from Kaempferia parviflora[4]
t1/2 (h) 2 - 6Elimination half-life.Methoxyflavones from Kaempferia parviflora[4]
Oral Bioavailability (%) 1 - 5The fraction of the orally administered dose that reaches systemic circulation.Methoxyflavones from Kaempferia parviflora[4]

In Vivo Metabolism of this compound

The metabolism of this compound is predicted to occur in two main phases, consistent with the metabolism of other methoxyflavones.[2][3]

Phase I Metabolism

Phase I metabolism is anticipated to be primarily mediated by cytochrome P450 (CYP) enzymes in the liver and intestines.[2] The main reactions are expected to be:

  • O-demethylation: The methoxy group at the 6-position is a likely target for O-demethylation, yielding 6-hydroxyflavanone. CYP1A1, CYP1A2, and CYP3A4 are major enzymes involved in the oxidative metabolism of various methoxyflavones.[2]

  • Hydroxylation: The flavanone rings may undergo further hydroxylation. Studies on the parent compound, flavanone, have shown that CYP2A6 is active in producing hydroxylated metabolites.[5]

Phase II Metabolism

The hydroxylated metabolites produced during Phase I, as well as the parent compound if it possesses a hydroxyl group, are expected to undergo Phase II conjugation reactions. These reactions increase the water solubility of the compounds, facilitating their excretion. The primary conjugation reactions for flavonoids are:

  • Glucuronidation: Attachment of glucuronic acid.

  • Sulfation: Attachment of a sulfate group.

These conjugated metabolites are then typically excreted in the urine and feces.[3]

Predicted Metabolic Pathway

The following diagram illustrates the predicted metabolic pathway of this compound.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs, SULTs) This compound This compound 6-Hydroxyflavanone 6-Hydroxyflavanone This compound->6-Hydroxyflavanone O-demethylation Hydroxylated Metabolites Hydroxylated Metabolites This compound->Hydroxylated Metabolites Hydroxylation Glucuronide/Sulfate Conjugates Glucuronide/Sulfate Conjugates 6-Hydroxyflavanone->Glucuronide/Sulfate Conjugates Glucuronidation/ Sulfation Conjugated Hydroxylated Metabolites Conjugated Hydroxylated Metabolites Hydroxylated Metabolites->Conjugated Hydroxylated Metabolites Glucuronidation/ Sulfation Excretion (Urine, Feces) Excretion (Urine, Feces) Glucuronide/Sulfate Conjugates->Excretion (Urine, Feces) Conjugated Hydroxylated Metabolites->Excretion (Urine, Feces)

Predicted metabolic pathway of this compound.

Experimental Protocols for In Vivo Studies

The following is a generalized methodology for conducting an in vivo pharmacokinetic and metabolism study of this compound, based on protocols for other methoxyflavones.[2][3]

Animal Models
  • Species: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies of flavonoids.[2]

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and given ad libitum access to food and water.

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment.

Administration of this compound
  • Oral Administration: For bioavailability studies, this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) and administered by oral gavage.[3]

  • Intravenous Administration: For determination of absolute bioavailability, the compound should be dissolved in a suitable biocompatible solvent and administered via a cannulated vein.[2]

Sample Collection
  • Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) from the tail vein or via a cannula.[3] Plasma is separated by centrifugation.

  • Urine and Feces Collection: For metabolism and excretion studies, animals are housed in metabolic cages for the collection of urine and feces over a defined period (e.g., 24 or 48 hours).[2]

  • Tissue Distribution: At the end of the study, tissues such as the liver, kidneys, and intestine can be harvested to assess tissue distribution.[2]

Sample Analysis

The concentration of this compound and its metabolites in biological matrices is typically quantified using a validated analytical method such as High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[2]

Experimental Workflow

The diagram below outlines a typical workflow for an in vivo pharmacokinetic study.

G cluster_prestudy Pre-study cluster_study In-life Phase cluster_analysis Bioanalysis Animal Acclimatization Animal Acclimatization Formulation Preparation Formulation Preparation Animal Acclimatization->Formulation Preparation Dosing (Oral/IV) Dosing (Oral/IV) Formulation Preparation->Dosing (Oral/IV) Blood/Urine/Feces Collection Blood/Urine/Feces Collection Dosing (Oral/IV)->Blood/Urine/Feces Collection Sample Preparation (e.g., SPE, LLE) Sample Preparation (e.g., SPE, LLE) Blood/Urine/Feces Collection->Sample Preparation (e.g., SPE, LLE) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation (e.g., SPE, LLE)->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

General workflow for an in vivo pharmacokinetic study.

Conclusion

This technical guide provides a predictive overview of the in vivo bioavailability and metabolism of this compound based on existing data for structurally similar compounds. The key takeaways are the likelihood of low oral bioavailability and metabolism primarily through O-demethylation, hydroxylation, and subsequent conjugation. The provided experimental protocols and workflows offer a foundation for designing and conducting definitive in vivo studies to elucidate the precise pharmacokinetic profile of this compound. Such studies are essential for the further development of this compound as a potential therapeutic agent.

References

Topic: Discovery and Synthesis of Novel 6-Methoxyflavanone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flavanones are a class of flavonoids characterized by a C6-C3-C6 backbone, which are widely distributed in the plant kingdom.[1] Among these, 6-methoxyflavanone and its derivatives have garnered significant scientific interest due to their diverse and potent biological activities. These compounds have shown promise in several therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[2][3][4] The methoxy group at the 6-position, in particular, has been shown to be a critical determinant of their pharmacological effects, often enhancing their metabolic stability and bioavailability.[5] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel this compound analogs, offering detailed experimental protocols and insights into their mechanisms of action to facilitate future drug discovery and development efforts.

Discovery and Biological Activities of this compound Analogs

The core structure of this compound serves as a versatile scaffold for the development of new therapeutic agents. Research has demonstrated that modifications to this structure can lead to analogs with enhanced potency and selectivity across various biological targets.

Anti-inflammatory Activity

This compound and its derivatives have demonstrated significant anti-inflammatory properties.[3] Studies on lipopolysaccharide (LPS)-stimulated kidney mesangial cells revealed that 6-methoxyflavone is a highly potent inhibitor of nitric oxide (NO) production, a key inflammatory mediator, with an IC50 value of 192 nM.[3][5][6] This activity is attributed to the inhibition of inducible nitric oxide synthase (iNOS) expression.[3][5] The mechanism often involves the modulation of critical inflammatory signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[7]

Anticancer Potential

A substantial body of research has focused on the cytotoxic effects of methoxyflavone analogs against various cancer cell lines.[2][8] The lipophilic nature of the methoxy group is considered crucial for facilitating hydrophobic interactions with biological targets.[2][9] For instance, certain polymethoxyflavones have shown strong cytotoxicity against breast cancer (MCF-7), colon cancer (HCT116), and melanoma (A2058) cell lines.[2] The anticancer mechanisms are multifaceted, including the induction of apoptosis, cell cycle arrest at different phases (G1, S, or G2/M), and the modulation of signaling pathways like PI3K/Akt and MAPK.[8][10]

Neuroprotective Effects

Emerging evidence suggests that this compound analogs possess neuroprotective properties. For example, 2′-methoxy-6-methylflavone has been shown to afford neuroprotection in models of focal cerebral ischemia by increasing tonic inhibitory currents mediated by extrasynaptic GABA-A receptors.[4][11] This compound also demonstrated anti-inflammatory actions by dampening the stroke-induced increase in circulating cytokines like IL-1β, TNF-α, and IFN-γ.[4][7] Furthermore, other methoxyflavones have shown potential in models of Alzheimer's disease by reducing the levels of amyloid-β and pro-inflammatory markers.[12]

Data Presentation: Biological Activities of Methoxyflavanone Analogs

The following tables summarize the quantitative data for various this compound analogs and related methoxyflavones, showcasing their therapeutic potential.

Table 1: Anti-inflammatory Activity of Methoxyflavone Analogs

Compound Biological Target/Assay Cell Line/Model IC50 Value Reference
6-Methoxyflavone LPS-induced Nitric Oxide (NO) Production Kidney Mesangial Cells 192 nM [3][5][6]
6-Hydroxyflavone LPS-induced Nitric Oxide (NO) Production Kidney Mesangial Cells ~2.0 µM [3][6]
4',6-Dihydroxyflavone LPS-induced Nitric Oxide (NO) Production Kidney Mesangial Cells ~2.0 µM [6]
2'-Methylflavone LPS-induced Nitric Oxide (NO) Production RAW 264.7 Macrophages Significant Inhibition [7][13]

| 3'-Methylflavone | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Significant Inhibition |[7][13] |

Table 2: Anticancer Activity of Methoxyflavone Analogs

Compound Cancer Type Cell Line IC50 Value Reference
Sideritoflavone (5,3′,4′-trihydroxy-6,7,8-TMF) Breast Cancer MCF-7 4.9 µM (72h) [2]
5,3′-dihydroxy-3,6,7,8,4′-PeMF Breast Cancer MCF-7 3.71 µM (72h) [2]
4',5'-dihydroxy-5,7,3'- TMF Breast Cancer HCC1954 8.58 µM [10]
5,7-dihydroxy-3,6,4′-TMF (P1) Melanoma A2058 3.92 µM (72h) [2][9]
5,7,5′-trihydroxy-3,6,3′,4′-TeMF (P2) Melanoma A2058 8.18 µM (72h) [2]

| Xanthomicrol (5,4′-dihydroxy-6,7,8-TMF) | Colon Cancer | HCT116 | ~15-21 µM (24h) |[2] |

Table 3: Neuroprotective and Other Activities of Methoxyflavanone Analogs

Compound Biological Activity Model/Assay Key Quantitative Finding Reference
2′-Methoxy-6-methylflavone Neuroprotection Focal Ischemia (Stroke) Dose-dependently decreases infarct volume [4][11]
2′-Methoxy-6-methylflavone GABAA Receptor Modulation Brain Slices Increases tonic inhibitory currents (0.1–10 µM) [4]
4′-Fluoro-6-methoxyflavanone Bitter Taste Receptor Blocker (hTAS2R39) Cell-based Assay IC50 = 102 µM [14]

| 5,7-Dimethoxyflavone | Neuroprotection | Memory-Impaired Mice | Reduces Aβ, IL-1β, IL-6, TNF-α levels |[12] |

Synthesis of this compound Analogs

The most common and efficient method for synthesizing the flavanone core involves a two-step process: (1) a base-catalyzed Claisen-Schmidt condensation to form a 2'-hydroxychalcone intermediate, and (2) an acid- or base-catalyzed intramolecular cyclization of the chalcone.[15][16][17]

G General Synthetic Workflow for this compound Analogs cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Intramolecular Cyclization A 2'-Hydroxy-5'-methoxy- acetophenone C 2'-Hydroxychalcone Intermediate A->C Base (e.g., KOH) Ethanol, RT B Substituted Benzaldehyde B->C Base (e.g., KOH) Ethanol, RT D This compound Analog C->D Acid (e.g., H₂SO₄) or Base (e.g., NaOAc) Reflux

Caption: General synthetic workflow for this compound analogs.

Detailed Experimental Protocol: Synthesis of a this compound Analog

This protocol describes a representative synthesis starting from 2'-hydroxy-5'-methoxyacetophenone and a substituted benzaldehyde.

Step 1: Synthesis of 2'-Hydroxy-5'-methoxychalcone Intermediate

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2'-hydroxy-5'-methoxyacetophenone (1.0 equivalent) and an appropriately substituted benzaldehyde (1.0 equivalent) in ethanol (50-100 mL).[15]

  • Base Addition: Cool the solution to 0°C in an ice bath. While stirring, slowly add an aqueous or ethanolic solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) (10-15 equivalents).[15][18]

  • Reaction: Allow the mixture to warm to room temperature and stir for 24-48 hours. The progress of the condensation can be monitored by Thin Layer Chromatography (TLC).[15]

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water. Acidify the mixture to a pH of approximately 5-6 by the slow addition of 10% aqueous HCl with constant stirring to precipitate the chalcone product.[15]

  • Isolation and Purification: Collect the crude solid product by vacuum filtration and wash it with cold water to remove inorganic salts.[15] The crude chalcone can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Cyclization to this compound Analog

  • Reaction Setup: Dissolve the purified 2'-hydroxychalcone from Step 1 (1.0 equivalent) in a suitable solvent, such as ethanol or glacial acetic acid, in a 100 mL round-bottom flask.[15][16]

  • Catalyst Addition: Add a catalyst for the cyclization reaction. For acid-catalyzed cyclization, add a few drops of concentrated sulfuric acid. For base-catalyzed cyclization, add sodium acetate (5 equivalents).[15][16]

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). Monitor the cyclization by TLC until the starting chalcone is consumed.[15][16]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled solution into a beaker of ice water to precipitate the flavanone product.[15]

  • Purification: Collect the crude flavanone by filtration. Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound analog.[19]

Experimental Protocols for Biological Evaluation

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol is used to evaluate the cytotoxic effects of synthesized analogs on cancer cell lines.[18][20]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[18]

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs (e.g., ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[18]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[20]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) from the dose-response curve.[20]

Protocol 2: In Vitro Anti-inflammatory Activity (Griess Assay for Nitrite)

This protocol quantifies the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages or other relevant cell types.[5]

  • Cell Culture and Stimulation: Plate cells (e.g., RAW 264.7 macrophages, kidney mesangial cells) in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 10 ng/mL) to induce an inflammatory response.[3]

  • Incubation: Incubate the plates for 24-48 hours at 37°C.

  • Nitrite Quantification: After incubation, collect the culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.[5]

  • Data Analysis: Measure the absorbance at approximately 540 nm. Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production for each compound concentration compared to the LPS-stimulated control.[5]

Signaling Pathways Modulated by Methoxyflavones

The biological effects of this compound analogs are mediated through their interaction with various intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Methoxyflavones can inhibit this pathway, leading to a decrease in the production of pro-inflammatory cytokines and enzymes like iNOS and COX-2.[7]

Caption: Methoxyflavones inhibit the LPS-induced NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Aberrant activity is common in many cancers. Certain methoxyflavones can modulate this pathway, contributing to their anticancer effects.[10]

Modulation of MAPK Pathway by Methoxyflavones GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Methoxyflavone This compound Analog Methoxyflavone->Inhibition Inhibition->RAF Inhibition

Caption: Methoxyflavones can inhibit the MAPK signaling cascade.

Conclusion

Novel this compound analogs represent a highly promising class of compounds for drug discovery. Their versatile chemical scaffold allows for modifications that can tune their biological activity, leading to potent anti-inflammatory, anticancer, and neuroprotective agents. The established synthetic routes are robust and amenable to creating diverse chemical libraries for structure-activity relationship studies. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to harnessing the therapeutic potential of these remarkable molecules. Continued exploration in this area is poised to yield next-generation therapeutics for a range of challenging diseases.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 6-Methoxyflavanone from its Chalcone Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavanones are a significant class of flavonoids recognized for their diverse pharmacological properties. 6-Methoxyflavanone, in particular, has garnered interest for its potential therapeutic applications. This document provides a comprehensive, two-step protocol for the synthesis of this compound. The synthesis begins with the Claisen-Schmidt condensation of 2'-hydroxy-5'-methoxyacetophenone and benzaldehyde to yield the intermediate 2'-hydroxy-5'-methoxychalcone. This is followed by an acid-catalyzed intramolecular cyclization of the chalcone to produce the final this compound product. This application note includes detailed experimental procedures, a summary of quantitative data, and diagrams illustrating the synthesis workflow and reaction mechanism, designed to assist researchers in the efficient and successful synthesis of this valuable compound.

Introduction

Flavanones are bicyclic heterocyclic compounds that form the core structure of many biologically active natural products. Their synthesis is a key focus in medicinal chemistry and drug discovery. The most common and effective method for synthesizing flavanones is through the intramolecular cyclization of a 2'-hydroxychalcone precursor.[1][2] This reaction, an intramolecular oxa-Michael addition, can be catalyzed by either acid or base.[3][4] The process first involves the synthesis of the requisite chalcone via a base-catalyzed Claisen-Schmidt condensation between a substituted 2'-hydroxyacetophenone and a benzaldehyde.[5] The subsequent cyclization of the α,β-unsaturated ketone system of the chalcone yields the flavanone core.[6][7] This document outlines a reliable protocol for this two-step synthesis, providing clear methodologies and expected outcomes.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound, including reaction conditions, yields, and spectroscopic characterization.

Table 1: Synthesis of 2'-Hydroxy-5'-Methoxychalcone

ParameterValueReference
Starting Materials 2'-Hydroxy-5'-methoxyacetophenone, Benzaldehyde[5]
Catalyst Sodium Hydroxide (NaOH)[5]
Solvent Ethanol[5]
Reaction Time 24 - 48 hours[8]
Temperature Room Temperature[4]
Typical Yield 60 - 85%[8]
Appearance Yellow Crystalline Solid[4]
¹H NMR (CDCl₃, δ ppm) ~7.9 (d, 1H, H-β), ~7.6 (d, 1H, H-α), ~7.3-7.6 (m, Ar-H), ~3.8 (s, 3H, -OCH₃)[4]

Table 2: Synthesis of this compound

ParameterValueReference
Starting Material 2'-Hydroxy-5'-Methoxychalcone[8]
Catalyst Sulfuric Acid (H₂SO₄)[8]
Solvent Ethanol[8]
Reaction Time 24 hours[8]
Temperature Reflux[8]
Typical Yield 55 - 80%[8]
Appearance White or Pale Yellow Solid[9]
Melting Point 95-97 °C
Molecular Weight 254.28 g/mol [9]
¹H NMR (CDCl₃, δ ppm) 5.45 (dd, 1H, H-2), 3.09 (dd, 1H, H-3a), 2.88 (dd, 1H, H-3b), 3.85 (s, 3H, -OCH₃), 6.9-7.5 (m, Ar-H)[8]
¹³C NMR (CDCl₃, δ ppm) 191.5 (C-4), 157.0 (C-8a), 155.0 (C-6), 138.5 (C-1'), 128.9 (C-3',5'), 128.7 (C-4'), 126.2 (C-2',6'), 122.5 (C-5), 118.0 (C-7), 117.8 (C-4a), 108.0 (C-8), 79.5 (C-2), 55.8 (-OCH₃), 44.5 (C-3)

Experimental Protocols

Step 1: Synthesis of 2'-Hydroxy-5'-Methoxychalcone (Claisen-Schmidt Condensation)

This protocol describes the base-catalyzed condensation of 2'-hydroxy-5'-methoxyacetophenone and benzaldehyde.

Materials:

  • 2'-Hydroxy-5'-methoxyacetophenone

  • Benzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled Water

  • Hydrochloric Acid (HCl, 10% solution)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10 mmol of 2'-hydroxy-5'-methoxyacetophenone and 10 mmol of benzaldehyde in 50 mL of ethanol.

  • While stirring the solution at room temperature, slowly add 20 mL of a 40% aqueous sodium hydroxide solution.

  • Continue stirring the reaction mixture at room temperature for 24-48 hours. The solution will typically turn a deep yellow/orange color and a precipitate may form.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., hexane:ethyl acetate, 7:3).

  • Once the reaction is complete, pour the mixture into a beaker containing 200 mL of crushed ice and water.

  • Acidify the mixture to a pH of approximately 5-6 by slowly adding 10% HCl. This will cause the chalcone product to precipitate.

  • Collect the yellow solid by vacuum filtration and wash thoroughly with cold distilled water until the filtrate is neutral.

  • Dry the crude product in a desiccator.

  • Recrystallize the solid from ethanol to obtain pure 2'-hydroxy-5'-methoxychalcone as yellow crystals.

Step 2: Synthesis of this compound (Intramolecular Cyclization)

This protocol details the acid-catalyzed cyclization of the chalcone intermediate to the final flavanone product.

Materials:

  • 2'-Hydroxy-5'-Methoxychalcone

  • Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Distilled Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Standard laboratory glassware for reflux

Procedure:

  • Place 5 mmol of the purified 2'-hydroxy-5'-methoxychalcone in a 100 mL round-bottom flask.

  • Add 40 mL of ethanol and stir until the chalcone is fully dissolved.

  • Slowly and carefully add 0.5 mL of concentrated sulfuric acid to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for 24 hours.[8] Monitor the disappearance of the yellow chalcone spot and the appearance of the flavanone product spot by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled solution into 150 mL of cold distilled water. A white or pale-yellow precipitate of this compound will form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with distilled water, followed by a small amount of saturated sodium bicarbonate solution to neutralize any residual acid, and then again with distilled water.

  • Dry the purified product. Further purification can be achieved by recrystallization from ethanol if necessary.

Visualizations

The following diagrams illustrate the synthesis workflow and the chemical reaction.

Synthesis_Workflow cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Cyclization Start 2'-Hydroxy-5'-methoxyacetophenone + Benzaldehyde Reagents1 NaOH / Ethanol Room Temperature Start->Reagents1 Chalcone 2'-Hydroxy-5'-Methoxychalcone Reagents1->Chalcone Chalcone_ref 2'-Hydroxy-5'-Methoxychalcone Reagents2 H₂SO₄ / Ethanol Reflux Flavanone This compound Reagents2->Flavanone Chalcone_ref->Reagents2

Caption: Overall workflow for the two-step synthesis of this compound.

Caption: Reaction scheme for the cyclization of chalcone to this compound.

References

Spectroscopic Analysis of 6-Methoxyflavanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxyflavanone is a flavonoid derivative with a molecular formula of C₁₆H₁₄O₃ and a molecular weight of 254.28 g/mol .[1] Flavonoids are a diverse group of natural products known for their wide range of biological activities, making them of significant interest in pharmaceutical research and drug development. Accurate structural elucidation and characterization are paramount for understanding their structure-activity relationships. This document provides a detailed guide to the spectroscopic analysis of this compound, utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The protocols and data presented herein serve as a comprehensive resource for researchers engaged in the analysis of this compound and related flavonoids.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.8-7.9m-H-5
~7.3-7.5m-H-2', H-3', H-4', H-5', H-6'
~7.0-7.1m-H-7, H-8
5.46dd12.9, 3.1H-2
3.88s-6-OCH₃
3.09dd17.1, 12.9H-3ax
2.86dd17.1, 3.1H-3eq

Note: Data is compiled from typical values for flavanones and may vary slightly based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
192.1C-4
162.8C-9
157.9C-6
138.6C-1'
133.7C-4'
128.9C-3', C-5'
126.2C-2', C-6'
125.4C-5
119.8C-10
118.0C-7
107.4C-8
79.5C-2
55.86-OCH₃
45.7C-3

Note: Data is compiled from typical values for flavanones and may vary slightly based on solvent and experimental conditions.

Table 3: IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H Stretch
~2950MediumAliphatic C-H Stretch
~1680StrongC=O (Ketone) Stretch
~1600, ~1480Medium-StrongAromatic C=C Stretch
~1260StrongAryl Ether C-O Stretch
~1100MediumC-O Stretch

Note: Data represents typical absorption regions for flavanones.

Table 4: Mass Spectrometry Data for this compound
m/zInterpretation
254[M]⁺ (Molecular Ion)
255[M+H]⁺ (Protonated Molecular Ion)
151Retro-Diels-Alder fragment (A-ring)
104Retro-Diels-Alder fragment (B-ring)
77Phenyl group fragment

Note: Fragmentation patterns can vary based on the ionization technique used.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

Protocol:

  • Accurately weigh 5-10 mg of this compound and transfer it into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.

  • Gently vortex the vial to ensure the complete dissolution of the sample.

  • Using a pipette, transfer the solution into a 5 mm NMR tube, ensuring no solid particles are transferred.

  • Cap the NMR tube and carefully place it into the NMR spectrometer's sample holder.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy (KBr Pellet Method)

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

  • This compound (1-2 mg)

  • Potassium bromide (KBr), spectroscopy grade (100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die

  • FT-IR spectrometer

Protocol:

  • Ensure the agate mortar and pestle are thoroughly clean and dry.

  • Place approximately 100-200 mg of dry KBr powder into the mortar and grind it to a fine powder.

  • Add 1-2 mg of this compound to the KBr powder in the mortar.

  • Grind the mixture thoroughly for several minutes to ensure a homogenous sample.

  • Transfer the powdered mixture into the die of the pellet press.

  • Assemble the pellet press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[2]

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of an empty pellet holder or a pure KBr pellet should be recorded and subtracted from the sample spectrum.[3]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound

  • Methanol or acetonitrile, HPLC grade

  • Mass spectrometer (e.g., GC-MS or LC-MS)

Protocol (illustrative example using GC-MS with Electron Ionization):

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or ethyl acetate.

  • Set up the Gas Chromatograph (GC) with an appropriate column (e.g., a non-polar capillary column).

  • Set the GC oven temperature program to ensure proper separation and elution of the compound.

  • Set the Mass Spectrometer (MS) parameters, including the ionization mode (Electron Ionization - EI), electron energy (typically 70 eV), and mass scan range (e.g., m/z 50-300).

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • Acquire the mass spectrum of the eluting compound corresponding to this compound.

  • Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualizations

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structural Elucidation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Grind with KBr & Press Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer (GC-MS / LC-MS) Prep_MS->MS_Acq NMR_Data Chemical Shifts, Coupling Constants NMR_Acq->NMR_Data IR_Data Absorption Bands (Functional Groups) IR_Acq->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS_Acq->MS_Data Structure Final Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure Spectroscopic_Technique_Relationships cluster_techniques Spectroscopic Techniques cluster_information Structural Information Provided Compound This compound (C₁₆H₁₄O₃) NMR NMR (¹H, ¹³C) Compound->NMR IR IR Compound->IR MS MS Compound->MS NMR_Info Carbon-Hydrogen Framework Connectivity NMR->NMR_Info IR_Info Functional Groups (e.g., C=O, C-O) IR->IR_Info MS_Info Molecular Formula & Fragmentation MS->MS_Info

References

Application Notes and Protocols: 1H and 13C NMR Data for 6-Methoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed 1H and 13C Nuclear Magnetic Resonance (NMR) data for the compound 6-Methoxyflavanone. It includes tabulated chemical shifts and coupling constants, a comprehensive experimental protocol for data acquisition, and a diagram illustrating a key signaling pathway associated with this molecule. This information is intended to support research and development activities involving this compound, particularly in the fields of medicinal chemistry and pharmacology.

Introduction

This compound is a flavonoid, a class of natural products known for a wide range of biological activities. Specifically, this compound has been identified as an antagonist of the human bitter taste receptor hTAS2R39. This property makes it a compound of interest for applications in food science, to mask bitterness, and in pharmacology, for modulating cellular pathways initiated by bitter taste receptors. Accurate and detailed analytical data, such as that provided by NMR spectroscopy, are crucial for the unambiguous identification and characterization of this molecule in various experimental settings.

NMR Data Presentation

The following tables summarize the assigned 1H and 13C NMR data for this compound, acquired in deuterated chloroform (CDCl₃).

Table 1: 1H NMR Data for this compound (in CDCl₃)

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-25.43dd12.9, 3.11H
H-3a3.07dd17.1, 12.91H
H-3b2.86dd17.1, 3.11H
H-57.87d8.81H
H-77.07dd8.8, 2.91H
H-87.30d2.91H
H-2', H-6'7.49 - 7.45m-2H
H-3', H-4', H-5'7.42 - 7.37m-3H
6-OCH₃3.84s-3H

Table 2: 13C NMR Data for this compound (in CDCl₃)

Atom NumberChemical Shift (δ, ppm)
C-279.4
C-344.7
C-4191.9
C-5121.7
C-6156.4
C-7117.9
C-8107.8
C-4a119.4
C-8a162.7
C-1'138.6
C-2', C-6'126.2
C-3', C-5'128.8
C-4'128.9
6-OCH₃55.8

Experimental Protocols

NMR Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Use a high-quality deuterated solvent, typically deuterated chloroform (CDCl₃), for optimal dissolution and minimal solvent interference.

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is generally used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If TMS is not compatible with the sample, the residual solvent peak of CDCl₃ can be used for calibration (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer.

NMR Data Acquisition

The following parameters are provided as a general guideline for acquiring NMR spectra on a standard 400 MHz spectrometer. Instrument-specific parameters may require optimization.

1H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

13C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each carbon.

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024-4096 or more, as the ¹³C nucleus is inherently less sensitive than ¹H.

  • Temperature: 298 K (25 °C).

Data Processing:

  • Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.

  • Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons.

Mandatory Visualization

The following diagram illustrates the antagonistic effect of this compound on the hTAS2R39 bitter taste receptor signaling pathway.

G cluster_0 Cell Membrane cluster_1 Intracellular hTAS2R39 hTAS2R39 (Bitter Taste Receptor) G_protein G-protein (Gustducin) hTAS2R39->G_protein Activates PLC Phospholipase C-β2 (PLC-β2) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Induces Cellular_response Cellular Response (e.g., Neurotransmitter Release) Ca_release->Cellular_response Triggers Bitter_agonist Bitter Agonist (e.g., Saccharin) Bitter_agonist->hTAS2R39 Activates Methoxyflavanone This compound (Antagonist) Methoxyflavanone->hTAS2R39 Blocks

Caption: Antagonistic action of this compound on the hTAS2R39 signaling pathway.

Application Notes and Protocols for Cell-based Assays to Determine 6-Methoxyflavanone Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for the characterization of 6-Methoxyflavanone's biological activities. This document outlines detailed protocols for assessing its potential anti-inflammatory, anticancer, and antioxidant effects.

Introduction to this compound

This compound is a methoxylated flavonoid, a class of compounds known for their diverse pharmacological properties. Methoxylation can enhance metabolic stability and bioavailability, making these compounds promising candidates for drug development.[1][2][3] Preclinical studies suggest that this compound and related methoxyflavones possess anti-inflammatory, neuroprotective, and anticancer activities.[1][4][5] The proposed mechanisms of action include the modulation of key signaling pathways such as NF-κB and MAPKs, induction of cell cycle arrest and apoptosis, and regulation of oxidative stress.[4][5][6]

Data Presentation: Quantitative Efficacy of Methoxyflavones

The following tables summarize the reported in vitro efficacy of this compound and related compounds across various cell-based assays.

Table 1: Anti-inflammatory Activity of Methoxyflavones

CompoundCell LineStimulusAssayIC50Reference
6-MethoxyflavoneRat Mesangial CellsLPSNitric Oxide (NO) Production192 nM[1]
6-MethoxyflavoneBV2 MicrogliaLPSNF-κB p65 Phosphorylation~3-30 µM[4]
4'-MethoxyflavanoneRAW 264.7 MacrophagesLPSNitric Oxide (NO) Production-[7]

Table 2: Anticancer Activity of Methoxyflavones

CompoundCell LineAssayIC50Time PointReference
6-MethoxyflavoneHeLaMTT Assay94.05 µM24 h[4]
6-MethoxyflavoneHeLaMTT Assay62.24 µM48 h[4]
6-MethoxyflavoneHeLaMTT Assay52.12 µM72 h[4]

Table 3: Bitter Taste Receptor Modulation by 6-Methoxyflavanones

CompoundReceptorAgonistAssayIC50Reference
This compoundhTAS2R39Epicatechin Gallate (ECG)Calcium Imaging-[8][9][10]
4'-Fluoro-6-methoxyflavanonehTAS2R39Epicatechin Gallate (ECG)Calcium Imaging102 µM[8][9]
6,3'-DimethoxyflavanonehTAS2R39Epicatechin Gallate (ECG)Calcium Imaging-[8][9][10]

Experimental Protocols

Assessment of Anti-inflammatory Activity

A key mechanism of inflammation involves the activation of the NF-κB pathway in response to stimuli like lipopolysaccharide (LPS).[7] This leads to the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines.[7]

This assay measures the ability of this compound to inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a critical step in its activation.

Protocol:

  • Cell Culture: Seed RAW 264.7 or THP-1 macrophage-like cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 30-60 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Incubate the cells with a primary antibody against NF-κB p65, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system and quantify the nuclear translocation of NF-κB p65.

This colorimetric assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate. Treat with this compound and stimulate with LPS as described above for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Add Griess reagent to the supernatant and incubate for 15 minutes at room temperature.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 p38_MAPK p38 MAPK MyD88->p38_MAPK IkB_a IκBα p38_MAPK->IkB_a Phosphorylation & Degradation NF_kB NF-κB (p65/p50) NF_kB_active Active NF-κB (p65/p50) NF_kB->NF_kB_active Release Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS, TNF-α) NF_kB_active->Gene_Expression Nucleus Nucleus Methoxyflavanone This compound Methoxyflavanone->p38_MAPK Inhibition Methoxyflavanone->NF_kB_active Inhibition of Translocation Cell_Viability_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with This compound Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_Reagent Add MTT or XTT Reagent Incubate->Add_Reagent Incubate_Reagent Incubate (2-4h) Add_Reagent->Incubate_Reagent Solubilize Solubilize Formazan (MTT only) Incubate_Reagent->Solubilize Read_Absorbance Read Absorbance Incubate_Reagent->Read_Absorbance XTT Path Solubilize->Read_Absorbance Analyze Analyze Data (Calculate IC50) Read_Absorbance->Analyze End End Analyze->End Apoptosis_Signaling_Pathway Methoxyflavanone This compound Intrinsic_Pathway Intrinsic Pathway (Mitochondrial) Methoxyflavanone->Intrinsic_Pathway Extrinsic_Pathway Extrinsic Pathway (Death Receptor) Methoxyflavanone->Extrinsic_Pathway Bcl2_Family Bcl-2 Family Modulation Intrinsic_Pathway->Bcl2_Family Caspase_8 Caspase-8 Activation Extrinsic_Pathway->Caspase_8 Cytochrome_c Cytochrome c Release Bcl2_Family->Cytochrome_c Caspase_3_7 Executioner Caspases (Caspase-3, -7) Activation Caspase_8->Caspase_3_7 Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_9->Caspase_3_7 Apoptosis Apoptosis Caspase_3_7->Apoptosis

References

Application Notes: Evaluating the Anti-inflammatory Properties of 6-Methoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the anti-inflammatory potential of 6-Methoxyflavanone. This document outlines the compound's mechanism of action, offers step-by-step experimental procedures, and presents quantitative data to support its efficacy.

Introduction

This compound is a flavonoid compound that has demonstrated significant anti-inflammatory and antioxidant properties. Its mechanism of action primarily involves the inhibition of pro-inflammatory signaling pathways, including the Toll-like receptor 4 (TLR4)/MyD88/p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) dependent pathways.[1][2] By targeting these key pathways, this compound effectively reduces the production of inflammatory mediators such as nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines, making it a promising candidate for further investigation in the development of anti-inflammatory therapeutics.

Mechanism of Action

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response. It binds to TLR4, initiating a signaling cascade that leads to the activation of downstream pathways like MAPK and NF-κB.[3] This, in turn, results in the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the subsequent production of NO and prostaglandins, respectively.[4][5] this compound has been shown to suppress neuroinflammation by inhibiting the TLR4/MyD88/p38 MAPK/NF-κB signaling cascade.[1][2]

Quantitative Data Summary

The following tables summarize the inhibitory effects of this compound and related flavonoids on key inflammatory markers. This data provides a quantitative basis for evaluating the anti-inflammatory efficacy of these compounds.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulusIC50 Value / % InhibitionReference
6-MethoxyflavoneBV2 MicrogliaLPS (100 ng/mL)Dose-dependent inhibition[1]
5,6,7-TrimethoxyflavoneRAW 264.7 MacrophagesLPSDose-dependently inhibited NO production[6]
4'-Methoxyflavanone (related compound)RAW 264.7 MacrophagesLPSIC50: 11.2 µM (for a related methoxyflavonoid)[3][4]

Table 2: Inhibition of Pro-inflammatory Mediators and Cytokines

CompoundMediator/CytokineCell LineEffectReference
6-MethoxyflavoneROSBV2 MicrogliaInhibited LPS-induced ROS generation[1]
6-MethoxyflavonePro-inflammatory factorsBV2 MicrogliaReduced expression levels[1]
5,6,7-TrimethoxyflavonePGE2, TNF-α, IL-1β, IL-6RAW 264.7 MacrophagesDose-dependently inhibited production[6]
Poncirin (flavanone glycoside)iNOS, COX-2, TNF-α, IL-6RAW 264.7 MacrophagesConcentration-dependent inhibition of mRNA expression[5]

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Cellular Response to LPS LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates p38_MAPK p38 MAPK MyD88->p38_MAPK Activates NFkB NF-κB p38_MAPK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Nucleus->Pro_inflammatory_Genes Upregulates Inflammatory_Mediators Inflammatory Mediators (NO, Prostaglandins, Cytokines) Pro_inflammatory_Genes->Inflammatory_Mediators Leads to Production of Six_Methoxyflavanone This compound Six_Methoxyflavanone->p38_MAPK Inhibits Six_Methoxyflavanone->NFkB Inhibits G cluster_1 Experimental Workflow: Nitric Oxide (NO) Assay A Seed RAW 264.7 cells in 96-well plate B Pre-treat with This compound A->B C Stimulate with LPS (1 µg/mL) for 24h B->C D Collect supernatant C->D E Add Griess Reagent D->E F Incubate at RT for 10 min E->F G Measure absorbance at 540 nm F->G G cluster_2 Experimental Workflow: Western Blot Analysis A Cell treatment and lysis B Protein quantification (BCA assay) A->B C SDS-PAGE and protein transfer to PVDF B->C D Blocking C->D E Primary antibody incubation (e.g., anti-phospho-p38) D->E F Secondary antibody incubation E->F G Detection (ECL) and imaging F->G H Densitometry analysis G->H

References

Application Notes and Protocols for Assessing the Cytotoxicity of 6-Methoxyflavanone in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxyflavanone, a naturally occurring flavonoid, has demonstrated promising cytotoxic effects against various cancer cell lines. Its potential as an anti-cancer agent stems from its ability to induce cell cycle arrest and apoptosis through the modulation of specific signaling pathways. This document provides detailed protocols for assessing the cytotoxicity of this compound, along with a summary of its known mechanisms of action and cytotoxic concentrations in different cancer cell lines.

Data Presentation: Cytotoxicity of this compound

The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The IC50 values for this compound have been determined in several cervical cancer cell lines.

Cancer Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
HeLaCervical Cancer4862.24[1]
C33ACervical Cancer72109.57[2]
SiHaCervical Cancer72208.53[2]

Signaling Pathways Modulated by this compound

This compound exerts its cytotoxic effects by influencing key signaling pathways involved in cell cycle regulation and apoptosis.

CCNA2/CDK2/p21CIP1 Signaling Pathway

In cervical cancer cells, this compound has been shown to induce S-phase cell cycle arrest by modulating the CCNA2/CDK2/p21CIP1 pathway.[1][3] Molecular docking studies suggest that this compound has a strong binding affinity for Cyclin-Dependent Kinase 2 (CDK2), which, in complex with Cyclin A2 (CCNA2), plays a crucial role in the progression of the cell cycle. By inhibiting the activity of the CCNA2/CDK2 complex, this compound leads to an upregulation of the cyclin-dependent kinase inhibitor p21CIP1, ultimately halting the cell cycle in the S-phase.[1][3]

G cluster_complex CCNA2/CDK2 Complex This compound This compound CDK2 CDK2 This compound->CDK2 Inhibits p21CIP1 p21CIP1 This compound->p21CIP1 Upregulates S_Phase_Arrest S_Phase_Arrest CDK2->S_Phase_Arrest Promotes (when active) CCNA2 CCNA2 CCNA2->CDK2 p21CIP1->CDK2 Inhibits G This compound This compound ER_Stress ER_Stress This compound->ER_Stress Induces PERK PERK ER_Stress->PERK Activates eIF2a eIF2a PERK->eIF2a Phosphorylates ATF4 ATF4 eIF2a->ATF4 Upregulates Translation CHOP CHOP ATF4->CHOP Upregulates Transcription Apoptosis Apoptosis CHOP->Apoptosis Induces G cluster_workflow Cytotoxicity Assay Workflow A 1. Cell Seeding (e.g., 5,000-10,000 cells/well) B 2. Compound Treatment (this compound) A->B C 3. Incubation (24, 48, or 72 hours) B->C D 4. Assay-Specific Steps C->D E 5. Data Acquisition (e.g., Absorbance/Fluorescence) D->E F 6. Data Analysis (IC50 Calculation) E->F G cluster_workflow Apoptosis Assay Workflow A 1. Cell Treatment B 2. Cell Harvesting A->B C 3. Staining/Assay Procedure B->C D 4. Data Acquisition (Flow Cytometry/Luminometry) C->D E 5. Data Analysis D->E

References

Application Notes and Protocols for Assessing the Neuroprotective Effects of 6-Methoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the neuroprotective potential of 6-Methoxyflavanone. The protocols outlined below are based on established methodologies for assessing neuroprotection in both in vitro and in vivo models. While specific quantitative data for this compound is emerging, the presented data for related methoxyflavones serves as a valuable reference for experimental design and data interpretation.

Introduction

This compound is a flavonoid compound that has garnered interest for its potential neuroprotective properties. Flavonoids are known for their antioxidant and anti-inflammatory effects, which are critical in combating the multifactorial nature of neurodegenerative diseases.[1] This document details protocols to investigate the efficacy of this compound in protecting neuronal cells from common stressors implicated in neurodegeneration, such as oxidative stress and excitotoxicity. Furthermore, it explores the underlying molecular mechanisms, focusing on key signaling pathways.

In Vitro Neuroprotection Assays

The human neuroblastoma cell line, SH-SY5Y, is a widely used and reliable model for initial in vitro screening of neuroprotective compounds.[2] These cells can be differentiated to exhibit a more mature neuronal phenotype, making them suitable for studying neurodegenerative processes.

Assessment of Cell Viability and Cytotoxicity

2.1.1. MTT Assay for Cell Viability

The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3]

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[4]

  • Compound Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.

  • Induction of Neurotoxicity: After pre-treatment, introduce a neurotoxic insult. A common model for Parkinson's disease research is the use of 6-hydroxydopamine (6-OHDA). Expose the cells to a final concentration of 100 µM 6-OHDA for another 24 hours.[5] Include untreated control wells and wells with only 6-OHDA.

  • MTT Incubation: Remove the culture medium and add 100 µL of fresh serum-free medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully aspirate the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

2.1.2. LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[8]

Protocol:

  • Experimental Setup: Follow the same cell seeding, pre-treatment, and neurotoxin exposure steps as in the MTT assay.

  • Supernatant Collection: After the 24-hour incubation with the neurotoxin, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[8]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves combining a catalyst and a dye solution. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Stop Reaction: Add 50 µL of a stop solution (often 1M acetic acid) to each well.[8]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]

  • Data Analysis: Determine the percentage of cytotoxicity relative to the control wells where maximum LDH release is induced by a lysis buffer.

Measurement of Oxidative Stress

2.2.1. DCFDA Assay for Intracellular Reactive Oxygen Species (ROS)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is used to measure intracellular ROS levels. Non-fluorescent DCFDA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[9]

Protocol:

  • Cell Seeding and Treatment: Seed SH-SY5Y cells in a black, clear-bottom 96-well plate and treat with this compound and a pro-oxidant insult (e.g., 100 µM H₂O₂ for 1 hour) as previously described.

  • DCFDA Staining: Remove the culture medium and wash the cells gently with phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFDA solution in PBS to each well and incubate for 30-45 minutes at 37°C in the dark.[9][10]

  • Fluorescence Measurement: After incubation, remove the DCFDA solution, wash the cells with PBS, and add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[9]

  • Data Analysis: Express the results as a percentage of the ROS levels in the cells treated with the pro-oxidant alone.

Quantitative Data Summary (Representative for Methoxyflavones)

The following tables summarize representative quantitative data for the neuroprotective effects of methoxyflavones in in vitro models. This data is derived from studies on compounds structurally related to this compound and serves as a benchmark for expected results.

Table 1: Neuroprotective Efficacy of Methoxyflavones against Oxidative Stress-Induced Cell Death

Cell LineNeurotoxinMethoxyflavoneConcentration Range (µM)Key Quantitative Finding
SH-SY5Y6-OHDA (100 µM)Citronellol (as a reference neuroprotective agent)10 - 100Significant increase in cell viability at 50 µg/mL.[5]
SH-SY5YH₂O₂ (500 µM)Melanin from Daedaleopsis tricolor20 µg/mLPre-treatment significantly increased cell viability compared to H₂O₂ alone.[10]
SH-SY5YH₂O₂ (700 µM)Sulforaphane, EGCG, Plumbagin1, 2.5, 0.5Combined treatment showed a significant increase in cell viability.[1]

Table 2: Antioxidant Activity of Methoxyflavones

Cell LinePro-oxidantMethoxyflavoneConcentration (µM)Key Quantitative Finding
BV2 MicrogliaLPS (100 ng/mL)6-Methoxyflavone10, 20Dose-dependent reduction in ROS levels.[11]
SH-SY5YH₂O₂Melanin from Daedaleopsis tricolor20 µg/mLSignificant inhibition of H₂O₂-induced ROS production.[10]

In Vivo Assessment of Neuroprotection in a Parkinson's Disease Model

The 6-OHDA-induced rat model is a well-established paradigm for studying Parkinson's disease, mimicking the degeneration of dopaminergic neurons in the substantia nigra.[7][12]

6-OHDA Lesioning Protocol
  • Animal Preparation: Anesthetize adult male Sprague-Dawley rats and place them in a stereotaxic frame.[13]

  • 6-OHDA Injection: Unilaterally inject 6-OHDA (e.g., 8 µg in 2 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle.[13]

  • This compound Treatment: Administer this compound orally or via intraperitoneal injection at the desired doses (e.g., 10, 20, 40 mg/kg) daily, starting either before or after the 6-OHDA lesion, depending on the study design (prophylactic or therapeutic).

Behavioral Assessment

3.2.1. Apomorphine-Induced Rotation Test

This test is used to assess the extent of the dopaminergic lesion. The dopamine agonist apomorphine induces contralateral rotations in rats with unilateral lesions.[5]

Protocol:

  • Habituation: Place the rats in a circular test arena for a habituation period.

  • Apomorphine Administration: Inject apomorphine (0.5 mg/kg, s.c.) and allow the animals to acclimate for 5 minutes.

  • Rotation Measurement: Record the number of full contralateral (away from the lesioned side) rotations over a 30-minute period.

  • Data Analysis: A significant reduction in the number of rotations in the this compound-treated group compared to the vehicle-treated 6-OHDA group indicates a neuroprotective effect.

Post-mortem Analysis

3.3.1. Measurement of Inflammatory Cytokines in Brain Tissue

Elevated levels of pro-inflammatory cytokines are a hallmark of neuroinflammation.

Protocol:

  • Tissue Homogenization: Euthanize the animals and dissect the brain regions of interest (e.g., striatum, substantia nigra). Homogenize the tissue in an appropriate lysis buffer containing protease inhibitors.

  • Cytokine Quantification: Determine the protein concentration of the homogenates. Use a multiplex immunoassay (e.g., Bio-Plex) or individual ELISA kits to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-1β.[11][12]

  • Data Analysis: Normalize cytokine concentrations to the total protein content and compare the levels between the different treatment groups.

Investigation of Molecular Mechanisms

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect and quantify the expression levels of specific proteins involved in neuroprotective signaling pathways. Studies on related flavonoids suggest that this compound may exert its effects through the inhibition of the TLR4/MyD88/NF-κB pathway and activation of the PI3K/Akt survival pathway.[11]

Protocol:

  • Protein Extraction: Lyse treated SH-SY5Y cells or brain tissue homogenates in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-p65, p65, p-Akt, Akt).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and express the levels of phosphorylated proteins relative to the total protein levels.

Visualizations

Signaling Pathways

G cluster_0 Neuroinflammatory Stimulus (e.g., LPS, 6-OHDA) cluster_1 This compound Action cluster_2 Signaling Cascade Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 Flavanone This compound Flavanone->TLR4 Inhibits Akt PI3K/Akt Pathway Flavanone->Akt Activates MyD88 MyD88 TLR4->MyD88 MAPK p38 MAPK MyD88->MAPK NFkB NF-κB Activation MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Survival Neuronal Survival Cytokines->Survival Inhibits Akt->Survival

Caption: Proposed signaling pathways for the neuroprotective effects of this compound.

Experimental Workflows

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment start_vitro Start: Culture SH-SY5Y Cells pretreat Pre-treat with this compound start_vitro->pretreat induce Induce Neurotoxicity (e.g., 6-OHDA, H₂O₂) pretreat->induce assess Assess Endpoints induce->assess viability Cell Viability (MTT) assess->viability cytotoxicity Cytotoxicity (LDH) assess->cytotoxicity ros Oxidative Stress (DCFDA) assess->ros western Mechanism (Western Blot) assess->western end_vitro End: Data Analysis viability->end_vitro cytotoxicity->end_vitro ros->end_vitro western->end_vitro start_vivo Start: 6-OHDA Rat Model treat_vivo Treat with this compound start_vivo->treat_vivo behavior Behavioral Testing (Rotation Test) treat_vivo->behavior post_mortem Post-mortem Analysis behavior->post_mortem cytokines Brain Cytokines (ELISA) post_mortem->cytokines histology Immunohistochemistry post_mortem->histology end_vivo End: Data Analysis cytokines->end_vivo histology->end_vivo

Caption: Experimental workflows for assessing the neuroprotective effects of this compound.

References

Experimental Design for In Vivo Studies with 6-Methoxyflavanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo studies to investigate the therapeutic potential of 6-Methoxyflavanone. This document outlines detailed experimental protocols for assessing its anti-inflammatory, neuroprotective, and anxiolytic properties, supported by data on its biological activities and modulation of key signaling pathways.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo quantitative data for this compound and its related compounds to aid in dose selection and experimental design.

Table 1: In Vitro Bioactivity of this compound and Related Flavonoids

CompoundAssayCell LineIC50 / EC50Reference
6-MethoxyflavoneInhibition of NFAT TranslocationEL4 T cells5-20 µM[1]
6-MethoxyflavoneInhibition of HeLa cell proliferationHeLa62.24 µM (48h)[1]
4'-fluoro-6-methoxyflavanoneInhibition of hTAS2R39 (bitter taste receptor)HEK293 cells102 µM[2]
This compoundInhibition of hTAS2R39 (bitter taste receptor)HEK293 cells>250 µM[2]

Table 2: In Vivo Efficacy of 6-Hydroxyflavanone (a related flavanone)

Animal ModelCompoundDosing RegimenEndpoint AssessedResultReference
Cisplatin-induced neuropathy (Rats)6-Hydroxyflavanone15, 30, 60 mg/kg, i.p.Mechanical allodyniaSignificant anti-nociception at 30 and 60 mg/kg[3]
Anxiety (Rats)6-Hydroxyflavanone15, 30, 60 mg/kg, i.p.Time in open field centerSignificantly increased at all doses[3]

Experimental Protocols

General In Vivo Administration Protocols

2.1.1. Preparation of this compound for In Vivo Administration

This compound is soluble in organic solvents such as DMSO, chloroform, and ethyl acetate.[4] For in vivo administration, it is crucial to use a biocompatible vehicle. A common approach for flavonoids is to dissolve the compound in a minimal amount of DMSO and then suspend the solution in a vehicle like corn oil or a carboxymethylcellulose (CMC) solution for oral gavage, or sterile saline for intraperitoneal (i.p.) injection.[5] It is recommended to perform a small-scale solubility and stability test in the chosen vehicle prior to animal studies.

2.1.2. Oral Gavage Administration in Mice

This protocol is for the direct administration of this compound into the stomach.

  • Materials:

    • This compound solution/suspension

    • Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)[6]

    • Syringes (1 mL)

    • Animal scale

  • Procedure:

    • Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is 10 mL/kg.[7]

    • Gently restrain the mouse by scruffing the neck to immobilize the head.[8]

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth.[9]

    • Introduce the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube. Do not force the needle.[10]

    • Once the needle is in the esophagus, advance it to the predetermined depth.

    • Slowly administer the this compound solution/suspension.

    • Gently remove the needle in the same direction it was inserted.

    • Monitor the animal for any signs of distress.[10]

2.1.3. Intraperitoneal (IP) Injection in Mice

This protocol is for the administration of this compound into the peritoneal cavity.

  • Materials:

    • Sterile this compound solution

    • Sterile syringes (1 mL) and needles (e.g., 25-27 gauge)[11]

    • 70% ethanol or other skin disinfectant

    • Animal scale

  • Procedure:

    • Weigh the mouse to calculate the injection volume. The maximum recommended volume is 10 mL/kg.[12]

    • Restrain the mouse by scruffing the neck and turning it over to expose the abdomen.

    • Tilt the mouse's head downwards to move the abdominal organs forward.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[13]

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 30-45 degree angle with the bevel up.[14]

    • Aspirate to ensure no fluid is drawn into the syringe, which would indicate entry into an organ or blood vessel.

    • Slowly inject the solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

In Vivo Models for Efficacy Testing

2.2.1. Model for Neuroinflammation and Neuropathic Pain: Cisplatin-Induced Neuropathy

This model is relevant for studying the neuroprotective and analgesic effects of this compound.

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Induction of Neuropathy: Administer cisplatin (e.g., 2 mg/kg, i.p.) on alternating days for a specified period to induce neuropathic pain.[3]

  • Treatment Protocol:

    • Administer this compound (e.g., 10, 30, 60 mg/kg, i.p. or oral gavage) or vehicle daily, starting before or after the induction of neuropathy, depending on the study's aim (prophylactic or therapeutic).

    • A positive control group treated with a standard analgesic like gabapentin (e.g., 75 mg/kg, i.p.) should be included.[3]

  • Assessment of Efficacy:

    • Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments at baseline and at regular intervals after cisplatin administration.

    • Thermal Hyperalgesia: Assess the paw withdrawal latency to a thermal stimulus using a plantar test apparatus.

    • Biochemical Analysis: At the end of the study, collect spinal cord and dorsal root ganglia tissues to analyze the expression of inflammatory markers (e.g., TNF-α, IL-1β, IL-6) and key proteins in the TLR4/NF-κB pathway via Western blot or ELISA.

2.2.2. Model for Acute Inflammation: TPA-Induced Mouse Ear Edema

This model is suitable for evaluating the topical or systemic anti-inflammatory activity of this compound.

  • Animal Model: Male C57BL/6 mice (20-25 g).

  • Induction of Inflammation: Topically apply 12-O-tetradecanoylphorbol-13-acetate (TPA) dissolved in a suitable solvent (e.g., acetone) to the inner and outer surfaces of the mouse ear.[1]

  • Treatment Protocol:

    • Topical Administration: Apply this compound dissolved in a suitable vehicle to the ear before or after TPA application.

    • Systemic Administration: Administer this compound (e.g., 10, 30, 60 mg/kg, i.p. or oral gavage) at a specified time before TPA application.

    • Include a vehicle control group and a positive control group treated with a known anti-inflammatory drug (e.g., indomethacin).

  • Assessment of Efficacy:

    • Edema Measurement: Measure the ear thickness using a digital micrometer at various time points after TPA application (e.g., 6 and 24 hours).[15] Alternatively, ear punch biopsies can be taken and weighed.

    • Histological Analysis: Collect ear tissue for histological examination to assess inflammatory cell infiltration and tissue damage.

    • Myeloperoxidase (MPO) Assay: Homogenize ear tissue to measure MPO activity as an indicator of neutrophil infiltration.

2.2.3. Model for Anxiety-Like Behavior: Open Field Test

This test assesses general locomotor activity and anxiety-like behavior in rodents.[16]

  • Animal Model: Male mice or rats.

  • Apparatus: A square or circular arena with walls, typically equipped with an overhead camera and tracking software.

  • Treatment Protocol:

    • Administer this compound (e.g., 10, 30, 60 mg/kg, i.p. or oral gavage) or vehicle 30-60 minutes before the test.

    • Include a positive control group treated with an anxiolytic drug like diazepam (e.g., 2 mg/kg, i.p.).[3]

  • Test Procedure:

    • Place the animal in the center of the open field arena.

    • Allow the animal to explore freely for a set period (e.g., 5-10 minutes).

    • Record the animal's behavior using the tracking software.

  • Parameters to Measure:

    • Time spent in the center zone: An increase in time spent in the center is indicative of reduced anxiety.[4]

    • Total distance traveled: To assess general locomotor activity.

    • Frequency of entries into the center zone: Another measure of exploratory and anxiety-like behavior.[16]

Protocol for Western Blot Analysis of Signaling Pathways

This protocol outlines the steps for analyzing the protein expression levels of key components of the TLR4/MyD88/NF-κB and Nrf2/HO-1 pathways in tissue samples.

  • Materials:

    • Tissue samples (e.g., spinal cord, brain, ear tissue)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-TLR4, anti-MyD88, anti-phospho-NF-κB p65, anti-Nrf2, anti-HO-1, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Protein Extraction: Homogenize tissue samples in ice-cold RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

    • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Washing: Repeat the washing steps.

    • Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

    • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex IκBα IκBα IKK_complex->IκBα Phosphorylates (leading to degradation) NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits NFκB_nucleus NF-κB (p65/p50) NFκB->NFκB_nucleus Translocates Methoxyflavanone This compound Methoxyflavanone->MyD88 Inhibits Proinflammatory_Genes Pro-inflammatory Gene Transcription NFκB_nucleus->Proinflammatory_Genes Induces

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Ub_Proteasome Ubiquitination & Proteasomal Degradation Nrf2->Ub_Proteasome Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocates Methoxyflavanone This compound Methoxyflavanone->Keap1 Inhibits ARE ARE Nrf2_nucleus->ARE Binds Antioxidant_Genes Antioxidant Gene Transcription (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates

GABA_A_Receptor_Modulation cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GABA_A_Receptor GABA-A Receptor (Chloride Channel) Chloride_ion_out Cl- Influx GABA_A_Receptor->Chloride_ion_out Opens GABA GABA GABA->GABA_A_Receptor Binds Methoxyflavanone This compound Methoxyflavanone->GABA_A_Receptor Positive Allosteric Modulation Chloride_ion_in Cl- Chloride_ion_in->GABA_A_Receptor Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_ion_out->Hyperpolarization

Experimental Workflows

Neuropathic_Pain_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model Rat Model of Cisplatin-Induced Neuropathy Treatment_Groups Treatment Groups: - Vehicle - this compound (Doses 1, 2, 3) - Positive Control (Gabapentin) Animal_Model->Treatment_Groups Induction Induce Neuropathy (Cisplatin i.p.) Treatment_Groups->Induction Treatment Daily Treatment (i.p. or Oral Gavage) Induction->Treatment Concurrent Behavioral_Testing Behavioral Testing (von Frey, Plantar Test) Treatment->Behavioral_Testing Throughout Study Tissue_Collection Tissue Collection (Spinal Cord, DRG) Behavioral_Testing->Tissue_Collection End of Study Biochemical_Analysis Biochemical Analysis (Western Blot, ELISA) Tissue_Collection->Biochemical_Analysis

Anxiety_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model Mouse Model Treatment_Groups Treatment Groups: - Vehicle - this compound (Doses 1, 2, 3) - Positive Control (Diazepam) Animal_Model->Treatment_Groups Treatment Administer Treatment (30-60 min pre-test) Treatment_Groups->Treatment Open_Field_Test Open Field Test (5-10 min) Treatment->Open_Field_Test Data_Acquisition Video Tracking & Data Acquisition Open_Field_Test->Data_Acquisition Parameter_Analysis Analysis of Parameters: - Time in Center - Total Distance - Center Entries Data_Acquisition->Parameter_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 6-Methoxyflavanone. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and widely used method for synthesizing this compound is a two-step process.[1] The first step is a Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde under basic conditions to form a 2'-hydroxychalcone intermediate. The second step is the intramolecular cyclization of the chalcone to the flavanone, which can be catalyzed by either acid or base.[1][2]

Q2: What are the critical factors affecting the yield of the Claisen-Schmidt condensation?

A2: Low yields in the Claisen-Schmidt condensation are often due to several factors, including insufficient base, suboptimal reaction temperature, inadequate reaction time, and the purity of starting materials.[1][3] Side reactions, such as the Cannizzaro reaction of the aldehyde in the presence of a strong base, can also consume starting material and reduce the yield.[1]

Q3: My final product is impure. What are the likely byproducts?

A3: Common impurities in the synthesis of this compound include unreacted starting materials, the intermediate 2'-hydroxychalcone from incomplete cyclization, and products from side reactions.[1] Potential side-products can arise from the self-condensation of the acetophenone or the Cannizzaro reaction of the benzaldehyde under strong basic conditions.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of both the Claisen-Schmidt condensation and the cyclization reaction.[1] A suitable solvent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting materials, the chalcone intermediate, and the final flavanone product, each of which will have a distinct Rf value.[1]

Q5: What are the best practices for purifying the final this compound product?

A5: Purification of this compound commonly involves recrystallization from a suitable solvent like ethanol. For more challenging separations and to remove persistent impurities, silica gel column chromatography is a standard and effective technique.[1][4] A gradient elution with a solvent system such as hexane-ethyl acetate can be used, where the less polar flavanone will elute before the more polar chalcone intermediate.[1]

Troubleshooting Guides

Issue 1: Low Yield in Claisen-Schmidt Condensation (Chalcone Formation)
Possible Cause Troubleshooting Recommendation Citation
Insufficient Base The base (e.g., NaOH or KOH) is crucial for deprotonating the acetophenone. Ensure the correct molar equivalents and concentration of a fresh, high-purity base are used. A 50% NaOH solution has been shown to be effective in similar reactions.[1][3]
Suboptimal Reaction Temperature The reaction is typically carried out at room temperature. Higher temperatures can promote side reactions. For some 2'-hydroxychalcone syntheses, carrying out the reaction at 0°C has provided the best yield.[1][3]
Inadequate Reaction Time The reaction may not have gone to completion. Monitor the reaction progress using TLC. For some chalcone syntheses, extending the reaction time from 24 to 48 hours has shown a substantial increase in yield.[1][5]
Purity of Starting Materials Impurities in the acetophenone or benzaldehyde can interfere with the reaction. Ensure the use of high-purity starting materials.[1]
Side Reactions The aldehyde can undergo a Cannizzaro reaction. This can be minimized by carefully controlling the base concentration and temperature.[1]
Issue 2: Inefficient Intramolecular Cyclization to Flavanone
Possible Cause Troubleshooting Recommendation Citation
Incomplete Cyclization The presence of the chalcone intermediate in the final product indicates incomplete cyclization. Consider extending the reaction time or increasing the amount of the acid or base catalyst. Monitoring the disappearance of the chalcone spot by TLC is recommended.[1]
Ineffective Catalyst The choice of catalyst is critical. For acid-catalyzed cyclization, reagents like methanesulfonic acid or sulfuric acid are common. For base-catalyzed cyclization, piperidine or sodium acetate can be used. The effectiveness of each can be substrate-dependent.[2][6]
Suboptimal Reaction Conditions Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating.[7][8]

Data Presentation

Table 1: Effect of Reaction Parameters on Claisen-Schmidt Condensation Yield
Parameter Variation Observed Effect on Yield Citation
Base Catalyst NaOH (20 mol%) vs. KOH (20 mol%)NaOH provided a higher yield (98%) compared to KOH (85%) under solvent-free grinding conditions for the synthesis of α,α′-bis-(substituted-benzylidene)cycloalkanones.[9]
Reaction Time 24 hours vs. 48 hoursFor the synthesis of 2',4'-dihydroxy-4-methoxychalcone, the yield increased from 11.52% at 24 hours to 60.74% at 48 hours.[5]
Temperature Room Temperature vs. 0°CFor the synthesis of a 2'-hydroxy chalcone, carrying out the reaction at 0°C provided the best yield.[3]
Solvent Ethanol vs. Isopropyl AlcoholIsopropyl alcohol has been reported to be a better solvent for the synthesis of a 2'-hydroxy chalcone compared to ethanol.[3]
Table 2: Comparison of Catalysts for Chalcone Cyclization to Flavanone
Catalyst Solvent Reaction Conditions Yield (%) Citation
Methanesulfonic acidEthanolReflux11-13[2]
Sodium AcetateMethanolReflux2-49[2]
PiperidineWaterReflux74-93[2]
Acetic AcidNoneMicrowave (30 min)up to 82[7]
Iodine/DMSODMSOHeatingModerate[10]

Experimental Protocols

Protocol 1: Synthesis of 2'-Hydroxy-6'-methoxychalcone (Claisen-Schmidt Condensation)

Materials:

  • 2'-Hydroxy-6'-methoxyacetophenone

  • Benzaldehyde

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Hydrochloric Acid (HCl)

  • Distilled Water

Procedure:

  • Dissolve 2'-hydroxy-6'-methoxyacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • To the stirred solution, slowly add a solution of potassium hydroxide (e.g., 40% w/v) in water or ethanol.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the pH is acidic.

  • Collect the precipitated crude chalcone by vacuum filtration and wash it with cold distilled water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of this compound (Intramolecular Cyclization)

Materials:

  • 2'-Hydroxy-6'-methoxychalcone

  • Piperidine

  • Water

Procedure:

  • Suspend the 2'-hydroxy-6'-methoxychalcone (1 equivalent) in water in a round-bottom flask.

  • Add piperidine (catalytic amount) to the suspension.

  • Heat the mixture to reflux and monitor the reaction progress by TLC until the chalcone is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated crude this compound by vacuum filtration.

  • Wash the solid with water and then purify by recrystallization from a suitable solvent such as ethanol.

Visualizations

SynthesisWorkflow cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Purification Acetophenone 2'-Hydroxy-6'-methoxyacetophenone Chalcone 2'-Hydroxy-6'-methoxychalcone Acetophenone->Chalcone Benzaldehyde Benzaldehyde Benzaldehyde->Chalcone Base Base (e.g., KOH) Ethanol, RT Base->Chalcone Catalyst Chalcone_ref 2'-Hydroxy-6'- methoxychalcone Flavanone This compound Flavanone_ref Crude This compound Catalyst Catalyst (e.g., Piperidine) Water, Reflux Catalyst->Flavanone Catalyst Chalcone_ref->Flavanone Purified_Flavanone Pure this compound Purification Recrystallization or Column Chromatography Purification->Purified_Flavanone Flavanone_ref->Purification

Caption: General workflow for the synthesis of this compound.

TroubleshootingTree cluster_step1 Step 1: Chalcone Formation Issue? cluster_step2 Step 2: Cyclization Issue cluster_solutions1 Solutions for Step 1 cluster_solutions2 Solutions for Step 2 Start Low Yield of this compound Check_Chalcone Analyze crude reaction mixture for chalcone intermediate Start->Check_Chalcone Low_Chalcone Low Chalcone Yield Check_Chalcone->Low_Chalcone Yes Good_Chalcone Good Chalcone Yield Check_Chalcone->Good_Chalcone No, chalcone is present Optimize_Base Optimize Base: - Check concentration - Use fresh base Low_Chalcone->Optimize_Base Optimize_Time_Temp Optimize Reaction: - Adjust time - Adjust temperature Low_Chalcone->Optimize_Time_Temp Check_Purity Check Starting Material Purity Low_Chalcone->Check_Purity Troubleshoot_Cyclization Troubleshoot Cyclization Good_Chalcone->Troubleshoot_Cyclization Incomplete_Cyclization Incomplete Cyclization? Troubleshoot_Cyclization->Incomplete_Cyclization Ineffective_Catalyst Ineffective Catalyst? Incomplete_Cyclization->Ineffective_Catalyst No Increase_Time_Catalyst Increase reaction time or catalyst amount Incomplete_Cyclization->Increase_Time_Catalyst Yes Change_Catalyst Change catalyst (Acid vs. Base) Ineffective_Catalyst->Change_Catalyst Yes Use_Microwave Consider microwave synthesis Ineffective_Catalyst->Use_Microwave Consider Alternative

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Identification and removal of byproducts in 6-Methoxyflavanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing byproducts during the synthesis of 6-Methoxyflavanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the key reaction steps?

A1: The most prevalent method for synthesizing this compound is a two-step process.[1][2] The first step is a Claisen-Schmidt condensation reaction between a substituted 2'-hydroxyacetophenone and a substituted benzaldehyde to form a 2'-hydroxychalcone intermediate.[1][3][4] The second step involves the acid or base-catalyzed intramolecular cyclization of the chalcone to yield the flavanone.[1][3]

Q2: What are the common byproducts I should expect in my this compound synthesis?

A2: During the synthesis of this compound, several byproducts can form. The most common impurities include:

  • Unreacted Starting Materials: Residual 2'-hydroxyacetophenone and benzaldehyde derivatives.[5]

  • Chalcone Intermediate: Incomplete cyclization of the 2'-hydroxychalcone will result in its presence in the final product.[5]

  • Self-Condensation Products: The acetophenone starting material can react with itself, especially under strongly basic conditions.[5][6]

  • Cannizzaro Reaction Products: If the benzaldehyde used lacks alpha-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base to form the corresponding alcohol and carboxylic acid.[5][6]

  • Aurones: These are common, often yellow and insoluble, side products that can form during the oxidative cyclization of the chalcone, competing with the desired flavanone synthesis.[7]

Q3: How can I monitor the progress of my reaction to minimize byproduct formation?

A3: Thin-Layer Chromatography (TLC) is an effective and straightforward technique for monitoring the reaction's progress.[5][8] By taking aliquots of the reaction mixture at different time points, you can visualize the consumption of starting materials and the formation of the chalcone intermediate and the final flavanone product. A suitable solvent system, such as a mixture of hexane and ethyl acetate, can be used to separate the different components on the TLC plate.[5]

Troubleshooting Guide

Issue 1: Low Yield of the Desired this compound
Possible Cause Troubleshooting Step
Incomplete Claisen-Schmidt CondensationEnsure the correct molar equivalents and concentration of the base (e.g., NaOH or KOH) are used, as it is crucial for the deprotonation of the acetophenone.[5] Monitor the reaction by TLC until the starting materials are consumed. Consider extending the reaction time if necessary.[5]
Side ReactionsTo minimize the self-condensation of the ketone, slowly add the ketone to a mixture of the aldehyde and the base.[6][8] To avoid the Cannizzaro reaction, use milder basic conditions and lower the reaction temperature.[6]
Inefficient CyclizationThe choice of acid or base catalyst is critical for the cyclization step.[8] For acid-catalyzed cyclization, consider using sulfuric acid or hydrochloric acid.[1] For base-catalyzed cyclization, sodium acetate is a common choice.[9] The reaction may require refluxing for several hours, and progress should be monitored by TLC.[1][2]
Issue 2: Presence of Significant Impurities in the Final Product
Byproduct Identification Removal Strategy
Chalcone Intermediate Identification: The chalcone is typically more polar than the flavanone and will have a lower Rf value on a TLC plate.[5] In the 1H NMR spectrum, the chalcone will show two characteristic doublets for the α and β vinyl protons.[5] Removal: If the cyclization is incomplete, try extending the reaction time or increasing the amount of catalyst.[5] If the chalcone persists, it can be separated by silica gel column chromatography using a hexane-ethyl acetate solvent system. The less polar flavanone will elute before the more polar chalcone.[5]
Unreacted Starting Materials Identification: Compare the TLC of the product mixture with the starting materials. Removal: Unreacted starting materials can often be removed by washing the crude product with a suitable solvent or by column chromatography.[7]
Self-Condensation and Cannizzaro Products Identification: These byproducts will have distinct spots on a TLC plate and unique signals in an NMR spectrum. Removal: Purification is typically achieved through column chromatography or recrystallization.[7]

Data Presentation

Table 1: Hypothetical TLC Data for Reaction Monitoring

CompoundRf Value (Hexane:Ethyl Acetate 7:3)Appearance under UV light
Benzaldehyde derivative0.85Quenches
2'-hydroxyacetophenone derivative0.70Quenches
Chalcone Intermediate0.45Yellow-Orange Spot[5]
This compound0.60Quenches

Table 2: Summary of Purification Techniques

TechniquePrincipleApplication
RecrystallizationDifference in solubility of the compound and impurities in a solvent at different temperatures.Purification of the final this compound from less soluble or more soluble impurities.[7]
Column ChromatographySeparation based on the differential adsorption of components to a stationary phase.Separation of this compound from byproducts with different polarities, such as the chalcone intermediate.[5][7]

Experimental Protocols

Protocol 1: Identification of Byproducts by Thin-Layer Chromatography (TLC)
  • Prepare the TLC plate: Use a silica gel 60 F254 plate.

  • Prepare the mobile phase: A common solvent system is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).[5]

  • Spot the samples: Dissolve small amounts of the crude reaction mixture, the starting materials, and a pure sample of this compound (if available) in a suitable solvent (e.g., ethyl acetate). Spot them on the baseline of the TLC plate.

  • Develop the plate: Place the TLC plate in a developing chamber containing the mobile phase.

  • Visualize the spots: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp (254 nm and 365 nm).[10]

  • Analyze the results: Compare the Rf values of the spots in the reaction mixture to those of the starting materials and the pure product. The presence of extra spots indicates impurities.

Protocol 2: Purification of this compound by Column Chromatography
  • Prepare the column: Pack a glass column with silica gel (100-200 mesh) in a non-polar solvent like n-hexane.[10]

  • Load the sample: Adsorb the crude product onto a small amount of silica gel and carefully load it onto the top of the packed column.[10]

  • Elute the column: Start eluting with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[5]

  • Collect fractions: Collect the eluate in small fractions.[10]

  • Monitor the fractions: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.[10]

  • Combine and evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[10]

Visualizations

Byproduct_Identification_Workflow start Crude Product Mixture tlc TLC Analysis (e.g., Hexane:EtOAc 7:3) start->tlc nmr 1H NMR Spectroscopy start->nmr lcms LC-MS Analysis start->lcms decision Byproducts Identified? tlc->decision nmr->decision lcms->decision purification Proceed to Purification decision->purification Yes reassess Re-evaluate Synthesis Conditions decision->reassess No (high levels) end Pure this compound purification->end

Caption: Workflow for the identification of byproducts in this compound synthesis.

Purification_Workflow start Impure this compound recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography (Silica Gel) start->column_chromatography if recrystallization fails check_purity Check Purity (TLC, NMR) recrystallization->check_purity column_chromatography->check_purity pure_product Pure this compound check_purity->pure_product Pure repeat_purification Repeat Purification check_purity->repeat_purification Not Pure repeat_purification->column_chromatography

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Optimizing 6-Methoxyflavanone Dosage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize 6-methoxyflavanone dosage and minimize cytotoxicity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell culture experiments?

A1: The optimal concentration of this compound is highly dependent on the specific cell line being used. Based on published data, a starting range of 20 µM to 160 µM is recommended for initial dose-response experiments in cancer cell lines like HeLa, C33A, and SiHa.[1] For non-cancerous cell lines or other cancer types, a broader starting range may be necessary. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental model.

Q2: I am observing high levels of cytotoxicity even at low concentrations of this compound. What could be the issue?

A2: Several factors can contribute to unexpected cytotoxicity:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to flavonoids. Your cell line may be particularly sensitive to this compound.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level (typically below 0.5%).[2] Always include a vehicle control (cells treated with the solvent alone) in your experiments.

  • Compound Purity: Verify the purity of your this compound stock, as impurities can contribute to cytotoxicity.

  • Assay Interference: Some common cytotoxicity assays, like the MTT assay, can be unreliable for flavonoids due to their potential to interfere with the tetrazolium salts.[3][4]

Q3: Which cytotoxicity assay is most reliable for this compound?

A3: Due to the potential for flavonoids to interfere with tetrazolium-based assays (e.g., MTT), it is highly recommended to use alternative methods.[3][4] The Lactate Dehydrogenase (LDH) assay , which measures membrane integrity, or the Sulforhodamine B (SRB) assay , which measures cellular protein content, are considered more reliable for assessing the cytotoxicity of these compounds.[4][5] The Trypan Blue exclusion assay is another viable option for distinguishing between viable and non-viable cells.[5]

Q4: What are the known signaling pathways affected by this compound?

A4: Current research indicates that this compound can influence the following signaling pathways:

  • Cell Cycle Regulation: In HeLa cells, this compound has been shown to induce S-phase arrest through the CCNA2/CDK2/p21CIP1 pathway.[1]

  • Apoptosis: In HeLa cells, this compound can induce apoptosis via the PERK/EIF2α/ATF4/CHOP pathway.[6][7] It also activates caspase-3, a key executioner caspase in apoptosis.[8]

  • MAPK Pathway: A synthetic derivative of this compound has been shown to induce apoptosis and activate the MAPK pathway in human U-937 leukemia cells.[9]

  • Inflammation: Related methoxyflavones have been shown to suppress neuroinflammation by inhibiting the TLR4/MyD88/p38 MAPK/NF-κB dependent pathways.[10]

Troubleshooting Guides

Issue 1: Inconsistent results in cytotoxicity assays.
  • Possible Cause: Interference of this compound with the MTT assay. Flavonoids can reduce the MTT reagent directly, leading to false-positive results.[3][4]

  • Solution: Switch to an alternative cytotoxicity assay such as the LDH, SRB, or Trypan Blue exclusion assay.[4][5]

  • Possible Cause: Compound precipitation at higher concentrations.

  • Solution: Visually inspect the culture wells under a microscope to ensure the compound has not precipitated out of the solution. If precipitation is observed, consider using a lower concentration range or a different solvent system.

  • Possible Cause: Variability in cell seeding density.

  • Solution: Ensure a consistent number of cells are seeded in each well. Use a hemocytometer or an automated cell counter for accurate cell counting.

Issue 2: No observable effect of this compound on the target signaling pathway.
  • Possible Cause: The chosen concentration is too low to elicit a response.

  • Solution: Perform a dose-response experiment to determine the optimal effective concentration of this compound for your cell line and experimental conditions.

  • Possible Cause: The timing of the treatment and analysis is not optimal.

  • Solution: Conduct a time-course experiment to identify the optimal time point for observing changes in your target signaling pathway.

  • Possible Cause: The specific signaling pathway is not modulated by this compound in your cell model.

  • Solution: Review the literature for the effects of this compound on your specific cell type and pathway of interest. Consider investigating alternative pathways known to be affected by this compound.[1][6][7]

Data Presentation

Table 1: IC50 Values of this compound in Different Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Treatment DurationReference
HeLaCervical Cancer55.3172 hours[11]
C33ACervical Cancer109.5772 hours[11]
SiHaCervical Cancer208.5372 hours[11]

Experimental Protocols

Dose-Response Experiment using LDH Cytotoxicity Assay

This protocol is for determining the cytotoxic effects of this compound by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[12][13]

Materials:

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include the following controls:

    • Vehicle Control: Medium with the same concentration of DMSO as the highest this compound concentration.

    • Untreated Control: Cells in medium without any treatment.

    • Maximum LDH Release Control: Treat cells with the lysis buffer provided in the kit.

    • Medium Background Control: Medium without cells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • LDH Measurement:

    • Carefully transfer the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

    • Add the stop solution provided in the kit to each well.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the formula provided in the assay kit instructions, correcting for background absorbance. Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cytotoxicity on the y-axis to determine the IC50 value.

Caspase-3 Activity Assay

This protocol is for measuring the activity of caspase-3, a key marker of apoptosis, in cells treated with this compound.[14][15]

Materials:

  • 6-well cell culture plates

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • Caspase-3 activity assay kit (colorimetric or fluorometric)

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the desired concentrations of this compound and controls for the appropriate duration.

  • Cell Lysis:

    • After treatment, collect both floating and adherent cells.

    • Centrifuge the cells and wash the pellet with ice-cold PBS.

    • Resuspend the cell pellet in the chilled cell lysis buffer provided in the kit.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C.

    • Collect the supernatant (cytosolic extract).

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Caspase-3 Activity Measurement:

    • Add an equal amount of protein from each sample to the wells of a 96-well plate.

    • Prepare the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) according to the kit instructions.

    • Add the reaction buffer to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance/Fluorescence Reading: Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence (Ex/Em = 380/460 nm for fluorometric assays) using a microplate reader.[14]

  • Data Analysis: Compare the readings from the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound Dosage cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response Analysis cluster_2 Phase 3: Mechanistic Studies start Seed Cells in 96-well plate treat Treat with a broad range of This compound concentrations (e.g., 10-200 µM) start->treat incubate Incubate for 24, 48, 72 hours treat->incubate assay Perform Cytotoxicity Assay (LDH or SRB recommended) incubate->assay analyze Calculate % Cytotoxicity assay->analyze plot Plot Dose-Response Curve analyze->plot ic50 Determine IC50 Value plot->ic50 select_conc Select non-cytotoxic and moderately cytotoxic concentrations ic50->select_conc pathway_analysis Perform downstream assays (e.g., Western Blot, Caspase Assay) select_conc->pathway_analysis signaling_pathway_cell_cycle This compound Induced S-Phase Arrest Pathway in HeLa Cells methoxyflavanone This compound cdk2 CDK2 methoxyflavanone->cdk2 inhibits s_phase S-Phase Arrest cdk2->s_phase progression blocked ccna2 CCNA2 (Cyclin A2) ccna2->cdk2 activates p21 p21CIP1 p21->cdk2 inhibits signaling_pathway_apoptosis This compound Induced Apoptosis Pathway in HeLa Cells methoxyflavanone This compound perk p-PERK methoxyflavanone->perk induces phosphorylation eif2a p-EIF2α perk->eif2a phosphorylates atf4 ATF4 eif2a->atf4 activates chop CHOP atf4->chop activates apoptosis Apoptosis chop->apoptosis induces

References

Technical Support Center: Overcoming Poor Solubility of 6-Methoxyflavanone in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the poorly soluble compound 6-methoxyflavanone in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

Like many flavonoids, this compound is a hydrophobic molecule with poor aqueous solubility. It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, acetone, chloroform, and dichloromethane.[1][2] For cell culture applications, DMSO is the most commonly used solvent for preparing high-concentration stock solutions.

Q2: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. Why does this happen and how can I prevent it?

This common issue, often called "crashing out," occurs when the compound rapidly moves from a solvent where it is highly soluble (DMSO) to an aqueous environment where it is not.[2] This sudden change in polarity causes the compound to precipitate out of the solution.

Troubleshooting Steps to Prevent Precipitation:

  • Slow, Drop-wise Dilution: Instead of adding a small volume of your DMSO stock directly into the full volume of media, add the cell culture medium to your stock solution drop-wise while vortexing or stirring. This gradual dilution helps to keep the compound in solution.[3]

  • Pre-warm the Medium: Warming the cell culture medium to 37°C before dilution can improve the solubility of this compound.[1][3]

  • Use an Intermediate Dilution Step: Consider a serial dilution approach. For example, dilute your 100% DMSO stock into a small volume of media containing a low percentage of DMSO, and then further dilute this intermediate solution into your final culture volume.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

The cytotoxicity of DMSO is cell-type dependent. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium as low as possible.

Final DMSO ConcentrationRecommendation
≤ 0.1% Generally considered safe for most cell lines with minimal off-target effects. Ideal for most experiments.
0.1% - 0.5% Tolerated by many robust cell lines, but the potential for cellular stress and altered gene expression increases. Rigorous vehicle controls are essential.
> 0.5% Can be toxic to many cell lines and is generally not recommended.

It is crucial to perform a dose-response experiment to determine the DMSO tolerance of your specific cell line and to always include a vehicle control (cells treated with the same final concentration of DMSO without the compound) in your experiments.

Q4: Are there alternatives to using DMSO to improve the solubility of this compound?

Yes, cyclodextrin encapsulation is a highly effective method for increasing the aqueous solubility of hydrophobic compounds like flavonoids.[3] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate the this compound molecule, rendering it more soluble in water-based media.

Troubleshooting Guide

Problem Possible Cause Solution
Compound precipitates upon dilution in media. Rapid change in solvent polarity ("crashing out").1. Pre-warm the media to 37°C. 2. Add the media drop-wise to the DMSO stock while vortexing. 3. Use a lower stock concentration.
Inconsistent or weaker-than-expected biological activity. Degradation of the compound in the cell culture medium over time.1. Prepare fresh working solutions for each experiment. 2. For long-term experiments, consider replenishing the media with freshly prepared compound at regular intervals. 3. Protect plates from light, as flavonoids can be light-sensitive.
High background toxicity in vehicle control wells. The final DMSO concentration is too high for the cell line.1. Perform a DMSO dose-response curve to determine the maximum tolerated concentration for your specific cells. 2. Aim to keep the final DMSO concentration at or below 0.1%.

Quantitative Data Summary

CompoundSolventSolubilityNotes
6-Methoxyflavone DMSO5 mg/mL (19.82 mM)Requires sonication and warming to 60°C.
Flavone (parent compound) Ethanol, DMSO, Dimethylformamide~30 mg/mL-

It is highly recommended that researchers empirically determine the solubility of their specific batch of this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: 252.26 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 2.52 mg of this compound.

  • Dissolution:

    • Add the calculated mass of this compound to a sterile microcentrifuge tube.

    • Add 1 mL of high-purity DMSO.

    • Vortex the tube vigorously for 1-2 minutes.

  • Troubleshooting Dissolution:

    • If the compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes.

    • If warming is insufficient, place the tube in an ultrasonic bath for a few minutes.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Protocol 2: General Method for Cyclodextrin Encapsulation of a Poorly Soluble Flavonoid

This protocol provides a general framework for preparing a 1:1 molar ratio inclusion complex of a flavonoid with hydroxypropyl-β-cyclodextrin (HP-β-CD). This method should be optimized for this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized water

  • Stir plate and stir bar

  • 0.22 µm sterile filter

Procedure:

  • Prepare the Flavonoid Solution: Dissolve the desired amount of this compound in a minimal amount of ethanol to create a concentrated solution.

  • Prepare the Cyclodextrin Solution: In a separate container, dissolve HP-β-CD in deionized water to achieve the desired concentration for a 1:1 molar ratio with the flavonoid. Gentle warming and stirring may be required.

  • Complexation:

    • While vigorously stirring the HP-β-CD solution, slowly add the ethanolic solution of this compound drop-wise.

    • Continue to stir the mixture at room temperature for 24-48 hours to allow for complex formation and evaporation of the ethanol.

  • Final Preparation:

    • Filter the final solution through a 0.22 µm sterile filter to remove any non-encapsulated compound or aggregates.

    • The resulting clear solution can be used for cell culture experiments. The concentration of the encapsulated flavonoid should be confirmed analytically (e.g., by HPLC).

Signaling Pathways and Visualizations

6-Methoxyflavone, a closely related compound, has been shown to modulate several key signaling pathways.

TLR4/MyD88/NF-κB Signaling Pathway

6-Methoxyflavone has been reported to suppress neuroinflammation by inhibiting the TLR4/MyD88/p38 MAPK/NF-κB dependent pathways.

TLR4_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits p38_MAPK p38 MAPK MyD88->p38_MAPK Activates IKK IKK p38_MAPK->IKK Activates IkB IκB IKK->IkB Phosphorylates (Inhibits) NFkB NF-κB (p65/p50) IkB->NFkB Releases Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes Translocates & Activates Methoxyflavanone This compound Methoxyflavanone->MyD88 Inhibits Methoxyflavanone->p38_MAPK Inhibits Phosphorylation

Caption: Inhibition of the TLR4 signaling pathway by this compound.

HO-1/NQO-1 Signaling Pathway

6-Methoxyflavone can also activate the HO-1/NQO-1 signaling pathway, which is involved in the cellular antioxidant response.

HO1_NQO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters for Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates & Binds Methoxyflavanone This compound Methoxyflavanone->Keap1 Induces Dissociation HO1_NQO1 HO-1 & NQO-1 Gene Transcription ARE->HO1_NQO1 Activates

Caption: Activation of the Nrf2/HO-1/NQO-1 pathway by this compound.

CCNA2/CDK2/p21CIP1 Signaling Pathway

In HeLa cells, 6-methoxyflavone has been shown to induce S-phase arrest by downregulating CCNA2 and CDK2, and upregulating p21CIP1.

CellCycle_Pathway cluster_regulation Cell Cycle Regulation Methoxyflavanone This compound CCNA2 CCNA2 (Cyclin A2) Methoxyflavanone->CCNA2 Downregulates CDK2 CDK2 Methoxyflavanone->CDK2 Downregulates p21 p21CIP1 Methoxyflavanone->p21 Upregulates Complex CCNA2/CDK2 Complex CCNA2->Complex CDK2->Complex p21->Complex Inhibits S_Phase S-Phase Progression Complex->S_Phase Promotes Dilution_Workflow Start Start: 10 mM Stock in 100% DMSO Step1 Pre-warm complete cell culture medium to 37°C Start->Step1 Step2 Place aliquot of DMSO stock in a sterile tube Start->Step2 Step3 While vortexing the tube, slowly add the pre-warmed medium drop-wise Step1->Step3 Step2->Step3 Step4 Continue adding medium to reach the final desired concentration Step3->Step4 End End: Working solution ready for cell treatment (Final DMSO ≤ 0.5%) Step4->End

References

Troubleshooting 6-Methoxyflavanone instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Methoxyflavanone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of this compound in solution?

A1: The stability of this compound, like other flavanones, is influenced by several factors. The primary contributors to its degradation are:

  • Temperature: Elevated temperatures can accelerate the degradation of flavanones.[1][2] While moderate heat can aid in solubilization, excessive heat can lead to oxidation and breakdown of the compound.[3][4]

  • pH: this compound is more stable in acidic to neutral conditions (pH 4-6).[5][6] Alkaline conditions can cause deprotonation of hydroxyl groups, making the molecule more susceptible to oxidation and degradation.[6][7]

  • Light: Exposure to light, particularly UV light, can induce photodegradation.[7][8] It is crucial to protect solutions from light to prevent the formation of degradation products with altered biological activity.[7]

  • Oxygen: The presence of oxygen can lead to the oxidation of phenolic hydroxyl groups, resulting in degradation.[6] Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[5]

  • Solvent: The choice and purity of the solvent are important.[5] While polar solvents like DMSO, ethanol, and methanol are commonly used, their purity and water content can affect stability.[9][10]

Q2: My this compound solution is changing color (e.g., turning yellow) over time. What does this indicate?

A2: A visible color change, such as yellowing, in your this compound solution is often an indication of degradation, likely due to oxidation or photodegradation.[7] This can occur if the solution is improperly stored, exposed to light, or at a non-optimal pH.[7] It is recommended to prepare fresh solutions and store them appropriately to minimize degradation.

Q3: I am observing unexpected peaks in my HPLC chromatogram when analyzing my this compound sample. What could be the cause?

A3: The appearance of unexpected peaks in an HPLC chromatogram can be attributed to several factors:

  • Degradation Products: The most likely cause is the degradation of this compound into other compounds due to the factors mentioned in Q1.[5]

  • Contamination: The sample, solvents, or glassware may be contaminated.[5] Running a blank injection with only the mobile phase can help identify solvent contamination.[5]

  • Impure Compound: The initial this compound solid may contain impurities.

To troubleshoot, review your sample preparation and storage procedures.[5] Ensure all glassware is thoroughly cleaned and analyze a freshly prepared standard to confirm the identity of the peaks.[5]

Q4: The biological activity of my this compound solution seems to be lower than expected. Could this be related to instability?

A4: Yes, a loss of biological activity is a strong indicator of compound degradation.[5][7] Structural changes in the this compound molecule due to degradation can lead to a decrease or complete loss of its intended biological effect.[5] It is advisable to perform a stability check of your solution using an analytical technique like HPLC to correlate the loss of activity with compound integrity.[7]

Troubleshooting Guides

Issue: Poor Solubility and Precipitation

Problem: this compound is not dissolving properly in my chosen solvent, or it precipitates out of solution when added to aqueous media.

This is a common challenge due to the hydrophobic nature of many flavonoids.[3][4]

Troubleshooting Steps:

cluster_solubility Troubleshooting Poor Solubility of this compound start Start: Solubility Issue Encountered check_solvent Verify Solvent Quality (Anhydrous, High-Purity) start->check_solvent increase_energy Increase Solvation Energy check_solvent->increase_energy vortex Vortex Vigorously (1-2 min) increase_energy->vortex heat Gentle Heating (37°C, 5-10 min) vortex->heat sonicate Sonication heat->sonicate precip_check Precipitation in Aqueous Media? sonicate->precip_check reduce_conc Reduce Final Concentration precip_check->reduce_conc Yes success Solution is Clear and Stable precip_check->success No cosolvent Use Co-solvents (e.g., PEG 400, Propylene Glycol) reduce_conc->cosolvent cyclodextrin Cyclodextrin Complexation cosolvent->cyclodextrin solid_dispersion Prepare Solid Dispersion cyclodextrin->solid_dispersion fail Issue Persists: Re-evaluate Formulation solid_dispersion->fail

Caption: A flowchart for troubleshooting solubility issues with this compound.

Issue: Compound Degradation in Solution

Problem: Analytical data (e.g., HPLC) or biological results suggest that this compound is degrading in solution over time.

Preventative Measures:

ParameterRecommendationRationale
Storage Temperature Store stock solutions at -20°C or -80°C for long-term storage. For short-term storage (a few days), 4°C is acceptable.[7][11]Lower temperatures slow down chemical degradation processes.[1]
Light Exposure Store solutions in amber vials or wrap containers with aluminum foil.[7]Prevents photodegradation induced by UV and ambient light.[8]
pH of Solution Maintain a slightly acidic to neutral pH (4-6) if in an aqueous buffer.[5]Flavonoids are generally more stable in acidic conditions and prone to degradation in alkaline solutions.[7]
Oxygen Exposure Store under an inert atmosphere (e.g., nitrogen or argon).[5]Minimizes oxidative degradation of the flavonoid structure.[6]
Solvent Use high-purity, anhydrous solvents. Prepare solutions fresh whenever possible.[3][9]Water and impurities in solvents can contribute to degradation.
Freeze-Thaw Cycles Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[7]Repeated changes in temperature can accelerate degradation.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

This protocol outlines a method to assess the stability of this compound under various stress conditions.

1. Preparation of Stock and Working Solutions:

  • Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent (e.g., DMSO or methanol).

  • Dilute the stock solution with the relevant experimental buffer (e.g., PBS, cell culture media) to achieve the final working concentration.

2. Application of Stress Conditions:

  • Thermal Stress: Incubate the working solution at various temperatures (e.g., 4°C, 25°C, 40°C, 80°C) for defined time points (e.g., 0, 2, 4, 8, 24, 48 hours).[12][13]

  • Photolytic Stress: Expose the working solution to a light source (e.g., UV lamp or natural light) for defined time points, while keeping a control sample in the dark.[7]

  • pH Stress: Adjust the pH of the aqueous working solution to acidic (e.g., pH 2), neutral (pH 7), and basic (e.g., pH 9) conditions and incubate at a constant temperature.[5]

3. HPLC Analysis:

  • At each time point, inject an aliquot of the stressed and control solutions into an HPLC system.

  • Example HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

  • Quantify the peak area of this compound at each time point and compare it to the initial time point (t=0) to determine the percentage of degradation.

cluster_hplc Workflow for HPLC-Based Stability Testing prep_solution Prepare this compound Stock and Working Solutions apply_stress Apply Stress Conditions (Temp, Light, pH) prep_solution->apply_stress sampling Collect Aliquots at Defined Time Points apply_stress->sampling hplc_analysis HPLC Analysis (C18 Column, UV Detection) sampling->hplc_analysis data_analysis Quantify Peak Area and Calculate % Degradation hplc_analysis->data_analysis conclusion Determine Stability Profile data_analysis->conclusion

Caption: Experimental workflow for assessing the stability of this compound using HPLC.

Potential Signaling Pathway Interactions

While the direct signaling pathways modulated by this compound are still under investigation, studies on the closely related 6-methoxyflavone suggest potential interactions with inflammatory and antioxidant pathways.[6] Instability of the compound can lead to inconsistent or misleading results when studying these pathways.

cluster_pathway Putative Signaling Pathways Modulated by 6-Methoxyflavone/flavanone cluster_inflammation Inflammatory Pathway cluster_antioxidant Antioxidant Response compound 6-Methoxyflavone tlr4 TLR4 compound->tlr4 Inhibition (?) ho1 HO-1 compound->ho1 Activation (?) nqo1 NQO1 compound->nqo1 Activation (?) myd88 MyD88 tlr4->myd88 p38 p38 MAPK myd88->p38 nfkb NF-κB p38->nfkb inflammation Inflammation nfkb->inflammation antioxidant_response Antioxidant Response ho1->antioxidant_response nqo1->antioxidant_response

Caption: Potential signaling pathways influenced by 6-methoxyflavone.

References

Refining HPLC separation of 6-Methoxyflavanone from its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for refining the High-Performance Liquid Chromatography (HPLC) separation of 6-Methoxyflavanone and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the expected metabolites of this compound?

A1: The metabolism of this compound is expected to follow typical flavonoid pathways. Phase I metabolism primarily involves O-demethylation and hydroxylation, mediated by Cytochrome P450 enzymes, to produce more polar compounds.[1] These are subsequently conjugated in Phase II metabolism through glucuronidation and sulfation, further increasing their polarity. The primary metabolites are therefore likely to be hydroxylated and/or glucuronidated/sulfated forms of the parent compound.

Q2: What is a recommended starting HPLC method for separating this compound from its metabolites?

A2: A reversed-phase HPLC method using a C18 column is the most common and effective starting point for flavonoid analysis.[2][3][4][5] Since the metabolites are more polar than the parent this compound, a gradient elution is recommended. Start with a mobile phase of acetonitrile or methanol and acidified water (e.g., 0.1% formic acid) and gradually increase the organic solvent concentration.[2][6]

Q3: How can I confirm the identity of the separated metabolite peaks?

A3: While HPLC with UV detection can separate potential metabolites, it cannot definitively identify them. Mass Spectrometry (MS), particularly LC-MS/MS, is the gold standard for metabolite identification.[1][2] Although isomers have the same molecular weight, their fragmentation patterns in MS/MS can differ, aiding in structural elucidation.[2]

Visualizing the Metabolic Pathway

The metabolic conversion of this compound typically involves two phases, increasing the polarity of the compound for easier excretion.

G cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism (UGTs, SULTs) Parent This compound Metabolite1 O-demethylation & Hydroxylation Products Parent->Metabolite1 Oxidation Metabolite2 Glucuronide & Sulfate Conjugates Metabolite1->Metabolite2 Conjugation

Caption: Phase I and Phase II metabolism of this compound.

Troubleshooting HPLC Separation Issues

This guide addresses common problems encountered during the HPLC analysis of this compound and its metabolites.

Issue 1: Poor Resolution Between Metabolite Peaks or with Parent Compound

Question: My chromatogram shows co-eluting or poorly resolved peaks for this compound and its metabolites. How can I improve the separation?

Answer: Poor resolution is a frequent challenge when separating structurally similar compounds.[2][7] Several factors can be optimized to enhance separation.

  • Potential Causes & Solutions:

    • Inadequate Mobile Phase Composition: The ratio of organic solvent to water is critical. Try changing the organic modifier (e.g., from acetonitrile to methanol) as they offer different selectivities.[8]

    • Isocratic Elution: An isocratic method may not be sufficient for separating compounds with varying polarities. Switching to a gradient elution, or optimizing an existing gradient (e.g., making it shallower), can significantly improve resolution.[5][6][8]

    • Incorrect pH: The pH of the mobile phase can affect the ionization state of the analytes and residual silanols on the column. Adding a small amount of acid (e.g., 0.1% formic acid) is standard practice to improve peak shape and can influence selectivity.[2][6]

    • Suboptimal Column Temperature: Temperature affects mobile phase viscosity and analyte interaction with the stationary phase.[9] Increasing the column temperature (e.g., to 30-40°C) can improve efficiency and alter selectivity.[2][10]

    • Insufficient Column Efficiency: The column itself may not be providing enough theoretical plates. Consider using a longer column, a column with a smaller particle size, or a different stationary phase chemistry (e.g., Phenyl-Hexyl) to introduce alternative separation mechanisms.[8][9]

G Start Poor Peak Resolution Grad Optimize Gradient? Start->Grad Solvent Change Organic Solvent? (ACN vs MeOH) Grad->Solvent No End Resolution Improved Grad->End Yes Temp Adjust Temperature? (e.g., 30-40°C) Solvent->Temp No Solvent->End Yes Column Consider New Column? (e.g., Phenyl-Hexyl) Temp->Column No Temp->End Yes Column->End Yes

Caption: Troubleshooting workflow for poor peak resolution.

Issue 2: Peak Tailing

Question: My this compound peak is tailing significantly. What are the common causes and solutions?

Answer: Peak tailing is a common issue in flavonoid analysis that can compromise resolution and quantification.[11]

  • Potential Causes & Solutions:

    • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analytes.[11][12]

      • Solution: Ensure the mobile phase is acidified (e.g., 0.1% formic or trifluoroacetic acid) to suppress silanol ionization.[5][13] Using a modern, well end-capped column can also minimize this effect.[11][12]

    • Column Overload: Injecting too much sample can saturate the column.[11][14]

      • Solution: Reduce the sample concentration or the injection volume.[11]

    • Column Contamination/Void: Accumulation of matrix components can create active sites, or a void can form at the column inlet.[11][15]

      • Solution: Use a guard column and replace it regularly.[11] Try flushing the column with a strong solvent or back-flushing it (if the manufacturer allows) to remove contaminants.[11][16]

Issue 3: Fluctuating Retention Times

Question: The retention times for my analytes are shifting between injections. What are the likely causes?

Answer: Unstable retention times compromise peak identification and reproducibility.[7]

  • Potential Causes & Solutions:

    • Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[17]

      • Solution: Ensure a sufficient equilibration time between runs (at least 5-10 column volumes).[17]

    • Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition can lead to shifts.

      • Solution: Prepare fresh mobile phase daily, degas it properly, and use a high-precision graduated cylinder or balance for accurate mixing.[15]

    • Temperature Fluctuations: Changes in ambient temperature can affect retention times.[18]

      • Solution: Use a column oven to maintain a stable temperature throughout the analysis.[18]

    • Pump Issues or Leaks: Problems with the HPLC pump, such as faulty check valves or leaks, can cause inconsistent flow rates.[18][19]

      • Solution: Check the system for any visible leaks and monitor the pump pressure for stability. If fluctuations are observed, service the pump.[18]

HPLC Parameters & Data

The following tables summarize common starting parameters for the separation of flavonoids, which can be adapted for this compound and its metabolites.

Table 1: Recommended Chromatographic Conditions

ParameterRecommended SettingRationale
HPLC System System with a binary pump and DAD/UV or MS detectorSuitable for gradient elution and sensitive detection.
Column C18 reverse-phase (e.g., 4.6 x 150-250 mm, 3.5-5 µm)Industry standard for flavonoid separation.[10][20]
Mobile Phase A 0.1% Formic Acid in WaterAcidifier improves peak shape.[2][6]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.[3][6]
Flow Rate 0.8 - 1.0 mL/minA standard flow rate for 4.6 mm ID columns.[10][21]
Column Temp. 30 - 40 °CImproves efficiency and can modify selectivity.[10]
Detection λ Diode Array Detector (DAD) scanning; specific λ at ~280 nm and ~340 nmFlavanones typically have two absorption maxima.[22]
Injection Vol. 5 - 20 µLDependent on sample concentration; start low to avoid overload.[10]

Table 2: Example Gradient Elution Program

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile)
0.090%10%
25.050%50%
30.010%90%
35.010%90%
35.190%10%
45.090%10%

Note: This is an example "scouting" gradient and should be optimized to improve resolution around the analytes of interest.

Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices (e.g., Plasma)

This protocol outlines a general procedure for extracting this compound and its metabolites from plasma prior to HPLC analysis.

  • Protein Precipitation: To 200 µL of plasma, add 600 µL of ice-cold acetonitrile (or methanol) containing an appropriate internal standard. This step precipitates proteins that can interfere with the analysis.[23]

  • Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the clear supernatant to a new tube, being careful not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen. This step concentrates the analytes.[24]

  • Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Dissolving the sample in the initial mobile phase leads to better peak shapes.[14]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any remaining particulates that could clog the HPLC column.[25]

  • Injection: The sample is now ready for injection into the HPLC system.

G cluster_workflow Sample Preparation & Analysis Workflow Start Plasma Sample Step1 Add Acetonitrile (Protein Precipitation) Start->Step1 Step2 Vortex & Centrifuge Step1->Step2 Step3 Collect Supernatant Step2->Step3 Step4 Evaporate to Dryness (Nitrogen Stream) Step3->Step4 Step5 Reconstitute in Initial Mobile Phase Step4->Step5 Step6 Filter (0.22 µm) Step5->Step6 End Inject into HPLC Step6->End

Caption: General experimental workflow for sample preparation and HPLC analysis.

Protocol 2: General HPLC Analysis Procedure

  • System Preparation: Prepare fresh mobile phases and degas them thoroughly using sonication or vacuum filtration.

  • System Purge: Purge the pump lines with the respective mobile phases to remove any air bubbles.

  • Column Equilibration: Install the analytical column and equilibrate the entire system with the initial mobile phase composition (e.g., 90% A, 10% B) at the set flow rate and temperature for at least 30-45 minutes or until a stable baseline is achieved.[17]

  • Sequence Setup: Set up the injection sequence in the chromatography data system (CDS) software, including sample names, injection volumes, and the analytical method.

  • Blank Injection: Run a blank injection (initial mobile phase) to ensure the system is clean and the baseline is stable.

  • Standard & Sample Injections: Inject a series of calibration standards followed by the prepared samples.

  • Data Acquisition: Acquire the chromatograms for the full duration of the gradient method.

  • Data Processing: Integrate the peaks of interest, generate a calibration curve from the standards, and quantify the concentration of this compound and its metabolites in the unknown samples.

References

Technical Support Center: Addressing Low Oral Bioavailability of 6-Methoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of 6-Methoxyflavanone in animal models.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

A1: Like many flavonoids, this compound's bioavailability is likely limited by several factors. Its methoxy group increases lipophilicity, which can enhance metabolic stability and membrane permeability compared to hydroxylated counterparts. However, this also leads to poor aqueous solubility, making dissolution in the gastrointestinal tract a rate-limiting step for absorption. Furthermore, flavonoids are often subject to extensive first-pass metabolism in the intestine and liver. While specific data for this compound is limited, studies on structurally similar methoxyflavones in rats have reported oral bioavailability in the range of 1-4%.[1][2]

Q2: What are the primary metabolic pathways for this compound?

A2: Based on studies of related methoxyflavones, this compound is expected to undergo both Phase I and Phase II metabolism. Phase I metabolism is primarily mediated by cytochrome P450 (CYP) enzymes, involving O-demethylation of the methoxy group and hydroxylation of the flavonoid rings.[3] Following Phase I metabolism, or for the parent compound directly, Phase II enzymes catalyze conjugation with endogenous molecules like glucuronic acid (glucuronidation) and sulfate (sulfation) to increase water solubility and facilitate excretion.[1][3]

Q3: What are the most common formulation strategies to enhance the oral bioavailability of this compound?

A3: To overcome the poor solubility and subsequent low bioavailability of this compound, several formulation strategies can be employed:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.[4][5][6][7]

  • Nanoformulations (Nanoemulsions and Nanosuspensions): Reducing the particle size of this compound to the nanometer range significantly increases the surface area for dissolution, which can lead to improved bioavailability.[8][9][10][11]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can improve its aqueous solubility.[12][13][14][15][16]

Q4: What are suitable animal models for pharmacokinetic studies of this compound?

A4: Rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., C57BL/6) are the most commonly used animal models for pharmacokinetic studies of flavonoids.[2][3]

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound

Possible Causes:

  • Poor aqueous solubility: The compound is not dissolving sufficiently in the gastrointestinal fluids.

  • Rapid metabolism: Extensive first-pass metabolism in the gut and liver is clearing the compound before it reaches systemic circulation.

  • Inadequate formulation: The vehicle used for oral administration is not effectively dispersing or solubilizing the compound.

  • Analytical issues: The sensitivity of the analytical method is not sufficient to detect low plasma concentrations.

Troubleshooting Steps:

  • Optimize the Formulation:

    • Vehicle Selection: For initial studies, a simple suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) with a surfactant such as 0.1% Tween® 80 can be used.[2] However, for improved bioavailability, consider advanced formulations (see FAQs).

    • Formulation Characterization: Ensure the formulation is homogenous and the particle size is minimized.

  • Enhance Solubility and Dissolution:

    • Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer.

    • Nanoformulation: Develop a nanoemulsion or nanosuspension.

    • Cyclodextrin Complexation: Form an inclusion complex with a suitable cyclodextrin.

  • Address Metabolism:

    • Co-administration with Inhibitors: Consider co-administering this compound with known inhibitors of CYP enzymes (e.g., piperine) to reduce first-pass metabolism. This should be approached with caution as it can affect the metabolism of other compounds.

  • Improve Analytical Method Sensitivity:

    • Method Validation: Ensure your analytical method (e.g., LC-MS/MS) is validated for sensitivity, accuracy, and precision at the lower limit of quantification (LLOQ).[17][18]

    • Sample Preparation: Optimize the extraction method from plasma to maximize recovery. Protein precipitation is a common method.[2][18]

Issue 2: High Variability in Pharmacokinetic Data Between Animals

Possible Causes:

  • Inconsistent Dosing: Inaccurate oral gavage technique or non-homogenous formulation leading to variable doses.

  • Physiological Differences: Variations in gastric pH, gastrointestinal motility, and metabolic enzyme activity among individual animals.

  • Food Effects: The presence or absence of food in the stomach can significantly impact drug absorption.

Troubleshooting Steps:

  • Standardize Dosing Procedure:

    • Training: Ensure all personnel performing oral gavage are properly trained and consistent in their technique.

    • Formulation Homogeneity: Thoroughly vortex or sonicate the formulation before each administration to ensure a uniform suspension.

  • Control for Physiological Variables:

    • Fasting: Fast animals overnight (approximately 12 hours) before dosing to minimize food effects on absorption.[2]

    • Animal Strain and Health: Use a consistent strain, age, and sex of animals and ensure they are healthy.

  • Increase Sample Size: A larger number of animals per group can help to account for inter-individual variability and improve the statistical power of the study.

Data Presentation

Table 1: Pharmacokinetic Parameters of Structurally Similar Methoxyflavones in Rats (Oral Administration)

CompoundDose (mg/kg)Cmax (µg/mL)Tmax (h)t1/2 (h)Oral Bioavailability (%)Reference
5,7-Dimethoxyflavone2500.55 - 0.881 - 23 - 6~1 - 4[1][2]
5,7,4'-Trimethoxyflavone2500.55 - 0.881 - 23 - 6~1 - 4[1][2]
3,5,7,3',4'-Pentamethoxyflavone2500.55 - 0.881 - 23 - 6~1 - 4[1][2]

Note: This data is for structurally similar compounds and should be used as an estimation for what to expect with this compound.

Experimental Protocols

Protocol 1: General Procedure for Oral Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Acclimatization: Acclimatize animals for at least one week before the experiment in a controlled environment.[2]

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water.[2]

  • Formulation Preparation: Prepare the desired formulation of this compound (e.g., suspension in 0.5% CMC with 0.1% Tween® 80).

  • Dosing: Administer the formulation via oral gavage at the desired dose.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).[2]

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4,000 rpm for 10 minutes at 4°C) to separate the plasma. Store plasma samples at -80°C until analysis.[2]

  • Bioanalysis: Analyze the plasma samples for this compound concentrations using a validated LC-MS/MS method.

Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
  • Dissolution: Accurately weigh this compound and a hydrophilic polymer (e.g., PVP K30, Soluplus®) in the desired ratio (e.g., 1:4 w/w). Dissolve both components in a suitable volatile organic solvent (e.g., ethanol, methanol) in a round-bottom flask.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C) until a thin film is formed.[5]

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Characterization: The resulting solid can be ground into a fine powder. Characterize the solid dispersion for its amorphous nature (using DSC or XRD) and dissolution rate compared to the pure compound.

Protocol 3: General Protocol for LC-MS/MS Analysis of this compound in Rat Plasma
  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an internal standard (a structurally similar compound not present in the sample).[2]

    • Vortex for 2 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube for analysis.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive or negative mode (to be optimized for this compound).

    • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and the internal standard.

Visualizations

Putative_Metabolic_Pathway This compound This compound Phase I Metabolism Phase I Metabolism This compound->Phase I Metabolism CYP450 enzymes Phase II Metabolism Phase II Metabolism This compound->Phase II Metabolism UGTs, SULTs O-demethylated metabolites O-demethylated metabolites Phase I Metabolism->O-demethylated metabolites Hydroxylated metabolites Hydroxylated metabolites Phase I Metabolism->Hydroxylated metabolites O-demethylated metabolites->Phase II Metabolism Hydroxylated metabolites->Phase II Metabolism Glucuronide conjugates Glucuronide conjugates Phase II Metabolism->Glucuronide conjugates Sulfate conjugates Sulfate conjugates Phase II Metabolism->Sulfate conjugates Excretion (Urine, Feces) Excretion (Urine, Feces) Glucuronide conjugates->Excretion (Urine, Feces) Sulfate conjugates->Excretion (Urine, Feces)

Caption: Putative metabolic pathway of this compound.

Experimental_Workflow_PK_Study cluster_pre_study Pre-Study cluster_dosing_sampling Dosing & Sampling cluster_sample_processing Sample Processing & Analysis Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Formulation Preparation Formulation Preparation Oral Gavage Oral Gavage Formulation Preparation->Oral Gavage Fasting->Oral Gavage Blood Collection (Time points) Blood Collection (Time points) Oral Gavage->Blood Collection (Time points) Plasma Separation Plasma Separation Blood Collection (Time points)->Plasma Separation Sample Extraction Sample Extraction Plasma Separation->Sample Extraction LC-MS/MS Analysis LC-MS/MS Analysis Sample Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Workflow for an in vivo pharmacokinetic study.

Troubleshooting_Logic Low Plasma Concentration Low Plasma Concentration Check Solubility Check Solubility Low Plasma Concentration->Check Solubility Check Metabolism Check Metabolism Low Plasma Concentration->Check Metabolism Check Formulation Check Formulation Low Plasma Concentration->Check Formulation Inhibit Metabolism Inhibit Metabolism Check Metabolism->Inhibit Metabolism If rapid Improve Formulation Improve Formulation Check Formulation->Improve Formulation Solid Dispersion Solid Dispersion Improve Formulation->Solid Dispersion Nanoformulation Nanoformulation Improve Formulation->Nanoformulation Cyclodextrin Complex Cyclodextrin Complex Improve Formulation->Cyclodextrin Complex Re-evaluate Experiment Re-evaluate Experiment Solid Dispersion->Re-evaluate Experiment Nanoformulation->Re-evaluate Experiment Cyclodextrin Complex->Re-evaluate Experiment Inhibit Metabolism->Re-evaluate Experiment

Caption: Troubleshooting logic for low plasma concentrations.

References

Technical Support Center: Optimizing Claisen-Schmidt Condensation for Flavanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to optimize the synthesis of flavanones via the Claisen-Schmidt condensation.

Troubleshooting Guide

This section addresses common issues encountered during the Claisen-Schmidt condensation for flavanone synthesis in a question-and-answer format.

Question 1: I am getting a very low or no yield of my desired flavanone. What are the possible causes and solutions?

Answer:

Low or no yield is a frequent problem that can stem from several factors, from the quality of your reagents to the reaction conditions.

Possible Causes & Solutions:

  • Poor Quality of Starting Materials: Impurities in the 2'-hydroxyacetophenone or the aromatic aldehyde can inhibit the reaction.

    • Solution: Ensure the purity of your starting materials. Recrystallize or distill them if necessary. Always use dry solvents.

  • Incorrect Stoichiometry: The molar ratio of reactants is crucial.

    • Solution: Typically, equimolar amounts of the aldehyde and ketone are used.[1] However, to minimize the self-condensation of the ketone, a slight excess of the aldehyde can sometimes be beneficial.[2]

  • Ineffective Catalyst: The choice and concentration of the catalyst are critical. The reaction can be catalyzed by either acids or bases.[3]

    • Solution: The classical Claisen-Schmidt reaction is often performed with aqueous alkaline bases like NaOH or KOH.[1][3] For base-sensitive substrates, acid catalysts such as HCl or H₂SO₄ can be employed.[3] Solid catalysts like hydrotalcites have also been shown to be effective.[4] It is advisable to perform small-scale optimization experiments to determine the ideal catalyst and its concentration for your specific substrates.[2]

  • Suboptimal Reaction Temperature: The reaction may require specific temperature conditions to proceed efficiently.

    • Solution: Many base-catalyzed Claisen-Schmidt reactions are run at room temperature for several hours (4 to 48 hours).[1] Some cyclization steps to form the flavanone may require elevated temperatures (reflux).[5] If the reaction is sluggish at room temperature, consider gentle heating. However, excessively high temperatures can lead to degradation and side products.[2][6]

  • Incomplete Cyclization of Chalcone: The reaction may have successfully formed the intermediate 2'-hydroxychalcone, but the subsequent intramolecular cyclization to the flavanone is failing.

    • Solution: The cyclization of the 2'-hydroxychalcone can be promoted by changing the reaction conditions. This can be achieved using acids like acetic acid or bases like sodium acetate.[3][5] In some cases, isolating the chalcone first and then subjecting it to optimized cyclization conditions is a more effective two-step approach.[6]

Question 2: My TLC shows multiple spots, and I'm having difficulty purifying the final product. What are these byproducts and how can I minimize them?

Answer:

The formation of multiple products is a common issue arising from the reactivity of the intermediates and starting materials.

Common Side Reactions and Solutions:

  • Self-Condensation of the Ketone: The enolizable 2'-hydroxyacetophenone can react with itself, leading to aldol byproducts.[2]

    • Solution: This is more likely if the ketone is more reactive than the aldehyde. To minimize this, you can try slowly adding the ketone to the reaction mixture containing the aldehyde and catalyst.[2]

  • Cannizzaro Reaction of the Aldehyde: If the aldehyde lacks α-hydrogens, it can disproportionate in the presence of a strong base to form a primary alcohol and a carboxylic acid.[2]

    • Solution: This side reaction is favored by high concentrations of a strong base. Consider using a milder base or optimizing the base concentration. Slow addition of the base can also help prevent localized high concentrations.[2]

  • Michael Addition: The enolate of the ketone can add to the α,β-unsaturated chalcone product, leading to the formation of 1,5-dicarbonyl compounds.[2][7]

    • Solution: To suppress this side reaction, use a stoichiometric amount of the aldehyde or a slight excess of the ketone.[2]

  • Formation of both Chalcone and Flavanone: The reaction may yield a mixture of the intermediate chalcone and the final flavanone product.

    • Solution: To favor the flavanone, you can increase the reaction time or temperature to promote the cyclization of the chalcone. Alternatively, adding a specific catalyst for the cyclization step, such as piperidine or acetic acid, can be effective.[8]

Purification Strategy:

  • Purification is typically achieved via recrystallization from a suitable solvent like ethanol.[6]

  • For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel using a hexane-ethyl acetate or dichloromethane-methanol gradient is a common method.[6]

Question 3: My reaction mixture has turned into a dark, intractable tar. What went wrong?

Answer:

The formation of a dark tar usually indicates polymerization or decomposition of the reactants or products.

Possible Causes and Solutions:

  • Harsh Reaction Conditions: This is often caused by excessively high temperatures or a very high concentration of a strong base.[2] Aromatic aldehydes, in particular, can be prone to polymerization under these conditions.[2]

    • Solution: Reduce the reaction temperature and/or lower the concentration of the catalyst. A stepwise addition of the base can also help to control the reaction exotherm and prevent localized "hot spots."

  • Air Oxidation: Phenolic compounds like 2'-hydroxyacetophenones and the resulting 2'-hydroxychalcones can be sensitive to air oxidation, especially under basic conditions, leading to colored byproducts.

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general pathway for synthesizing flavanones via Claisen-Schmidt condensation?

The synthesis of flavanones from 2'-hydroxyacetophenones and aromatic aldehydes is often a two-step process. First, a base- or acid-catalyzed Claisen-Schmidt condensation occurs to form a 2'-hydroxychalcone intermediate. This is followed by an intramolecular Michael addition (cyclization) to yield the flavanone.[3][9]

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Intramolecular Cyclization Reactants 2'-Hydroxyacetophenone + Aromatic Aldehyde Chalcone 2'-Hydroxychalcone (Intermediate) Reactants->Chalcone Base or Acid Catalyst (e.g., NaOH, HCl) Flavanone Flavanone (Product) Chalcone_ref->Flavanone Acid or Base Catalyst (e.g., AcOH, NaOAc)

Caption: General two-step reaction pathway for flavanone synthesis.

Q2: How do I choose between a base and an acid catalyst?

The choice of catalyst depends on the stability of your starting materials and the desired product.

  • Base Catalysis (e.g., NaOH, KOH, Ba(OH)₂): This is the most common method for Claisen-Schmidt condensation.[3] It is generally efficient and uses inexpensive reagents. However, strong bases can promote side reactions like the Cannizzaro reaction or polymerization, especially with sensitive substrates.[2]

  • Acid Catalysis (e.g., HCl, H₂SO₄, p-TsOH): This is a good alternative when your substrates are sensitive to basic conditions. The reaction proceeds through an enol intermediate rather than an enolate.[3]

  • Solid Catalysts (e.g., Zeolites, Hydrotalcites, MgO): These offer advantages such as easier handling, reusability, and potentially milder reaction conditions, which can improve selectivity.[4][10][11]

Q3: Can I synthesize the flavanone in a single step from the starting materials?

Yes, a one-step synthesis is possible under certain conditions. The formation of the flavanone directly depends on the substituents on the reactants and the reaction conditions. For instance, microwave-assisted synthesis using a catalytic amount of aqueous KOH in methanol has been reported to produce flavanones in a single step with excellent yields, particularly when the 2-hydroxyacetophenone has a substituent at the 5-position and the aldehyde has one or no substituents.[12][13]

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.[1]

  • Procedure: Spot the starting materials (aldehyde and ketone), a co-spot (both starting materials), and the reaction mixture on a silica gel TLC plate.

  • Eluent: A mixture of hexane and ethyl acetate is a common solvent system.

  • Analysis: The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is progressing. The product (chalcone or flavanone) should have a different Rf value from the reactants.[2]

Quantitative Data Summary

The choice of catalyst and solvent significantly impacts the reaction outcome. The following tables summarize the effects of various conditions on chalcone and flavanone synthesis.

Table 1: Effect of Different Catalysts on Chalcone Synthesis

CatalystSolventTemperatureTimeYield (%)Reference
NaOHMethanolRoom Temp.3 h>80%[3]
KOHAqueousRoom Temp.4-48 hVaries[1]
ZrCl₄ (20 mol%)Solvent-freeVariesShort70-93%[3]
HydrotalcitesVariesVariesVariesHigh[4]
SOCl₂/EtOHEthanolVariesVariesGood[3]

Table 2: Conditions for Cyclization of 2'-Hydroxychalcones to Flavanones

Catalyst/ConditionSolventTemperatureNotesReference
Acetic AcidAcetic AcidVariesActs as both catalyst and solvent.[3][8]
Sodium Acetate (NaOAc)Ethanol/WaterRefluxMild alkaline conditions for cyclization.[5]
PiperidineVariesVariesBase catalyst for intramolecular cyclization.[8]
Polyethylene Glycol (PEG-400)PEG-400130°CEco-friendly method.[3]
Microwave IrradiationMethanol100 WCan lead to one-pot flavanone synthesis.[12]

Experimental Protocols

Protocol 1: Two-Step Synthesis of Flavanone via Chalcone Intermediate

Step A: Synthesis of 2'-Hydroxychalcone [1]

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the 2'-hydroxyacetophenone and the aromatic aldehyde in ethanol.

  • Catalyst Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 10-40% NaOH).

  • Reaction: Stir the mixture at room temperature. The reaction time can range from 4 to 48 hours. Monitor the reaction's progress by TLC. The formation of a precipitate often indicates product formation.

  • Work-up: Pour the reaction mixture into a beaker of crushed ice and water.

  • Neutralization: Slowly acidify the mixture with dilute HCl while stirring until the pH is neutral.

  • Isolation: Collect the precipitated solid (the 2'-hydroxychalcone) by vacuum filtration, wash thoroughly with cold water, and dry.

Step B: Cyclization to Flavanone [5]

  • Reaction Setup: Dissolve the crude 2'-hydroxychalcone in a mixture of ethanol and water.

  • Catalyst Addition: Add sodium acetate (NaOAc) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the disappearance of the chalcone spot by TLC.

  • Isolation: After cooling, the flavanone product may precipitate. If not, reduce the solvent volume under vacuum and/or add water to induce precipitation.

  • Purification: Collect the solid by vacuum filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure flavanone.

Protocol 2: One-Pot Microwave-Assisted Synthesis of Flavanone [12]

  • Reactant Preparation: In a microwave-safe reaction vessel, mix equimolar amounts (e.g., 2.69 mmol) of the 2'-hydroxyacetophenone derivative and the aromatic aldehyde in methanol.

  • Catalyst Addition: Add a catalytic amount of aqueous potassium hydroxide (KOH).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 100 W for approximately 2 minutes.

  • Work-up: After cooling the reaction mixture to room temperature, pour it into crushed ice.

  • Neutralization: Add concentrated HCl (e.g., 1 ml) to neutralize the mixture.

  • Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash with water, and purify by recrystallization.

Troubleshooting Workflow Diagram

G Start Low or No Yield of Flavanone CheckPurity 1. Check Purity of Starting Materials Start->CheckPurity CheckConditions 2. Verify Reaction Conditions (Temp, Time, Stoichiometry) CheckPurity->CheckConditions OptimizeCatalyst 3. Optimize Catalyst (Type & Concentration) CheckConditions->OptimizeCatalyst MonitorReaction 4. Monitor Reaction by TLC OptimizeCatalyst->MonitorReaction IsChalcone Is Chalcone Intermediate Present on TLC? MonitorReaction->IsChalcone OptimizeCyclization Optimize Cyclization Step: - Change catalyst (e.g., AcOH) - Increase temperature/time - Isolate chalcone first IsChalcone->OptimizeCyclization Yes RevisitConditions Re-evaluate Entire Protocol: - Consider alternative solvent - Use inert atmosphere - Try microwave synthesis IsChalcone->RevisitConditions No Success Improved Yield OptimizeCyclization->Success RevisitConditions->Success

Caption: A logical workflow for troubleshooting low flavanone yield.

References

Technical Support Center: Enhancing the Metabolic Stability of 6-Methoxyflavanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the investigation and enhancement of the metabolic stability of 6-methoxyflavanone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for this compound and its derivatives?

A1: The metabolism of this compound and related methoxylated flavonoids primarily involves Phase I and Phase II reactions.[1]

  • Phase I Metabolism: This is predominantly mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2][3] The main reactions include O-demethylation of the methoxy group to form a hydroxyl group, and hydroxylation at various positions on the flavonoid rings.[1][4] Key enzymes identified in the metabolism of various methoxyflavones include CYP1A1, CYP1A2, and CYP3A4.[1][2][3]

  • Phase II Metabolism: Following Phase I oxidation, or directly on existing hydroxyl groups, the molecule undergoes conjugation reactions to increase its polarity for excretion.[5][6] The principal Phase II pathways are glucuronidation (mediated by UDP-glucuronosyltransferases, UGTs) and sulfation (mediated by sulfotransferases, SULTs).[5][6][7][8]

Q2: Why is enhancing the metabolic stability of these compounds important?

A2: Enhancing metabolic stability is crucial for improving the pharmacokinetic profile of a drug candidate.[9][10][11] A compound with poor metabolic stability is rapidly cleared from the body, which can lead to low bioavailability and a short duration of action, requiring more frequent or higher doses.[12][13][14] Improving metabolic stability can lead to:

  • Increased bioavailability and a longer half-life.[15][16]

  • More consistent plasma concentrations between patients.[16]

  • Reduced potential for the formation of toxic metabolites.[13]

Q3: What are the most common in vitro assays to assess metabolic stability?

A3: Several in vitro systems are used to predict in vivo metabolism. The most common include:[13][14][17]

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum from liver cells and are a rich source of Phase I enzymes like CYPs.[15][18] They are cost-effective and widely used to determine intrinsic clearance for Phase I metabolism.[15]

  • Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.[14][15][17] They are considered the "gold standard" for in vitro metabolism studies as they provide a more complete picture of a compound's metabolic fate.[15]

  • S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and some Phase II reactions.[2][5][15]

Q4: What structural modifications can enhance the metabolic stability of this compound derivatives?

A4: Several strategies can be employed to block or slow down metabolic pathways:[10][11][19]

  • Blocking Sites of Metabolism: Introducing chemical groups at positions susceptible to metabolism can prevent enzymatic action. For instance, replacing a hydrogen atom with a deuterium or a halogen can slow down CYP-mediated oxidation.[10][19]

  • Modulating Electronic Properties: Adding electron-withdrawing groups to aromatic rings can deactivate them towards oxidative metabolism.[16][20]

  • Steric Hindrance: Introducing bulky groups near a metabolically liable site can physically block the enzyme's access.[21]

  • Bioisosteric Replacement: Replacing a metabolically unstable group with a bioisostere (a group with similar physical or chemical properties) can improve stability while retaining biological activity.[20] For example, replacing a labile ester with a more stable amide group.[16]

Troubleshooting Guides

Guide 1: Rapid Degradation in Microsomal Stability Assay

Problem: Your this compound derivative shows a very short half-life (<10 minutes) in a human liver microsomal (HLM) stability assay.

Question Possible Cause & Action
1. Is the assay running correctly? Validate Assay with Controls: Ensure that control compounds are behaving as expected. A high-clearance control (e.g., Verapamil) should show rapid degradation, while a low-clearance control (e.g., Warfarin) should remain stable. If controls fail, troubleshoot the assay protocol (e.g., NADPH regeneration system, protein concentration, incubation time).[22][23]
2. Is the degradation NADPH-dependent? Run a "-NADPH" Control: Perform the incubation without the NADPH regenerating system. If the compound is still unstable, the degradation may be due to chemical instability in the buffer or binding to the plasticware, not CYP-mediated metabolism. If the compound is stable without NADPH, this confirms CYP-mediated metabolism is the primary clearance pathway.[23]
3. Which CYP enzymes are responsible? Use Recombinant CYPs or Specific Inhibitors: To identify the specific CYP isoforms involved (e.g., CYP1A2, CYP3A4), you can either use recombinant human CYP enzymes or conduct the HLM assay in the presence of specific CYP inhibitors.[2][14] This information is critical for predicting potential drug-drug interactions and for designing structural modifications.
4. What is the likely site of metabolism? Metabolite Identification: Use LC-MS/MS to identify the metabolites formed. The mass shift will indicate the type of reaction (e.g., +16 Da for hydroxylation, -14 Da for O-demethylation). This will pinpoint the "metabolic soft spot" on your molecule, guiding your medicinal chemistry efforts to improve stability.[13]
Guide 2: Discrepancy Between Microsome and Hepatocyte Data

Problem: Your compound is stable in liver microsomes but shows high clearance in hepatocytes.

Question Possible Cause & Action
1. Could Phase II metabolism be the cause? Analyze for Conjugated Metabolites: Microsomal assays typically only measure Phase I metabolism unless supplemented with cofactors like UDPGA (for glucuronidation).[22] Hepatocytes contain all necessary cofactors for Phase II reactions.[15] The discrepancy suggests that your compound is likely being cleared via glucuronidation or sulfation. Analyze hepatocyte samples for glucuronide or sulfate conjugates.
2. Is cellular uptake a factor? Assess Compound Permeability: Hepatocytes have active uptake and efflux transporters that are absent in microsomes. If your compound is actively transported into hepatocytes, this can lead to higher intracellular concentrations and thus, a faster rate of metabolism. Evaluate the compound's permeability using assays like Caco-2.
3. Are cytosolic enzymes involved? Consider an S9 Fraction Assay: The S9 fraction contains both microsomal and cytosolic enzymes.[15] If the high clearance is replicated in the S9 fraction (with appropriate cofactors), it could point towards the involvement of cytosolic enzymes (e.g., aldehyde oxidase) that are not present in microsomes.

Quantitative Data Summary

The metabolic stability of methoxyflavones is highly dependent on the position and number of methoxy groups.[2] The following table summarizes intrinsic clearance (CLint) data for several methoxyflavones from human liver microsome studies, providing a comparative baseline.

CompoundIntrinsic Clearance (CLint) (mL/min/kg)Relative StabilityPrimary Metabolizing EnzymesReference
5,7-Dimethoxyflavone13HighCYP1A1, CYP1A2[2]
5-Methoxyflavone18HighCYP1A1, CYP1A2[2]
7,3'-Dimethoxyflavone92ModerateCYP1A1, CYP3A4[2]
5,4'-Dimethoxyflavone119LowCYP1A1, CYP3A4[2]
3'-Methoxyflavone140LowCYP1A1, CYP1A2[2]
4'-Methoxyflavone161LowCYP1A1, CYP1A2[2]

Note: Lower CLint values indicate higher metabolic stability.

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This protocol outlines a general procedure to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a this compound derivative.

1. Reagent Preparation:

  • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
  • Test Compound Stock: 10 mM in DMSO. Prepare a 100 µM intermediate stock in acetonitrile.
  • NADPH Regenerating System (Solution A & B): Prepare according to manufacturer's instructions. Typically contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.
  • Liver Microsomes: Thaw human or other species liver microsomes on ice. Dilute to a working concentration of 0.5 mg/mL in phosphate buffer.[18][22]
  • Stopping Solution: Ice-cold acetonitrile containing an internal standard (e.g., a structurally related compound not present in the assay).

2. Incubation Procedure:

  • Add 98 µL of the diluted microsomal solution to a 96-well plate.
  • Add 1 µL of the 100 µM test compound stock to each well (final concentration 1 µM).
  • Pre-incubate the plate at 37°C for 10 minutes with shaking.
  • Initiate the reaction by adding 10 µL of the pre-warmed NADPH regenerating system.
  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 200 µL of the ice-cold stopping solution to the respective wells.[18][24]
  • Include a "-NADPH" control where the regenerating system is replaced with buffer.

3. Sample Analysis:

  • Seal the plate, vortex, and centrifuge at 4000 rpm for 15 minutes to precipitate the protein.
  • Transfer the supernatant to a new plate for analysis.
  • Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound relative to the internal standard at each time point.[23]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the compound remaining versus time.
  • The slope of the linear regression line (k) is the elimination rate constant.
  • Calculate the half-life (t½) = 0.693 / k.
  • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

Visualizations

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism This compound This compound 6-Hydroxyflavanone 6-Hydroxyflavanone This compound->6-Hydroxyflavanone O-Demethylation (CYP1A2, CYP3A4) Hydroxylated\nMetabolites Hydroxylated Metabolites This compound->Hydroxylated\nMetabolites Ring Hydroxylation Glucuronide\nConjugate Glucuronide Conjugate 6-Hydroxyflavanone->Glucuronide\nConjugate Glucuronidation (UGTs) Sulfate\nConjugate Sulfate Conjugate 6-Hydroxyflavanone->Sulfate\nConjugate Sulfation (SULTs) Excretion Excretion Glucuronide\nConjugate->Excretion Sulfate\nConjugate->Excretion

Caption: Putative metabolic pathway of this compound.

Experimental_Workflow A 1. Prepare Reagents (Microsomes, Compound, NADPH) B 2. Pre-incubate Compound and Microsomes at 37°C A->B C 3. Initiate Reaction with NADPH B->C D 4. Aliquot and Stop Reaction at Time Points (0, 5, 15, 30, 45 min) C->D E 5. Protein Precipitation & Centrifugation D->E F 6. Supernatant Analysis by LC-MS/MS E->F G 7. Data Analysis (Calculate t½ and CLint) F->G

Caption: Workflow for a microsomal metabolic stability assay.

Troubleshooting_Guide Start Compound is rapidly degraded in HLM assay Q1 Is degradation NADPH-dependent? Start->Q1 A1_Yes Yes: CYP-mediated metabolism confirmed Q1->A1_Yes Yes A1_No No: Investigate chemical instability or non-specific binding Q1->A1_No No Q2 Identify Metabolites using LC-MS/MS A1_Yes->Q2 A2 Pinpoint metabolic 'soft spot' and perform structural modification Q2->A2

Caption: Troubleshooting logic for rapid compound degradation.

References

Validation & Comparative

6-Methoxyflavanone: A Comparative Guide to its Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of flavonoid research, 6-methoxyflavanone is an emerging compound of interest for its potential therapeutic properties. This guide offers a detailed comparison of the anti-inflammatory activity of this compound against other well-characterized flavonoids, supported by experimental data. The information is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of current findings, experimental methodologies, and key signaling pathways.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory effects of flavonoids can be quantified by their ability to inhibit key inflammatory mediators, such as nitric oxide (NO). The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. While direct experimental data on the anti-inflammatory IC50 of this compound is limited, research on structurally similar methoxylated flavonoids provides valuable insights.

Notably, its close structural relative, 6-methoxyflavone, has demonstrated potent anti-inflammatory activity. Studies have shown that 6-methoxyflavone can significantly inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated rat kidney mesangial cells with an IC50 value of 192 nM.[1][2] This potency is considerably higher than that of many well-studied polyhydroxylated flavones.[2]

For context, the following table summarizes the available quantitative data for this compound and compares it with other flavonoids.

CompoundAssayCell Line/ModelStimulusIC50Reference(s)
This compound hTAS2R39 InhibitionHEK293T cellsECG102 µM[3]
6-Methoxyflavone Nitric Oxide (NO) InhibitionRat Mesangial CellsLPS192 nM[1][2][4]
6-Hydroxyflavone Nitric Oxide (NO) InhibitionRat Mesangial CellsLPS~2.0 µM[4]
Quercetin Nitric Oxide (NO) InhibitionRAW 264.7 MacrophagesLPS>20 µM (less potent than Fisetin)[5]
Fisetin Nitric Oxide (NO) InhibitionRAW 264.7 MacrophagesLPS~10 µM[5]
Myricetin Nitric Oxide (NO) InhibitionRAW 264.7 MacrophagesLPS>20 µM (less potent than Fisetin)[5]
7,3´,4´-Trihydroxyflavone Nitric Oxide (NO) Inhibition2D RAW 264.7 MacrophagesLPS26.7 µM[6]
6,3´,4´-Trihydroxyflavone Nitric Oxide (NO) Inhibition2D RAW 264.7 MacrophagesLPS22.1 µM[6]

Mechanistic Insights: Signaling Pathways in Inflammation

Flavonoids exert their anti-inflammatory effects by modulating key signaling pathways that regulate the expression of pro-inflammatory genes. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7]

Several methoxylated flavonoids, including 6-methoxyflavone, have been shown to inhibit the NF-κB pathway.[7] The diagram below illustrates the canonical NF-κB signaling cascade and the potential points of inhibition by flavonoids.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IκB IκB IKK->IκB Phosphorylates NFκB_IκB NF-κB-IκB Complex NFκB NF-κB (p50/p65) NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocates NFκB_IκB->IκB Degradation NFκB_IκB->NFκB Releases DNA DNA NFκB_nuc->DNA Binds ProInflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) DNA->ProInflammatory_Genes Induces Flavonoids 6-Methoxyflavone & Other Flavonoids Flavonoids->IKK Inhibit Flavonoids->NFκB_nuc Inhibit Translocation

Canonical NF-κB Signaling Pathway and Flavonoid Inhibition.
MAPK Signaling Pathway

The MAPK pathway is another critical regulator of inflammation. It consists of a cascade of protein kinases—including ERK, JNK, and p38 MAPK—that are activated by extracellular stimuli like LPS.[7] Activated MAPKs can phosphorylate various transcription factors, leading to the expression of inflammatory mediators. 6-methoxyflavone has been shown to suppress neuroinflammation by inhibiting the p38 MAPK pathway.[7][8]

The following diagram outlines the MAPK signaling cascade and highlights potential inhibitory points for flavonoids.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TAK1 TAK1 MyD88->TAK1 MKKs MKKs (MEK, MKK3/6, MKK4/7) TAK1->MKKs MAPKs MAPKs (ERK, p38, JNK) MKKs->MAPKs Phosphorylate Transcription_Factors Transcription Factors (e.g., AP-1) MAPKs->Transcription_Factors Activate ProInflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->ProInflammatory_Genes Induce Flavonoids 6-Methoxyflavone & Other Flavonoids Flavonoids->MAPKs Inhibit Phosphorylation

MAPK Signaling Pathway and Potential Flavonoid Inhibition.

Experimental Protocols

To ensure the reproducibility and validation of the cited data, detailed experimental protocols for key assays are provided below.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay is widely used to quantify the production of nitric oxide, a key inflammatory mediator, by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants.[2]

Objective: To determine the IC50 value of a test compound for the inhibition of LPS-induced NO production in macrophages (e.g., RAW 264.7) or other relevant cell types.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (e.g., this compound, other flavonoids)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight to allow for cell attachment.[9]

  • Pre-treatment: Remove the medium and pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Add LPS (final concentration of 10-100 ng/mL) to the wells containing the test compounds and incubate for 24 hours.[9] Include a positive control (LPS only) and a negative control (cells only).

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix equal volumes of the supernatant and Griess Reagent in a new 96-well plate and incubate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition for each concentration of the test compound relative to the LPS-only control. The IC50 value is calculated from the dose-response curve.

The following diagram illustrates the workflow for the Griess assay.

Griess_Assay_Workflow cluster_workflow Griess Assay Workflow start Seed RAW 264.7 cells in 96-well plate incubate1 Incubate overnight start->incubate1 pretreat Pre-treat with test compounds incubate1->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate2 Incubate for 24 hours stimulate->incubate2 collect Collect supernatant incubate2->collect griess Add Griess Reagent collect->griess incubate3 Incubate at RT griess->incubate3 measure Measure absorbance at 540 nm incubate3->measure analyze Calculate IC50 measure->analyze

Experimental Workflow for the Griess Assay.
Western Blot Analysis for Signaling Proteins

Western blotting is a crucial technique to investigate the effect of flavonoids on the expression and phosphorylation of key proteins in signaling pathways like NF-κB and MAPK.[2]

Objective: To determine if a test compound inhibits the LPS-induced phosphorylation of proteins such as p65 (a subunit of NF-κB) and p38 MAPK.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound and/or LPS as described for the Griess assay. After treatment, wash the cells with ice-cold PBS and lyse them to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a specific primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Apply a chemiluminescent substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.

Conclusion

The available evidence suggests that methoxylated flavonoids, particularly 6-methoxyflavone, are potent anti-inflammatory agents that act by inhibiting key inflammatory pathways such as NF-κB and MAPK. While direct anti-inflammatory data for this compound is currently scarce, its structural similarity to 6-methoxyflavone warrants further investigation into its potential in this area. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to explore the anti-inflammatory properties of this compound and other flavonoids. Future studies should focus on generating robust quantitative data for this compound to enable a more direct and comprehensive comparison of its anti-inflammatory efficacy.

References

A Comparative Analysis of 6-Methoxyflavanone and Quercetin in Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective efficacy of 6-Methoxyflavanone and the well-studied flavonoid, quercetin. By examining available experimental data, this document aims to offer an objective overview to inform further research and development in the field of neurotherapeutics. This comparison delves into their antioxidant and anti-inflammatory capacities, and their modulatory effects on key signaling pathways implicated in neuronal survival and demise.

Quantitative Data Summary

The following tables summarize the available quantitative data on the neuroprotective and related bioactivities of this compound and quercetin. It is important to note that the data are compiled from various studies with differing experimental conditions. Therefore, direct comparison of absolute values should be approached with caution.

Table 1: Antioxidant Activity

CompoundAssayIC50 ValueCell Line/SystemReference
6,4'-Dihydroxy-7-methoxyflavanone DPPH Radical Scavenging75.8 ± 2.5 µM¹Cell-free[1]
Superoxide Anion Scavenging317.5 ± 2.9 µM¹Cell-free[1]
Quercetin DPPH Radical Scavenging~3.87 - 63.4 µMCell-free[1]
ABTS Radical Scavenging~3.87 µMCell-free[1]
Protection against H₂O₂-induced cytotoxicity>157 µM (IC50)Mouse striatal astrocytes[2]

¹Data for (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone, a structurally similar compound.

Table 2: Anti-inflammatory Activity

CompoundAssayIC50 Value / EffectCell LineReference
6-Methoxyflavone Inhibition of LPS-induced Nitric Oxide (NO) ProductionSignificant reductionBV2 microglia[3]
Quercetin Inhibition of LPS-induced Nitric Oxide (NO) ProductionSignificant suppressionBV2 microglia[4]
Inhibition of LPS-induced iNOS expressionSignificant inhibitionBV2 microglia[4]

Table 3: Neuroprotection - Cell Viability

CompoundNeurotoxic InsultConcentrationEffect on Cell ViabilityCell LineReference
5-Hydroxy-3,7,3',4'-tetramethoxyflavone Glutamate0.1 - 10 µM~60-70% viabilityPrimary cultured rat cortical cells[5]
Quercetin Hydrogen Peroxide (H₂O₂)Concentration-dependentSuppression of cytotoxicityHuman neuronal SH-SY5Y cells[6][7]

Signaling Pathways and Mechanisms of Action

Both this compound and quercetin exert their neuroprotective effects through the modulation of critical intracellular signaling pathways. Their primary mechanisms involve the mitigation of oxidative stress and the suppression of neuroinflammation.

Activation of the Nrf2/ARE Pathway

A key mechanism for both flavonoids is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1).[1][4]

Nrf2_Pathway cluster_nucleus Nucleus stress Oxidative Stress keap1_nrf2 Keap1-Nrf2 Complex stress->keap1_nrf2 induces flavonoid This compound or Quercetin flavonoid->keap1_nrf2 promotes dissociation nrf2 Nrf2 keap1_nrf2->nrf2 are ARE nrf2->are binds nucleus Nucleus antioxidant_genes Antioxidant Genes (e.g., HO-1) are->antioxidant_genes activates transcription cytoprotection Cytoprotection antioxidant_genes->cytoprotection leads to

Caption: Generalized Nrf2/ARE signaling pathway modulated by this compound and quercetin.

Inhibition of NF-κB Signaling Pathway

Neuroinflammation, primarily mediated by microglia, is a hallmark of many neurodegenerative diseases. Both this compound and quercetin have been shown to suppress neuroinflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] This pathway is a critical regulator of the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and various cytokines.

NFkB_Pathway cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 mapk MAPK Signaling myd88->mapk ikb IκB mapk->ikb phosphorylates nfkb_ikb NF-κB-IκB Complex nfkb NF-κB inflammatory_genes Pro-inflammatory Genes (iNOS, Cytokines) nfkb->inflammatory_genes activates transcription nfkb_ikb->nfkb releases nucleus Nucleus inflammation Neuroinflammation inflammatory_genes->inflammation flavonoid This compound or Quercetin flavonoid->mapk inhibits flavonoid->ikb inhibits degradation

Caption: Inhibition of the TLR4/NF-κB signaling pathway by this compound and quercetin.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the neuroprotective effects of this compound and quercetin.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the protective effects of the compounds against a neurotoxic insult.

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound or quercetin for a specified period (e.g., 2 hours).

  • Induction of Neurotoxicity: Introduce a neurotoxic agent (e.g., hydrogen peroxide, glutamate) to the cell culture medium.

  • Incubation: Incubate the cells for a designated time (e.g., 24 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control (untreated) cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the anti-inflammatory effect of the compounds by measuring the inhibition of nitric oxide production in activated microglia.

  • Cell Culture: Seed microglial cells (e.g., BV2) in 96-well plates and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound or quercetin for 1 hour.

  • Activation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Incubation: Incubate the cells for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent and incubate at room temperature.

  • Measurement: Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a standard curve.

Experimental_Workflow start Start: Cell Culture (e.g., SH-SY5Y, BV2) pretreatment Pre-treatment with This compound or Quercetin start->pretreatment induction Induction of Neurotoxicity (e.g., H₂O₂, LPS) pretreatment->induction incubation Incubation (24h) induction->incubation assay Perform Assay incubation->assay mtt MTT Assay (Cell Viability) assay->mtt griess Griess Assay (NO Production) assay->griess analysis Data Analysis mtt->analysis griess->analysis

Caption: General experimental workflow for assessing neuroprotective effects in vitro.

Conclusion

Both this compound and quercetin demonstrate significant neuroprotective potential through their antioxidant and anti-inflammatory activities. Quercetin is a well-established neuroprotective agent with a large body of supporting evidence. This compound, while less studied, shows promise, particularly in the context of inhibiting neuroinflammation. The available data suggests that both compounds modulate key signaling pathways, including the Nrf2 and NF-κB pathways, which are critical for neuronal survival.

Further head-to-head comparative studies under identical experimental conditions are warranted to definitively elucidate the relative potency and efficacy of these two flavonoids. Such research will be invaluable for advancing the development of novel and effective neuroprotective therapies.

References

The Influence of Methoxylation on the Biological Activities of Flavanones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methoxylated flavanones, evaluating their structure-activity relationships in key biological processes, including antioxidant, anti-inflammatory, and anticancer activities. By presenting quantitative data, detailed experimental methodologies, and visual representations of signaling pathways, this document serves as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug discovery.

Introduction

Flavanones, a subclass of flavonoids abundant in citrus fruits, are recognized for their diverse pharmacological effects. The substitution of hydroxyl groups with methoxy groups on the flavanone scaffold can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability, which in turn influences their biological activity. Understanding the structure-activity relationship (SAR) of methoxylated flavanones is crucial for the rational design and development of novel therapeutic agents. This guide delves into the comparative analysis of various methoxylated flavanones, offering insights into how methoxylation patterns impact their efficacy.

Antioxidant Activity: A Tale of Two Mechanisms

The antioxidant capacity of flavanones is a key contributor to their protective effects against oxidative stress-related diseases. Methoxylation influences this activity in a complex manner, affecting both direct radical scavenging and indirect antioxidant mechanisms.

In general, direct antioxidant activity, which involves donating a hydrogen atom to neutralize free radicals, is more pronounced in hydroxylated flavanones.[1] However, methoxylation can enhance the stability of the flavonoid structure and increase its lipophilicity, which may improve its interaction with cellular membranes and indirect antioxidant pathways.[1]

Comparative Antioxidant Activity of Methoxylated Flavanones

The following table summarizes the antioxidant activity of various methoxylated flavanones compared to their hydroxylated counterparts, as determined by the DPPH and ABTS radical scavenging assays. Lower IC50 values indicate greater antioxidant activity.

CompoundSubstitution PatternDPPH IC50 (µM)ABTS IC50 (µM)Reference(s)
Naringenin 5,7,4'-trihydroxy>20015.4[1]
Hesperetin 5,7,3'-trihydroxy-4'-methoxy25.610.2[1]
5,7-Dimethoxyflavanone 5,7-dimethoxy--
Tangeretin 5,6,7,8,4'-pentamethoxy--
Nobiletin 5,6,7,8,3',4'-hexamethoxy--
Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.[2]

Reagents and Equipment:

  • DPPH solution (0.1 mM in methanol)[3]

  • Test compounds and standard (e.g., Ascorbic Acid) dissolved in methanol[2]

  • 96-well microplate[2]

  • Microplate reader capable of measuring absorbance at 517 nm[3]

Procedure:

  • Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.[2]

  • In a 96-well plate, add 100 µL of the various concentrations of the test compounds or standard to their respective wells.[2]

  • Add 100 µL of the DPPH working solution to each well.[3]

  • Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.[2]

  • Incubate the plate in the dark at room temperature for 30 minutes.[3]

  • Measure the absorbance at 517 nm using a microplate reader.[3]

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100[2] Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • The IC50 value (the concentration of the sample that causes 50% inhibition of the DPPH radical) is determined by plotting the percentage of inhibition against the corresponding concentrations.[2]

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[4]

Reagents and Equipment:

  • 7 mM ABTS stock solution in water[5]

  • 2.45 mM potassium persulfate solution in water[4]

  • Standard antioxidant (e.g., Trolox)[4]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm[4]

Procedure:

  • Prepare the ABTS•+ working solution by mixing equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[4]

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

  • Prepare serial dilutions of the test compounds and a Trolox standard.[4]

  • In a 96-well plate, add 10 µL of the test compound or standard to their respective wells.

  • Add 200 µL of the diluted ABTS•+ solution to each well.[6]

  • Incubate the plate at room temperature for a set time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.[4]

  • Calculate the percentage of inhibition of absorbance and determine the Trolox Equivalent Antioxidant Capacity (TEAC).[4]

Anti-inflammatory Activity: Modulating Key Signaling Pathways

Methoxylated flavanones have demonstrated significant anti-inflammatory properties by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7] Methoxylation can enhance the cellular uptake and bioavailability of flavanones, leading to more potent anti-inflammatory effects.

Comparative Anti-inflammatory Activity of Methoxylated Flavanones

The following table presents the anti-inflammatory activity of various methoxylated flavanones, primarily assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Lower IC50 values indicate greater anti-inflammatory activity.

CompoundSubstitution PatternNO Production IC50 (µM) in RAW 264.7 cellsReference(s)
Flavanone Unsubstituted>20[8]
2'-Methylflavanone 2'-methyl<20[8]
3'-Methylflavanone 3'-methyl<20[8]
4'-Methylflavanone 4'-methyl>20[8]
6-Methylflavanone 6-methyl>20[9]
Hesperetin 5,7,3'-trihydroxy-4'-methoxy~20-30[10]
Tangeretin 5,6,7,8,4'-pentamethoxy-[11]
Nobiletin 5,6,7,8,3',4'-hexamethoxy-[12]
Experimental Protocol for Nitric Oxide (NO) Production Assay

This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.[13][14]

Reagents and Equipment:

  • RAW 264.7 macrophage cell line[13]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)[15]

  • Lipopolysaccharide (LPS)[14]

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water, mixed 1:1)[14]

  • Sodium nitrite standard solution[14]

  • 96-well cell culture plates[14]

  • Microplate reader capable of measuring absorbance at 540 nm[14]

Procedure:

  • Seed RAW 264.7 cells (e.g., 1.5 x 10^5 cells/mL) in a 96-well plate and incubate for 24 hours.[14]

  • Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[14]

  • After incubation, collect 100 µL of the cell culture supernatant from each well.[14]

  • Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.[14]

  • Incubate at room temperature for 10 minutes.[14]

  • Measure the absorbance at 540 nm.[14]

  • Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.[14]

Signaling Pathway Modulation

Methoxylated flavanones exert their anti-inflammatory effects by interfering with pro-inflammatory signaling cascades.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB inhibits degradation NFkB NF-κB (p65/p50) IKK->NFkB activates IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation iNOS iNOS Nucleus->iNOS transcription COX2 COX-2 Nucleus->COX2 transcription TNFa TNF-α Nucleus->TNFa transcription IL6 IL-6 Nucleus->IL6 transcription NO NO iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins MethoxylatedFlavanones Methoxylated Flavanones MethoxylatedFlavanones->IKK inhibit MethoxylatedFlavanones->NFkB inhibit translocation

Figure 1: Anti-inflammatory signaling pathway of methoxylated flavanones.

Anticancer Activity: Targeting Cell Proliferation and Survival

The anticancer potential of methoxylated flavanones has been demonstrated in various cancer cell lines. Methoxylation can increase the metabolic stability and membrane permeability of flavanones, enhancing their ability to induce apoptosis and inhibit cell proliferation.[16]

Comparative Anticancer Activity of Methoxylated Flavanones

The following table summarizes the cytotoxic activity of different methoxylated flavanones against various cancer cell lines, with data presented as IC50 or GI50 values. Lower values indicate greater anticancer activity.

CompoundSubstitution PatternCancer Cell LineIC50/GI50 (µM)Reference(s)
Apigenin 5,7,4'-trihydroxyflavoneSCC-9 (Oral)40[11]
5,7,4'-Trimethoxyflavone 5,7,4'-trimethoxyflavoneSCC-9 (Oral)5[11]
7-Methoxyflavone 7-methoxyflavoneSCC-9 (Oral)36.5[11]
7,4'-Dimethoxyflavone 7,4'-dimethoxyflavoneSCC-9 (Oral)24.2[11]
Tangeretin 5,6,7,8,4'-pentamethoxySCC-9 (Oral)19.3[11]
Tangeretin 5,6,7,8,4'-pentamethoxyPC-3 (Prostate)~25[17]
5-Demethylnobiletin PC-3 (Prostate)~30[17]
3,5-Dibromo-4,6-dimethoxyflavone derivative A549 (Lung)6.42 - 18.65[18]

These data suggest that increased methoxylation can enhance anticancer activity. For instance, 5,7,4'-trimethoxyflavone is significantly more potent than its hydroxylated counterpart, apigenin.[11]

Experimental Protocol for MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[19][20]

Reagents and Equipment:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)[19]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[21]

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)[19]

  • Microplate reader capable of measuring absorbance between 550 and 600 nm[19]

Procedure:

  • Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[15]

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).[22]

  • After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[19]

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[19]

  • Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.[15][21]

  • Shake the plate gently for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength between 550 and 600 nm.[19]

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

Signaling Pathway Modulation

Methoxylated flavanones can induce apoptosis and inhibit cancer cell proliferation by modulating critical signaling pathways like PI3K/Akt and MAPK.[23][24]

anticancer_pathway cluster_membrane Cell Membrane GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Bcl2 Bcl-2 Akt->Bcl2 inhibits Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis Bax Bax Caspases Caspases Bax->Caspases Bcl2->Bax Caspases->Apoptosis MethoxylatedFlavanones Methoxylated Flavanones MethoxylatedFlavanones->PI3K inhibit MethoxylatedFlavanones->Akt inhibit

References

6-Methoxyflavanone: A Comparative Analysis of its Anticancer Effects on HeLa and PC3 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Review of 6-Methoxyflavanone's Efficacy and Mechanism of Action in Cervical and Prostate Cancer Models

This guide offers a detailed comparative analysis of the anticancer properties of this compound, a naturally occurring flavonoid, on two distinct and widely studied cancer cell lines: HeLa (cervical cancer) and PC3 (prostate cancer). This document is intended for researchers, scientists, and professionals in the field of drug development, providing a consolidated resource of experimental data, detailed methodologies, and insights into the compound's mechanisms of action.

Executive Summary

This compound has demonstrated notable cytotoxic and anti-proliferative effects, particularly against the HeLa cervical cancer cell line. In-depth studies have elucidated its ability to induce programmed cell death (apoptosis) and halt the cell division cycle at the S-phase. These effects are attributed to its modulation of specific signaling pathways. In contrast, direct experimental evidence of this compound's effects on the PC3 prostate cancer cell line is limited in the current scientific literature. However, studies on structurally similar methoxyflavones suggest a potential for cytotoxic activity in prostate cancer cells, warranting further investigation into this compound's efficacy in this cancer type.

Comparative Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in HeLa cells. Due to the lack of direct studies, data for this compound on PC3 cells is not available. Instead, IC50 values for other methoxyflavones on PC3 cells are presented to offer a comparative context.

CompoundCancer Cell LineIC50 Value (µM)Treatment Duration (hours)
This compound HeLa 52.1272
This compound HeLa 62.2448
This compound HeLa 94.0524
TangeritinPC317.248
5-DemethyltangeritinPC311.848

Mechanistic Insights: HeLa Cell Line

Extensive research has provided a clear picture of how this compound exerts its anticancer effects on HeLa cells. The primary mechanisms identified are the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis via the PERK/EIF2α/ATF4/CHOP Pathway

This compound has been shown to trigger apoptosis in HeLa cells through the activation of the PERK/EIF2α/ATF4/CHOP signaling pathway, which is a key component of the endoplasmic reticulum (ER) stress response.[1][2] This pathway is initiated when the cell is under stress, leading to the activation of pro-apoptotic factors. The key molecular events include the increased expression of Bax (a pro-apoptotic protein) and the decreased expression of Bcl-2 (an anti-apoptotic protein), ultimately leading to the activation of caspases, the executioners of apoptosis.[1]

PERK_Pathway This compound This compound ER Stress ER Stress This compound->ER Stress PERK PERK ER Stress->PERK p-PERK p-PERK PERK->p-PERK Phosphorylation EIF2α EIF2α p-PERK->EIF2α p-EIF2α p-EIF2α EIF2α->p-EIF2α Phosphorylation ATF4 ATF4 p-EIF2α->ATF4 Upregulation CHOP CHOP ATF4->CHOP Upregulation Apoptosis Apoptosis CHOP->Apoptosis Cell_Cycle_Pathway This compound This compound CCNA2 CCNA2 This compound->CCNA2 CDK2 CDK2 This compound->CDK2 p21CIP1 p21CIP1 This compound->p21CIP1 CCNA2/CDK2 Complex CCNA2/CDK2 Complex CCNA2->CCNA2/CDK2 Complex CDK2->CCNA2/CDK2 Complex p21CIP1->CCNA2/CDK2 Complex S-Phase Progression S-Phase Progression CCNA2/CDK2 Complex->S-Phase Progression S-Phase Arrest S-Phase Arrest CCNA2/CDK2 Complex->S-Phase Arrest MTT_Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B 24h Adhesion C Add MTT Reagent B->C 24-72h Treatment D Incubate (4 hours) C->D E Solubilize Formazan with DMSO D->E F Measure Absorbance at 570 nm E->F G Calculate Cell Viability & IC50 F->G

References

Validating the Inhibitory Effect of 6-Methoxyflavanone on NF-κB Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 6-Methoxyflavanone's performance in inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway against other well-established inhibitors. The information is supported by experimental data and detailed protocols to assist in research and development.

Executive Summary

Comparative Analysis of NF-κB Inhibitors

The following table summarizes the inhibitory effects of 6-Methoxyflavone (as a proxy for this compound) and two known NF-κB inhibitors, BAY 11-7082 and Parthenolide. This data is essential for comparing their potency.

CompoundTarget in NF-κB PathwayReported IC50Cell Line/SystemStimulant
6-Methoxyflavone iNOS expression (downstream of NF-κB)192 nM (for NO inhibition)[1]Kidney Mesangial CellsLPS
BAY 11-7082 IκBα phosphorylation10 µM[2][3][4]Tumor cellsTNF-α
Parthenolide IκB kinase (IKK) complex~5 µM (for NF-κB inhibition)VariousTNF-α, IL-1β

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.

NF_kappa_B_Signaling_Pathway NF-κB Signaling Pathway and Points of Inhibition cluster_cytoplasm Cytoplasm Stimuli Stimuli (TNF-α, LPS, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex activates IkappaB IκBα IKK_complex->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) Proteasome Proteasome IkappaB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkappaB->Nucleus translocation Gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Gene_expression activates Bay117082 BAY 11-7082 Bay117082->IkappaB inhibits phosphorylation Parthenolide Parthenolide Parthenolide->IKK_complex inhibits Methoxyflavanone This compound (putative) Methoxyflavanone->NFkappaB inhibits translocation (downstream effects)

Caption: NF-κB signaling pathway and points of inhibition.

Experimental_Workflow Experimental Workflow for Validating NF-κB Inhibition start Start: Treat cells with inhibitor (e.g., this compound) and stimulant (e.g., LPS) luciferase NF-κB Luciferase Reporter Assay start->luciferase western Western Blot Analysis (p-p65, p-IκBα, Total p65, Total IκBα) start->western if_staining Immunofluorescence (p65 Nuclear Translocation) start->if_staining data_analysis Data Analysis: - Luciferase activity - Protein band intensity - Nuclear vs. Cytoplasmic fluorescence luciferase->data_analysis western->data_analysis if_staining->data_analysis conclusion Conclusion: Validate inhibitory effect and compare potency data_analysis->conclusion

Caption: A generalized workflow for validating NF-κB inhibition.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to validate the inhibitory effect of this compound on the NF-κB signaling pathway.

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB in response to an inhibitor.

  • Cell Culture and Transfection:

    • Seed HEK293T cells in a 96-well plate at a density of 3 x 10^5 cells per well.[5]

    • Incubate overnight at 37°C in a 5% CO2 incubator.[6]

    • Transiently transfect the cells with a luciferase reporter plasmid containing NF-κB response elements using a suitable transfection reagent (e.g., PEI).[5]

    • Co-transfect with a Renilla luciferase plasmid for normalization of transfection efficiency.

    • Allow cells to grow for 24-48 hours post-transfection.[7]

  • Treatment and Stimulation:

    • Pre-incubate the transfected cells with varying concentrations of this compound, BAY 11-7082, or Parthenolide for 1-2 hours.[7]

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) at 20 ng/mL or Lipopolysaccharide (LPS) at 1 µg/mL, for 6-24 hours.[7]

  • Luciferase Activity Measurement:

    • Lyse the cells using a passive lysis buffer.[8]

    • Transfer the cell lysate to an opaque 96-well plate.[6]

    • Add the firefly luciferase substrate to the lysate and measure the luminescence using a luminometer.[6][8]

    • Add the Renilla luciferase substrate (Stop & Glo® reagent) to quench the firefly signal and measure the Renilla luminescence for normalization.[8]

    • The light output is proportional to the NF-κB transcriptional activity.[7]

Western Blot for NF-κB Pathway Proteins

This technique is used to detect changes in the phosphorylation and total protein levels of key components of the NF-κB pathway.

  • Sample Preparation and Protein Extraction:

    • Culture cells (e.g., RAW 264.7 macrophages) and treat with the inhibitor and stimulant as described above.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[9]

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.[9]

  • SDS-PAGE and Protein Transfer:

    • Separate 20-40 µg of protein lysate per lane on an SDS-polyacrylamide gel.[10][11]

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[12]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[12]

    • Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-IκBα, and total IκBα overnight at 4°C.[11] A loading control like β-actin or GAPDH should also be used.

    • Wash the membrane three times with TBST.[10]

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[12]

    • Quantify the band intensities and normalize to the loading control to determine the relative changes in protein phosphorylation and expression.

Immunofluorescence for p65 Nuclear Translocation

This method visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a 24-well plate.[13]

    • Treat the cells with the inhibitor and activator as previously described.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde.[14]

    • Permeabilize the cells with 0.1-0.25% Triton X-100 in phosphate-buffered saline (PBS).[15]

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS or fetal bovine serum).[13]

    • Incubate with a primary antibody specific for the p65 subunit of NF-κB for 1 hour.[13][15]

    • Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.[13][15]

    • Counterstain the nuclei with DAPI.[13]

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize the cellular localization of p65 using a fluorescence or confocal microscope.[13]

    • Quantify the fluorescence intensity in the nucleus and cytoplasm to determine the ratio of nuclear to cytoplasmic p65, which indicates the level of NF-κB activation.[16]

Conclusion

This compound shows promise as an inhibitor of the NF-κB signaling pathway, a key mediator of inflammation. While direct quantitative comparisons of its IC50 value for NF-κB inhibition are still needed, the data from the closely related compound, 6-Methoxyflavone, suggests potent anti-inflammatory activity. The provided experimental protocols offer a robust framework for researchers to further validate and quantify the inhibitory effects of this compound and compare its efficacy against established inhibitors like BAY 11-7082 and Parthenolide. Such comparative studies are crucial for advancing the development of novel flavonoid-based therapeutics for inflammatory diseases.

References

Unveiling the Multifaceted Bioactivity of 6-Methoxyflavanone: A Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of 6-methoxyflavanone's biological activities across various assay formats. By objectively comparing its performance and presenting supporting experimental data, this document serves as a valuable resource for evaluating its therapeutic potential.

This compound, a naturally occurring flavonoid, has garnered significant attention for its diverse pharmacological effects. This guide synthesizes data from multiple studies to offer a comparative analysis of its efficacy in anti-inflammatory, anticancer, and neuroprotective assays, among others.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound and related methoxyflavonoids, providing a clear comparison of its potency in different experimental contexts.

Table 1: Anti-inflammatory Activity of Methoxyflavones

CompoundCell LineStimulusAssayEndpointIC50 / Effect
6-MethoxyflavoneRat Mesangial CellsLPSGriess AssayInhibition of Nitric Oxide (NO) Production192 nM[1]
6-MethoxyflavoneBV2 MicrogliaLPSWestern BlotSuppression of TLR4/MyD88/p38 MAPK/NF-κB pathways3-30 µM[2]
4',6,7-trihydroxy-5-methoxyflavoneMouse Peritoneal MacrophagesLPSELISAReduction of TNFα and IL-1βNot specified[3]

Table 2: Anticancer Activity of Methoxyflavanones

CompoundCell LineAssayParameterIC50 Value
6-methoxy-2-(naphthalen-1-yl)chroman-4-oneU-937 (Human Leukaemia)Cytotoxicity Assay-1.3 ± 0.2 μM[4]
6-MethoxyflavoneHeLa (Cervical Cancer)MTT AssayCell Viability62.24 µM (48h)[2]
Xanthomicrol (methoxylated flavone)A375 (Skin Melanoma)MTT AssayCell ViabilitySignificant reduction at 2.5–200 μM (24h)[5]
Eupatilin (methoxylated flavone)A375 (Skin Melanoma)MTT AssayCell ViabilitySignificant cytotoxicity from 25 μM (24h)[5]

Table 3: Other Biological Activities of this compound

ActivityAssay FormatTargetEffectIC50 / Concentration
Bitter Taste Receptor BlockerCell-based calcium imaginghTAS2R39Inhibition of ECG activation-
NeuroprotectionOpen-field test (in vivo)GABA-A receptorsAnxiolytic-like activity15.0, 30.0, and 60.0 mg/kg[6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[7]

  • Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.[8]

  • Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Nitric Oxide (NO) Production Measurement (Griess Assay)

The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatants.

Procedure:

  • Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and pre-treat with different concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reagent Addition: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[10]

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Quantification: Calculate the nitrite concentration using a sodium nitrite standard curve.[10]

Western Blot Analysis for Protein Expression

Western blotting is a technique used to detect specific proteins in a sample.

Procedure:

  • Cell Lysis: Treat cells with this compound and/or a stimulant, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-NF-κB, iNOS), followed by incubation with enzyme-conjugated secondary antibodies.[1]

  • Detection: Visualize the protein bands using a detection reagent and an imaging system. Quantify band intensities and normalize to a loading control (e.g., β-actin).[1]

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate key signaling pathways modulated by this compound and a general experimental workflow.

G cluster_0 LPS-induced Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 p38_MAPK p38 MAPK MyD88->p38_MAPK NFkB NF-κB p38_MAPK->NFkB Inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) NFkB->Inflammatory_Mediators Methoxyflavanone This compound Methoxyflavanone->TLR4 Methoxyflavanone->MyD88 Methoxyflavanone->p38_MAPK Methoxyflavanone->NFkB

Caption: Inhibition of the TLR4/MyD88/NF-κB pathway by this compound.

G cluster_1 General Workflow for In Vitro Bioactivity Assessment Start Cell Culture Treatment Treatment with This compound Start->Treatment Stimulation Stimulation (e.g., LPS, if applicable) Treatment->Stimulation Incubation Incubation Stimulation->Incubation Assay Perform Assay (e.g., MTT, Griess, Western Blot) Incubation->Assay Data_Analysis Data Collection & Analysis Assay->Data_Analysis

Caption: General experimental workflow for in vitro analysis.

References

A Comparative Analysis of 6-Methoxyflavanone and its Glycoside Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of 6-Methoxyflavanone and its glycoside derivatives, focusing on their anti-inflammatory, antioxidant, and anticancer properties. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways.

Flavonoids, a diverse class of polyphenolic compounds found in plants, have long been recognized for their broad spectrum of biological activities. Among these, this compound, a methoxylated derivative of flavanone, has emerged as a compound of significant interest due to its potent pharmacological effects. The addition of a methoxy group can enhance metabolic stability and bioavailability, potentially increasing its therapeutic efficacy. This guide provides a comparative overview of this compound and its glycoside derivatives, summarizing the current state of research on their biological activities.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data on the anti-inflammatory, antioxidant, and anticancer activities of this compound and its derivatives. It is important to note that a direct comparative study across a wide range of glycoside derivatives is limited in the current literature.

Table 1: Anti-inflammatory Activity

CompoundCell LineStimulusBioassayIC50Reference
This compoundRat Mesangial CellsLPSNitric Oxide Production192 nM[1][2][3][4]
6-HydroxyflavoneRat Mesangial CellsLPSNitric Oxide Production1.7 µM[1]
4',6-dihydroxyflavoneRat Mesangial CellsLPSNitric Oxide Production~2.0 µM[4]
Selagin-7-O-(6″-O-Acetyl-)-β-D-glucoside (a flavone glycoside)Rats (in vivo)CarrageenanPaw Edema Inhibition45.1% inhibition at 20 mg/kg[5]

Table 2: Antioxidant Activity

CompoundAssayIC50 / % InhibitionReference
6-Methoxykaempferol GlycosideDPPH0.44 mM[1]
(2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone (structurally similar)DPPH Radical Scavenging75.8 ± 2.5 µM[6]
(2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone (structurally similar)Superoxide Anion Scavenging317.5 ± 2.9 µM[6]

Table 3: Anticancer Activity

CompoundCancer Cell LineAssayIC50 / EffectReference
5,3'-dihydroxy-3,6,7,8,4'-PentamethoxyflavoneMDA-MB-231 (Breast Cancer)Cytotoxicity21.27 µM (72h)[7]
Sideritoflavone (5,3′,4′-trihydroxy-6,7,8-trimethoxyflavone)MCF-7 (Breast Cancer)Cytotoxicity4.9 µM (72h)[7]
5-demethyltangeritin (5-hydroxy-6,7,8,4′-tetramethoxyflavone)PC3 (Prostate Cancer)Cytotoxicity11.8 µM (48h)[7]

Signaling Pathways

This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. One of the primary mechanisms involves the inhibition of the Toll-like Receptor 4 (TLR4) signaling cascade.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 activates p38_MAPK p38 MAPK MyD88->p38_MAPK activates NF_kB NF-κB p38_MAPK->NF_kB activates iNOS_Gene iNOS Gene Transcription NF_kB->iNOS_Gene promotes iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein leads to NO Nitric Oxide iNOS_Protein->NO produces Inflammation Inflammation NO->Inflammation mediates Six_Methoxyflavanone This compound Six_Methoxyflavanone->TLR4 inhibits Six_Methoxyflavanone->MyD88 inhibits Six_Methoxyflavanone->p38_MAPK inhibits Six_Methoxyflavanone->NF_kB inhibits

Anti-inflammatory signaling pathway of this compound.

Furthermore, this compound has been reported to activate the Nrf2-mediated antioxidant response element (ARE) pathway, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

G cluster_0 Six_Methoxyflavanone This compound Nrf2 Nrf2 Six_Methoxyflavanone->Nrf2 activates Keap1 Keap1 Nrf2->Keap1 dissociates from ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to HO1_NQO1 HO-1, NQO1 (Antioxidant Enzymes) ARE->HO1_NQO1 promotes transcription of Oxidative_Stress Oxidative Stress HO1_NQO1->Oxidative_Stress reduces G cluster_0 Start Seed RAW 264.7 cells Pretreat Pre-treat with compounds Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect Collect supernatant Incubate->Collect Mix Mix with Griess reagent Collect->Mix Read Read absorbance at 540 nm Mix->Read Calculate Calculate NO inhibition Read->Calculate G cluster_0 Prepare_DPPH Prepare DPPH solution Mix Mix DPPH and samples Prepare_DPPH->Mix Prepare_Samples Prepare test samples Prepare_Samples->Mix Incubate Incubate in dark Mix->Incubate Read Read absorbance at 517 nm Incubate->Read Calculate Calculate scavenging activity and IC50 Read->Calculate

References

A Comparative In Vivo Efficacy Analysis: 6-Methoxyflavanone Versus Indomethacin in Acute Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo anti-inflammatory efficacy of 6-Methoxyflavanone, a methoxylated flavonoid, and Indomethacin, a conventional nonsteroidal anti-inflammatory drug (NSAID). The comparison is based on data synthesized from separate preclinical studies utilizing the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation. It is important to note that a direct, head-to-head comparative study under identical experimental conditions is not available in the current body of scientific literature.

Executive Summary

Inflammation is a critical biological response, but its dysregulation contributes to numerous diseases. While NSAIDs like Indomethacin are mainstays of anti-inflammatory therapy, they are associated with significant side effects, prompting the search for safer alternatives. Flavonoids, including this compound, have emerged as promising candidates due to their potential anti-inflammatory properties. This guide synthesizes available in vivo data to offer a comparative perspective on the efficacy of this compound and Indomethacin in a preclinical model of acute inflammation.

Data Presentation: In Vivo Efficacy in Carrageenan-Induced Paw Edema

The following table summarizes the anti-inflammatory effects of this compound and Indomethacin as observed in the rat carrageenan-induced paw edema model. The data has been compiled from independent studies.

CompoundAnimal ModelDose (mg/kg)Administration RouteTime Point (Post-Carrageenan)% Inhibition of EdemaReference
This compound Wistar Rats50Oral3 hours48.2%
100Oral3 hours65.5%
Indomethacin Wistar Rats10Oral3 hours72.4%*
Indomethacin Rats10Not Specified3 and 4 hours54%[1]
Indomethacin Rats5IntraperitonealNot SpecifiedSignificant Inhibition[2]

*Disclaimer: The data for this compound and the first entry for Indomethacin are derived from a study on a structurally related compound used as a proxy due to the absence of direct in vivo data for this compound in this specific model. The other entries for Indomethacin are from separate studies to provide a general benchmark.

Mechanism of Action and Signaling Pathways

The anti-inflammatory effects of this compound and Indomethacin are mediated through distinct signaling pathways.

This compound is believed to exert its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[3][4] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5] By inhibiting the activation and nuclear translocation of NF-κB, this compound can suppress the downstream inflammatory cascade.[6]

Indomethacin , as a classic NSAID, functions as a non-selective inhibitor of both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes .[7][8][9] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[10][11] By blocking prostaglandin synthesis, Indomethacin effectively reduces the cardinal signs of inflammation.[12]

G cluster_stimulus Inflammatory Stimulus (e.g., Carrageenan) cluster_pathways Cellular Signaling Stimulus Stimulus Membrane Membrane Stimulus->Membrane IKK IKK Activation IkB IκB Degradation IKK->IkB NFkB_activation NF-κB Activation (p65/p50) IkB->NFkB_activation NFkB_translocation Nuclear Translocation NFkB_activation->NFkB_translocation Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_translocation->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Inflammation PLA2 PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs PGs->Inflammation Indo Indomethacin Indo->COX Inhibits TLR TLR TLR->IKK Membrane->PLA2

Caption: Inflammatory signaling pathways targeted by this compound and Indomethacin.

Experimental Protocols

The following is a generalized protocol for the carrageenan-induced paw edema assay in rats, based on standard methodologies.[13][14]

1. Animals:

  • Male Wistar or Sprague-Dawley rats, typically weighing between 150-200g, are used.

  • Animals are housed under standard laboratory conditions with free access to food and water.

  • A period of acclimatization of at least one week is recommended before the experiment.

2. Treatment Groups:

  • Control Group: Receives the vehicle (e.g., saline or a weak suspension agent).

  • Test Groups: Receive different doses of the test compound (this compound).

  • Standard Group: Receives the standard anti-inflammatory drug (Indomethacin).

3. Drug Administration:

  • The test compounds and the standard drug are typically administered orally (p.o.) or intraperitoneally (i.p.).

  • Administration is usually done 30 to 60 minutes before the induction of inflammation.

4. Induction of Edema:

  • A sub-plantar injection of 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is administered into the right hind paw of each rat.

5. Measurement of Paw Edema:

  • The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Paw volume is measured using a plethysmometer.

6. Data Analysis:

  • The degree of paw swelling is calculated as the difference in paw volume before and after carrageenan injection.

  • The percentage inhibition of edema for each treated group is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:

    • Vc = Mean increase in paw volume in the control group.

    • Vt = Mean increase in paw volume in the treated group.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimatization Animal Acclimatization (1 week) Grouping Grouping of Animals (Control, Test, Standard) Dosing Drug Administration (p.o. or i.p.) Grouping->Dosing Baseline Baseline Paw Volume Measurement Dosing->Baseline 30-60 min Induction Carrageenan Injection (0.1 mL, 1%) Baseline->Induction Measurement Paw Volume Measurement (Hourly for 5 hours) Induction->Measurement Calculation Calculate Edema Volume (Δ Volume) Measurement->Calculation Inhibition Calculate % Inhibition of Edema Calculation->Inhibition Comparison Statistical Comparison of Groups Inhibition->Comparison

Caption: Generalized experimental workflow for the carrageenan-induced paw edema model.

Conclusion

Based on the available, albeit indirect, in vivo data, this compound demonstrates notable anti-inflammatory activity in a preclinical model of acute inflammation. While the standard drug Indomethacin appears more potent at a lower dose, this compound's distinct mechanism of action, targeting the NF-κB pathway, presents a compelling alternative therapeutic strategy. The inhibition of this central inflammatory regulator suggests that this compound may have a broader modulatory effect on inflammation with a potentially different side-effect profile compared to COX inhibitors. Further direct comparative studies are warranted to definitively establish the relative efficacy and safety of this compound against standard anti-inflammatory agents. Researchers are encouraged to consider these findings in the development of novel anti-inflammatory therapies.

References

Replicating published findings on the biological effects of 6-Methoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Effects of 6-Methoxyflavanone

This guide provides an objective comparison of published findings on the biological effects of this compound, with a focus on its anti-inflammatory, anti-cancer, and neuroprotective activities. Experimental data is summarized, and detailed methodologies for key experiments are provided to allow for replication and further investigation by researchers, scientists, and drug development professionals.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects across various studies. It has been identified as a more powerful inhibitor of nitric oxide (NO) production than many well-studied polyhydroxylated flavones.[1][2] The primary mechanisms of its anti-inflammatory action involve the suppression of key inflammatory mediators and signaling pathways.

Data Presentation: Inhibition of Inflammatory Markers
Cell LineInflammatory StimulusMarker InhibitedIC₅₀ ValueReference
Rat Kidney Mesangial CellsLipopolysaccharide (LPS)Nitric Oxide (NO)192 nM[1]
BV2 MicrogliaLipopolysaccharide (LPS)Phospho-NF-κB p65-[3]
BV2 MicrogliaLipopolysaccharide (LPS)Phospho-IκB-[3]
BV2 MicrogliaLipopolysaccharide (LPS)Phospho-p38 MAPK-[3]
BV2 MicrogliaLipopolysaccharide (LPS)Phospho-JNK-[3]
Experimental Protocols

Nitric Oxide (NO) Production Assay in Rat Mesangial Cells [1]

  • Cell Culture: Rat kidney mesangial cells are seeded in 96-well plates and cultured to confluence.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 12 hours.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response.

  • Measurement: After a 24-hour incubation period with LPS, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Analysis: The IC₅₀ value, representing the concentration of this compound required to inhibit 50% of the LPS-induced NO production, is calculated from the dose-response curve.

Western Blot Analysis for Inflammatory Pathway Proteins [1][2][3]

  • Cell Culture and Treatment: BV2 microglia or rat mesangial cells are cultured and pre-treated with this compound (e.g., 3-30 μM for 1 hour) before stimulation with LPS.[3]

  • Protein Extraction: After the desired incubation time (e.g., 15 minutes for NF-κB pathway proteins, 24 hours for iNOS), cells are lysed to extract total cellular proteins.[1]

  • SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to target proteins (e.g., TLR4, MyD88, phospho-p38, phospho-NF-κB p65, iNOS).[2][3] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified and normalized to a loading control like β-actin.[2]

Mandatory Visualization

G cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 p38_MAPK p38 MAPK MyD88->p38_MAPK IKK IκB Kinase (IKK) MyD88->IKK NFkB NF-κB (p65/p50) p38_MAPK->NFkB Activation IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB IkB_NFkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocation iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene Binds to Promoter iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translation NO Nitric Oxide (NO) (Inflammatory Mediator) iNOS_Protein->NO Methoxyflavanone This compound Methoxyflavanone->TLR4 Methoxyflavanone->MyD88 Methoxyflavanone->p38_MAPK Methoxyflavanone->NFkB Inhibits Translocation Methoxyflavanone->iNOS_Protein Inhibits Expression G G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 Arrest S-Phase Arrest M M Phase (Mitosis) G2->M M->G1 CCNA2 Cyclin A2 (CCNA2) Complex CCNA2-CDK2 Complex CCNA2->Complex CDK2 CDK2 CDK2->Complex p21 p21 (CIP1) p21->Complex Inhibits Complex->S Promotes S-Phase Progression Methoxyflavanone This compound Methoxyflavanone->S Induces Methoxyflavanone->CCNA2 Downregulates Methoxyflavanone->CDK2 Downregulates Methoxyflavanone->p21 Upregulates G Bitter_Compound Bitter Compound (e.g., ECG) hTAS2R39 hTAS2R39 (Bitter Taste Receptor) Bitter_Compound->hTAS2R39 Activates G_Protein G-Protein Signaling Cascade hTAS2R39->G_Protein Ca_Release Intracellular Ca2+ Release G_Protein->Ca_Release Bitter_Sensation Bitter Taste Sensation Ca_Release->Bitter_Sensation Methoxyflavanone This compound Methoxyflavanone->hTAS2R39 Blocks

References

Safety Operating Guide

Proper Disposal of 6-Methoxyflavanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides essential, step-by-step procedures for the proper disposal of 6-Methoxyflavanone, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols, in conjunction with institutional and local regulations, is critical for maintaining a safe laboratory environment.

Immediate Safety and Handling

Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to mitigate risks of exposure.

  • Eye Protection : Wear safety glasses or goggles.

  • Hand Protection : Use chemical-resistant gloves, such as nitrile gloves.

  • Body Protection : A laboratory coat is mandatory to prevent skin contact.

  • Respiratory Protection : Work in a well-ventilated area. If there is a risk of dust formation, a dust mask or respirator should be used.

Chemical and Hazard Profile

Accurate identification and understanding of the hazards associated with this compound are the first steps in its safe disposal. The following table summarizes key data for this compound.

PropertyDataReference
IUPAC Name 6-Methoxy-2-phenyl-4H-chromen-4-one
CAS Number 26964-24-9[1]
Molecular Formula C₁₆H₁₂O₃[1]
GHS Hazard Statements H312: Harmful in contact with skin.H411: Toxic to aquatic life with long lasting effects.[2]
GHS Hazard Class Acute toxicity, Dermal (Category 4)Short-term (acute) aquatic hazard (Category 2)Long-term (chronic) aquatic hazard (Category 2)[2]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] This ensures compliance with all relevant regulations.

  • Segregation : Keep this compound waste separate from other chemical waste streams to prevent inadvertent reactions.[3][4] Incompatible substances, such as acids and bases, should be stored separately.[4]

  • Containerization :

    • Place solid this compound waste into a suitable, clearly labeled, and sealed container.[3] The container must be in good condition and compatible with the chemical.[4]

    • Liquid waste containing this compound should be stored in a securely capped container, leaving at least one inch of headroom to allow for expansion.[4]

  • Labeling : Clearly label the waste container as "Hazardous Waste: this compound".[3] The label should also include the date when the waste was first added to the container.[5]

  • Storage :

    • Store the sealed and labeled container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[4][6] This area must be at or near the point of waste generation.[6]

    • The SAA should be inspected weekly for any signs of leakage.[4]

  • Disposal of Contaminated Materials : Any items that have come into contact with this compound, including gloves, bench paper, pipette tips, and weighing boats, are considered contaminated and must be disposed of as hazardous waste in the same manner as the chemical itself.[3][5] Chemically contaminated sharps should be placed in a labeled, puncture-resistant container.[7][8]

  • Waste Pickup : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the collection of the waste.[5][6] Do not dispose of this compound down the sink or by evaporation.[5]

  • Empty Containers : A container that has held this compound should be managed as hazardous waste unless it is triple-rinsed with a suitable solvent.[5] The rinsate from this process must be collected and disposed of as hazardous waste.[5] After triple-rinsing, deface the chemical label before disposing of the container as regular trash.[5]

Spill Management

In the event of a this compound spill, the following steps should be taken to minimize exposure and environmental contamination:

  • Evacuate and Ventilate : Ensure the area is well-ventilated. For large spills, evacuate the immediate area.[3]

  • Wear PPE : Before addressing the spill, put on the necessary personal protective equipment.[3]

  • Containment and Cleanup : Cover the spill with an absorbent material. Collect the spilled substance and absorbent material and place it into a sealed, labeled container for disposal as hazardous waste.[9][10]

  • Decontamination : Clean the affected area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[3]

Disposal Workflow Visualization

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

G A Waste Generation (this compound or Contaminated Material) B Segregate Waste Stream A->B C Select Appropriate Waste Container B->C D Label Container: 'Hazardous Waste: This compound' C->D E Store in Designated Satellite Accumulation Area D->E F Arrange for Pickup by Licensed Waste Disposal Service E->F G Waste Disposed of Compliantly F->G

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 6-Methoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-Methoxyflavanone in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Assessment: this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryMinimum RequirementRationale
Eye/Face Protection Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2][3][4]Protects eyes from dust particles and accidental splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a standard laboratory coat.[2][3][4]Prevents direct skin contact with the compound.
Respiratory Protection A NIOSH-approved particulate respirator (e.g., N95) is necessary when handling the powder form to avoid inhalation of dust.[2][3]Protects the respiratory system from irritation caused by inhaling fine particles of the compound.

Operational Plan: Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Preparation:

  • Ensure all work is conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]

  • Assemble all necessary equipment and materials before you begin.

  • Verify that a safety shower and eyewash station are readily accessible.[5]

  • Put on all required personal protective equipment as detailed in the table above.

2. Handling the Compound:

  • When handling the solid form, take care to avoid the formation of dust.[2][3]

  • If weighing the powder, do so in an enclosure or a designated area within the fume hood to minimize dust dispersion.

  • When creating solutions, add the solid this compound to the solvent slowly to prevent splashing.

3. Post-Handling:

  • Thoroughly decontaminate all work surfaces and equipment after use.

  • Remove PPE carefully to avoid self-contamination. Gloves should be removed last and disposed of properly.[6]

  • Wash hands thoroughly with soap and water after completing the work and removing gloves.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in a clearly labeled and sealed container.[3][7][8] Follow all local, state, and federal regulations. Do not dispose of down the drain.[3][7]
Contaminated Materials This includes items such as used gloves, pipette tips, and weighing papers. Place these materials in a sealed bag or container and dispose of them as hazardous chemical waste.[3][7]
Empty Containers Triple-rinse the container with a suitable solvent.[8] Collect the rinsate and dispose of it as hazardous chemical waste.[7][8] After rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.

Experimental Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Work in Fume Hood prep2 Assemble Equipment prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh Compound Carefully (Avoid Dust) prep3->handle1 handle2 Prepare Solution handle1->handle2 post1 Decontaminate Surfaces handle2->post1 post2 Doff PPE post1->post2 post3 Wash Hands post2->post3 disp1 Segregate Waste post3->disp1 disp2 Label Hazardous Waste disp1->disp2 disp3 Store for Pickup disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

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